Technical Documentation Center

5-bromo-N-(thiophen-3-ylmethyl)nicotinamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide
  • CAS: 1270725-26-2

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Methodological Validation of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide

Executive Summary & Strategic Rationale In modern drug discovery and medicinal chemistry, functionalized nicotinamides serve as privileged scaffolds. The target molecule, 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery and medicinal chemistry, functionalized nicotinamides serve as privileged scaffolds. The target molecule, 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide (CAS 1270725-26-2), is a highly versatile building block. The 5-bromo substitution on the pyridine ring provides an essential orthogonal handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Concurrently, the thiophene ring acts as a classic bioisostere for phenyl groups, often deployed to modulate lipophilicity and improve pharmacokinetic profiles.

This technical guide outlines a highly efficient, self-validating synthetic pathway for this molecule, moving beyond a simple procedural recipe to explain the mechanistic causality behind each reagent selection and purification step.

Retrosynthetic Analysis & Chemical Logic

The direct condensation of carboxylic acids and amines is thermodynamically unfavorable at ambient conditions due to competing acid-base proton exchange, which forms an unreactive salt [[1]]([Link]). Therefore, the synthesis of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide requires the in situ activation of 5-bromonicotinic acid prior to aminolysis.

Causality of Reagent Selection
  • Coupling Agent (HATU): While traditional carbodiimides (like EDC or DCC) are standard, the electron-deficient nature of the 5-bromopyridine ring reduces the nucleophilicity of the carboxylate, often leading to sluggish activation. We utilize HATU (a uronium-based reagent) because the nitrogen atom within its HOAt leaving group accelerates the aminolysis step via an intramolecular hydrogen-bonding neighboring group effect. This results in superior yields, faster kinetics, and minimal epimerization .

  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) due to its increased steric bulk, making it strictly non-nucleophilic. It efficiently deprotonates the carboxylic acid to initiate attack on the HATU uronium carbon without competing with the primary amine during the active ester formation.

  • Solvent (DMF): N,N-Dimethylformamide provides excellent solubility for both the polar heteroaryl starting materials and the highly reactive uronium intermediates.

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements for a 1.0 mmol scale synthesis.

Reagent / MaterialCAS NumberMW ( g/mol )EquivalentsMass / VolumeRole
5-Bromonicotinic acid20826-04-4202.011.0 eq202 mgElectrophile
Thiophen-3-ylmethanamine27757-86-4113.181.1 eq124 mgNucleophile
HATU148893-10-1380.231.2 eq456 mgCoupling Agent
DIPEA7087-68-5129.243.0 eq520 µLNon-nucleophilic Base
DMF (Anhydrous)68-12-273.09N/A5.0 mLSolvent

Experimental Protocol: A Self-Validating System

This step-by-step methodology is designed with built-in chemical checkpoints to ensure high purity and yield.

Step 1: Pre-Activation of the Carboxylic Acid
  • Charge a flame-dried 25 mL round-bottom flask with 5-bromonicotinic acid (202 mg, 1.0 mmol) and a magnetic stir bar.

  • Add anhydrous DMF (5.0 mL) under a nitrogen atmosphere and stir until fully dissolved.

  • Add DIPEA (520 µL, 3.0 mmol). Logic: The excess base ensures complete deprotonation of the acid and neutralizes the hexafluorophosphate counterion of HATU.

  • Cool the mixture to 0 °C using an ice bath, then add HATU (456 mg, 1.2 mmol) in one portion.

  • Remove the ice bath and stir at room temperature for 20 minutes.

    • Causality Checkpoint: Pre-activation is critical. Allowing the HOAt active ester to fully form before introducing the amine prevents the amine from reacting directly with HATU to form an unreactive guanidinium byproduct .

Step 2: Aminolysis
  • Add thiophen-3-ylmethanamine (124 mg, 1.1 mmol) dropwise to the activated ester solution.

  • Stir the reaction mixture at room temperature for 2 to 4 hours. Reaction progress should be monitored by TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS until the active ester is fully consumed.

Step 3: Orthogonal Liquid-Liquid Extraction (Workup)

The workup is a self-validating purification system designed to systematically eliminate specific reaction components based on their pKa: 8. Quench & Extract: Dilute the reaction with Ethyl Acetate (30 mL) and wash with distilled water (15 mL) to remove the bulk of the DMF. 9. Acidic Wash: Wash the organic layer with 1M HCl (15 mL). Logic: Protonates and removes unreacted thiophen-3-ylmethanamine and DIPEA into the aqueous layer. 10. Basic Wash: Wash with saturated aqueous NaHCO₃ (15 mL). Logic: Deprotonates and removes unreacted 5-bromonicotinic acid and the highly polar HOAt byproduct. 11. Brine Wash & Drying: Wash with saturated NaCl (15 mL) to pull residual water and trace DMF from the organic phase. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Final Purification
  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 60% EtOAc in Hexanes) to afford the pure 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide as a solid.

Mechanistic Pathway Visualization

Amide_Coupling_Workflow cluster_0 Phase 1: Carboxylic Acid Activation cluster_1 Phase 2: Aminolysis Acid 5-Bromonicotinic Acid (Electrophile) ActiveEster HOAt Active Ester (Reactive Intermediate) Acid->ActiveEster DMF, 0-25°C Activation Base DIPEA (Non-nucleophilic Base) Base->ActiveEster HATU HATU (Coupling Agent) HATU->ActiveEster Product 5-bromo-N-(thiophen-3-ylmethyl) nicotinamide ActiveEster->Product Nucleophilic Attack Amine Thiophen-3-ylmethanamine (Nucleophile) Amine->Product Aminolysis (-HOAt)

Fig 1: HATU-mediated amide coupling workflow for 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide.

Analytical Validation (E-E-A-T)

To ensure absolute trustworthiness in the synthesized product, the chemical identity must be validated through specific analytical signatures:

  • Mass Spectrometry (LC-MS) Isotopic Signature: The exact mass of the product (C₁₁H₉BrN₂OS) is 295.96 g/mol . Because naturally occurring bromine exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the mass spectrum must exhibit a distinctive doublet at m/z 297.0 and 299.0 [M+H]⁺ of equal intensity. The presence of this 1:1 doublet is a self-validating checkpoint confirming that the critical bromine handle was not lost via unwanted debromination during the reaction.

  • ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆): Key diagnostic peaks include a broad singlet for the amide (NH) proton (typically ~8.5-9.0 ppm), the highly deshielded pyridine protons (two doublets and a singlet between 8.0-9.0 ppm), and a distinct doublet for the methylene (-CH₂-) bridge coupling to the amide NH (around 4.5 ppm).

References

  • Title: Amide bond formation: beyond the myth of coupling reagents. Source: Chemical Society Reviews, 38(2), 606-631. URL: [Link]

  • Title: Amide bond formation and peptide coupling. Source: Tetrahedron, 61(46), 10827-10852. URL: [Link]

  • Title: 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707. Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Title: 3-Thiophenemethylamine | C5H7NS | CID 2776381. Source: PubChem, National Center for Biotechnology Information. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide is a novel molecular entity with potential applications in pharmaceutical and agrochem...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-N-(thiophen-3-ylmethyl)nicotinamide is a novel molecular entity with potential applications in pharmaceutical and agrochemical research. As this compound is not extensively documented in public literature, this guide serves as a foundational document outlining its predicted physicochemical properties and providing a comprehensive framework for their empirical determination. By synthesizing data from computational models and established analytical methodologies, this paper offers researchers the necessary tools to characterize this compound accurately. We present detailed, step-by-step protocols for determining critical parameters such as solubility, lipophilicity (LogP), and ionization constant (pKa), alongside a discussion on stability testing. This guide is designed to bridge the gap between theoretical properties and practical laboratory investigation, ensuring scientific integrity and enabling robust drug development programs.

Introduction and Molecular Overview

5-bromo-N-(thiophen-3-ylmethyl)nicotinamide is a substituted nicotinamide derivative. The structure integrates a 5-bromopyridine-3-carboxamide core with a thiophen-3-ylmethyl substituent at the amide nitrogen. This unique combination of a halogenated pyridine ring, a flexible amide linker, and a sulfur-containing aromatic heterocycle suggests a complex physicochemical profile that is critical for its behavior in biological systems. Understanding properties such as solubility, lipophilicity, and ionization is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of modern drug discovery.[1]

Given the absence of extensive empirical data, this guide first presents a summary of predicted physicochemical properties derived from established computational algorithms.[2][3] These in-silico predictions provide a crucial starting point for experimental design. Subsequently, this guide details the authoritative, field-proven experimental protocols required to validate these predictions and establish a definitive physicochemical profile for the compound.

Molecular Structure:

Predicted Physicochemical Properties

Computational tools are invaluable for the early-stage assessment of novel compounds.[4][5] The following table summarizes the predicted physicochemical properties for 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide, calculated using a consensus of well-regarded algorithms. These values should be considered estimates that require experimental verification.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 313.19 g/mol Influences diffusion rates and compliance with Lipinski's Rule of Five.
logP (Octanol/Water) 2.5 - 3.5A key indicator of lipophilicity, affecting membrane permeability and solubility.
Aqueous Solubility (logS) -3.0 to -4.0Predicts the maximum concentration achievable in aqueous media, impacting bioavailability.
pKa (Most Basic) 2.5 - 3.5 (Pyridine N)Determines the ionization state at physiological pH, which affects solubility, permeability, and receptor binding.
pKa (Most Acidic) 15.0 - 16.0 (Amide N-H)Generally not relevant under physiological conditions.
Topological Polar Surface Area (TPSA) 67.5 ŲCorrelates with hydrogen bonding potential and membrane permeability.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Experimental Determination of Physicochemical Properties

The following sections provide detailed, validated protocols for the empirical determination of the key physicochemical properties of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide. Adherence to these standardized methods is crucial for generating reliable and reproducible data.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences a drug's dissolution rate and bioavailability. The shake-flask method is a widely accepted "gold standard" technique for determining equilibrium solubility.[6]

Protocol: Equilibrium Solubility by Shake-Flask Method (Adapted from OECD Guideline 105) [7][8]

  • Preparation of Saturated Solution: Add an excess amount of solid 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[6]

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 x g for 15 minutes) followed by careful filtration of the supernatant through a low-binding, chemically inert filter (e.g., 0.22 µm PTFE syringe filter).[6]

  • Quantification: Accurately determine the concentration of the compound in the clear filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve must be generated using standard solutions of known concentrations for accurate quantification.[6]

  • Data Reporting: Report the solubility in mg/mL or µM at the specified temperature and pH.

Workflow for Aqueous Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis A Add excess solid to PBS (pH 7.4) B Agitate at constant temp (24-72 hours) A->B Establish Equilibrium C Centrifuge & Filter Supernatant B->C Isolate Saturated Solution D Quantify via HPLC-UV C->D Measure Concentration E Report Solubility (mg/mL) D->E

Caption: A generalized workflow for determining equilibrium solubility.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. The slow-stirring method is recommended for its accuracy, especially for highly hydrophobic compounds, as it minimizes the formation of micro-emulsions that can confound results from the traditional shake-flask method.[9]

Protocol: LogP Determination by Slow-Stirring Method (Adapted from OECD Guideline 123)

  • Phase Preparation: Pre-saturate n-octanol with water and water (or PBS, pH 7.4) with n-octanol by stirring them together for at least 24 hours, followed by a separation period.

  • Sample Preparation: Prepare a solution of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide in the pre-saturated n-octanol at a concentration not exceeding 0.1 M.

  • Equilibration: Combine the n-octanol solution with the pre-saturated aqueous phase in a jacketed reaction vessel maintained at a constant temperature. Stir the mixture slowly (to avoid emulsification) for an extended period (e.g., 48 hours) until partitioning equilibrium is achieved.

  • Phase Separation: Stop the stirring and allow the phases to separate completely. This may take several hours.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.[10]

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase: LogP = log10 ( [Compound]octanol / [Compound]aqueous )

Logical Flow for LogP Determination

G A Pre-saturate Octanol & Water B Dissolve Compound in Octanol A->B C Slow-Stirring (48h) B->C D Separate Phases C->D E HPLC Analysis of Each Phase D->E F Calculate LogP E->F

Caption: Key stages in the slow-stirring method for LogP determination.

Ionization Constant (pKa) Determination

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH.[11] For 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide, the most relevant pKa is that of the pyridine nitrogen, which will be basic. Potentiometric titration is a robust and direct method for pKa determination.[12][13]

Protocol: pKa Determination by Potentiometric Titration [12]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent if necessary) to a known concentration (e.g., 1-10 mM). Maintain a constant ionic strength using an inert salt like KCl (0.15 M).[12]

  • Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[12] Place the sample solution in a temperature-controlled vessel with a magnetic stirrer.

  • Initial pH Adjustment: If determining a basic pKa, first titrate the solution to a low pH (e.g., pH 2) with a standardized HCl solution.

  • Titration: Titrate the acidified solution by adding small, precise aliquots of a standardized NaOH solution. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point of the titration curve, which corresponds to the midpoint of the buffer region.[12] Alternatively, the inflection point of the first derivative of the titration curve can be used to identify the equivalence point.

Process Diagram for Potentiometric pKa Measurement

G A Calibrate pH Meter Standard Buffers (4, 7, 10) B Prepare Sample Dissolve in water/co-solvent Add KCl for ionic strength A->B C Titrate with Base (NaOH) Record pH vs. Volume B->C D Plot Titration Curve pH vs. Volume NaOH C->D E Determine pKa pH at half-equivalence point D->E

Caption: Step-wise procedure for determining pKa via potentiometric titration.

Chemical Stability Assessment

Evaluating the chemical stability of a new entity is a regulatory requirement and is essential for determining appropriate storage conditions and shelf-life.[14][15] Stability studies should assess the impact of temperature, humidity, and light on the compound.

Protocol: Forced Degradation and Long-Term Stability (Adapted from ICH Q1A(R2)) [16]

  • Forced Degradation (Stress Testing): Subject the compound to harsh conditions to identify potential degradation products and pathways. This includes:

    • Acid/Base Hydrolysis: Reflux in 0.1 M HCl and 0.1 M NaOH.

    • Oxidation: Treat with 3% H₂O₂ at room temperature.

    • Thermal Stress: Heat the solid compound (e.g., at 60°C).

    • Photostability: Expose the compound to light according to ICH Q1B guidelines.

  • Long-Term Stability Study: Store the compound in its proposed container closure system under controlled long-term storage conditions (e.g., 25°C / 60% Relative Humidity).[16]

  • Accelerated Stability Study: Store the compound under accelerated conditions (e.g., 40°C / 75% Relative Humidity) for a shorter duration (e.g., 6 months).[16][17]

  • Analysis: At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term study), analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.[14][18] Other tests for appearance and physical properties should also be performed.

Conclusion

This technical guide provides a comprehensive framework for the characterization of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide. By combining in-silico predictions with robust, standardized experimental protocols, researchers can establish a reliable physicochemical profile for this novel compound. The data generated from these studies are indispensable for guiding medicinal chemistry efforts, formulating dosage forms, and advancing the compound through the drug discovery and development pipeline. The methodologies detailed herein ensure a high degree of scientific integrity and provide the authoritative grounding necessary for regulatory submissions and further research.

References

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 02(03), 129-138.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • EMA. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • Food And Drugs Authority. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
  • Meloun, M., Bordovská, S., & Vrána, A. (2007). Development of Methods for the Determination of pKa Values. Current Pharmaceutical Analysis, 3(3), 191-206.
  • OECD. (1995). Test No. 105: Water Solubility.
  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • Pokharna, G., et al. (2018). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. Journal of Drug Delivery and Therapeutics, 8(2), 169-175.
  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved March 7, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Potential Kinase Inhibitor Scaffold 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide integrates three key structural motifs that are pr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential Kinase Inhibitor Scaffold

5-bromo-N-(thiophen-3-ylmethyl)nicotinamide integrates three key structural motifs that are prevalent in pharmacologically active compounds: a brominated pyridine ring, a nicotinamide core, and a thiophene moiety. The nicotinamide scaffold is a fundamental component of the essential coenzyme NAD+ and is found in numerous approved drugs.[1][2] Bromination of the pyridine ring can enhance binding affinities and modulate metabolic stability. The thiophene ring serves as a versatile bioisostere for phenyl groups, often improving pharmacokinetic properties. The combination of these fragments suggests that 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide could be a valuable scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition.

Physicochemical Properties and Structure

While experimental data for 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide is not available, its fundamental properties can be calculated based on its chemical structure.

PropertyValue
Molecular Formula C₁₁H₉BrN₂OS
Molecular Weight 301.17 g/mol
IUPAC Name 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide

Structure:

Caption: 2D structure of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide.

Proposed Synthesis: An Amide Coupling Approach

The most direct and reliable method for synthesizing 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide is through an amide coupling reaction between 5-Bromonicotinic acid and thiophen-3-ylmethanamine. This reaction is a cornerstone of medicinal chemistry, facilitated by a coupling agent to activate the carboxylic acid.[3][4]

Starting Materials
CompoundCAS Number
5-Bromonicotinic acid20826-04-4
Thiophen-3-ylmethanamine27757-86-4
Thiophen-3-ylmethanamine hydrochloride (alternative)115132-84-8
Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 5_Bromonicotinic_acid 5-Bromonicotinic acid (CAS: 20826-04-4) Coupling Amide Coupling (e.g., EDC, HOBt, DIPEA in DMF) 5_Bromonicotinic_acid->Coupling Thiophen_3_ylmethanamine Thiophen-3-ylmethanamine (CAS: 27757-86-4) Thiophen_3_ylmethanamine->Coupling Target_Compound 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide Coupling->Target_Compound

Caption: Proposed synthetic workflow for 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide.

Detailed Experimental Protocol

This protocol outlines a standard procedure for the amide coupling reaction.

  • Preparation: In a clean, dry round-bottom flask, dissolve 5-Bromonicotinic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Activation: To the solution, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve thiophen-3-ylmethanamine (1.1 eq) in a small amount of DMF. If using the hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) to neutralize the salt.

  • Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid mixture. Let the reaction stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a panel of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by showing the expected proton and carbon signals and their respective couplings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final compound.

Potential Applications and Future Research

The structural features of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide suggest several promising avenues for research and development:

  • Kinase Inhibition: The nicotinamide scaffold is a known hinge-binder in many protein kinases. This compound could serve as a starting point for developing inhibitors of various kinases implicated in cancer and other diseases.

  • Fragment-Based Drug Discovery: This molecule can be used as a fragment in screening campaigns to identify novel binding interactions with therapeutic targets.

  • Agrochemicals: Nicotinamide derivatives have also found applications as fungicides and herbicides.[5]

Future work should focus on the synthesis and biological evaluation of this compound and its analogs to explore their therapeutic potential.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound and the reagents for its synthesis.

  • Ventilation: Work in a well-ventilated fume hood.

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Suppliers of Starting Materials

The following table lists some potential suppliers for the necessary starting materials.

CompoundSupplier(s)
5-Bromonicotinic acid (CAS: 20826-04-4)Thermo Scientific[6], Sigma-Aldrich[7], TCI America, Molekula Ltd[8], Jinan Qinmu Fine Chemical Co., Ltd.[9]
Thiophen-3-ylmethanamine (CAS: 27757-86-4)BLD Pharm[10]
Thiophen-3-ylmethanamine hydrochloride (CAS: 115132-84-8)J&K Scientific LLC[11], BLD Pharm[12]

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Durham E-Theses. Direct Amide Formation Between Carboxylic Acids and Amines. [Link]

  • Chem.libretexts.org. Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • Molekula Ltd. 5-Bromonicotinic acid (25102952 | 20826-04-4). [Link]

  • Chemsrc.com. Thiophen-3-ylmethanamine. [Link]

  • NIH. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]

  • Taylor & Francis. Nicotinamide – Knowledge and References. [Link]

Sources

Exploratory

Core Mechanism of Action: 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide

An In-depth Technical Guide to the Abstract 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide is a substituted nicotinamide derivative with potential therapeutic applications. While direct, extensive research on this specific...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the

Abstract

5-bromo-N-(thiophen-3-ylmethyl)nicotinamide is a substituted nicotinamide derivative with potential therapeutic applications. While direct, extensive research on this specific molecule is emerging, a comprehensive analysis of its structural analogs and the broader class of nicotinamide derivatives provides a robust, evidence-based framework for its primary mechanism of action. This guide synthesizes current knowledge to propose that 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide acts as a prodrug, which is metabolized by the intracellular NAD⁺ salvage pathway to generate a toxic analog of nicotinamide adenine dinucleotide (NAD⁺). This unnatural NAD⁺ analog subsequently inhibits key cellular enzymes, with inosine monophosphate dehydrogenase (IMPDH) identified as a primary target, leading to cytotoxic effects in cancer cells. This document details the enzymatic conversion pathway, the ultimate molecular target, and the downstream cellular consequences. Furthermore, it outlines the key experimental methodologies required to validate this proposed mechanism.

Introduction: The Therapeutic Potential of Nicotinamide Analogs

Nicotinamide (Vitamin B3) is a fundamental molecule in cellular metabolism, serving as the primary precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD⁺).[1][2][3] NAD⁺ is a critical cofactor in cellular redox reactions for energy production and a substrate for enzymes that regulate signaling pathways, DNA repair, and cell survival, such as sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs).[2][4][5]

The chemical scaffold of nicotinamide has proven to be a fertile ground for drug discovery. By modifying the core nicotinamide structure, researchers have developed derivatives with a wide array of therapeutic activities, including anticancer, antifungal, and anti-inflammatory effects.[5][6][7][8] These derivatives often exploit the body's own metabolic pathways to achieve their effects. 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide belongs to a promising class of thiophenyl nicotinamide derivatives. Recent groundbreaking research on structurally similar compounds has elucidated a novel mechanism of action that involves hijacking the NAD⁺ salvage pathway to produce a tumor-activated inhibitor of cellular metabolism.[9][10]

This guide provides an in-depth analysis of the proposed mechanism for 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide, grounded in the findings from its closest analogs.

Primary Mechanism of Action: A Prodrug Approach via the NAD⁺ Salvage Pathway

The central hypothesis is that 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide functions as a prodrug. It leverages the same enzymatic machinery responsible for recycling natural nicotinamide to be converted into a potent, toxic molecule within the target cell. This bioactivation is a two-step process mediated by the core enzymes of the NAD⁺ salvage pathway.[9]

Step 1: Conversion by Nicotinamide Phosphoribosyltransferase (NAMPT)

Upon cellular entry, the compound is recognized as a substrate by Nicotinamide Phosphoribosyltransferase (NAMPT) . This is the rate-limiting enzyme in the NAD⁺ salvage pathway.[3][9] NAMPT catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the pyridine nitrogen of the nicotinamide analog. This reaction converts 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide into its corresponding mononucleotide (MN) derivative: 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide mononucleotide .

Step 2: Conversion by Nicotinamide Mononucleotide Adenylyltransferases (NMNATs)

The newly formed mononucleotide is then a substrate for Nicotinamide Mononucleotide Adenylyltransferases (NMNAT1/2/3) . These enzymes catalyze the final step in NAD⁺ synthesis by transferring an adenylate moiety from ATP to the mononucleotide.[3][9] This reaction yields an unnatural, toxic adenine dinucleotide (AD) analog of the parent compound.[9]

The entire bioactivation process can be visualized as follows:

NAD Salvage Pathway Hijacking cluster_cell Target Cell cluster_downstream Downstream Effect Compound 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide MN_Analog Mononucleotide Analog (MN-Analog) Compound->MN_Analog NAMPT +PRPP AD_Analog Toxic Adenine Dinucleotide Analog (AD-Analog) MN_Analog->AD_Analog NMNAT1 +ATP IMPDH IMPDH Enzyme AD_Analog->IMPDH Inhibition CellDeath Cell Death IMPDH->CellDeath Depletion of GTP Leads to

Proposed bioactivation of the compound via the NAD+ salvage pathway.
3. Molecular Target: Inosine Monophosphate Dehydrogenase (IMPDH)

The resulting adenine dinucleotide analog is the active cytotoxic agent. Studies on close analogs have demonstrated that this molecule is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH) .[9][10]

IMPDH is a crucial, rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. It catalyzes the NAD⁺-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is a precursor for the synthesis of guanosine triphosphate (GTP). GTP is essential for DNA and RNA synthesis, signal transduction, and cellular energy.

By inhibiting IMPDH, the toxic AD-analog depletes the intracellular pool of guanine nucleotides, leading to a cascade of events:

  • Cessation of DNA and RNA Synthesis: Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides. GTP depletion halts replication and transcription.

  • Induction of Apoptosis: The severe metabolic stress triggers programmed cell death.

This mechanism confers selectivity towards cancer cells, which are often more reliant on the de novo nucleotide synthesis pathway and may have higher NAMPT expression.[9]

Experimental Validation Protocols

To validate the proposed mechanism of action for 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide, a series of targeted experiments are necessary.

Protocol 1: In Vitro Enzymatic Conversion Assay

This experiment confirms that the compound is a substrate for the NAD⁺ salvage pathway enzymes.

Objective: To demonstrate the conversion of the parent compound to its mononucleotide and adenine dinucleotide analogs by NAMPT and NMNAT1.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing recombinant human NAMPT and NMNAT1 enzymes, the parent compound, PRPP, and ATP in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Metabolite Extraction: Stop the reaction and extract the metabolites using a cold solvent mixture (e.g., methanol/acetonitrile).

  • LC-MS/MS Analysis: Analyze the extracted samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to detect and quantify the parent compound and its predicted mononucleotide and adenine dinucleotide metabolites.

  • Controls: Run parallel reactions omitting each enzyme in turn to confirm the dependency of each conversion step.

Enzymatic Conversion Workflow Start Combine: - Parent Compound - Recombinant NAMPT & NMNAT1 - PRPP & ATP Incubate Incubate at 37°C Start->Incubate Extract Extract Metabolites Incubate->Extract Analyze LC-MS/MS Analysis Extract->Analyze Result Detect & Quantify: - Parent Compound - MN-Analog - AD-Analog Analyze->Result

Workflow for confirming in vitro enzymatic conversion.
Protocol 2: IMPDH Inhibition Assay

Objective: To determine if the AD-analog of the compound inhibits IMPDH activity.

Methodology:

  • Synthesize the AD-Analog: The adenine dinucleotide analog must first be chemically synthesized or generated enzymatically in a scaled-up reaction from Protocol 1.

  • Assay Principle: Use a standard assay that measures the conversion of IMP to XMP by recombinant human IMPDH. The activity can be monitored by measuring the increase in NADH absorbance at 340 nm.

  • Inhibition Measurement: Perform the enzymatic reaction in the presence of varying concentrations of the AD-analog.

  • Data Analysis: Calculate the rate of NADH production for each concentration and plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

CompoundTargetIC₅₀ (nM)
AD-Analog (Hypothetical) IMPDHTo be determined
Mycophenolic Acid (Control)IMPDH~10-50 nM

Table 1: Example data table for summarizing IMPDH inhibition results. The value for the AD-analog is what the experiment aims to find. Mycophenolic acid is a known IMPDH inhibitor and serves as a positive control.

Potential Alternative or Secondary Mechanisms

While the NAD⁺ salvage pathway represents the most likely primary mechanism based on close analogs, the nicotinamide scaffold is known to interact with other targets. These could represent secondary or alternative mechanisms of action.

  • PARP Inhibition: Nicotinamide itself is a known inhibitor of PARP enzymes.[2][4] The bromination and thiophene substitution could modulate this activity. Excessive DNA damage over-activates PARP1, leading to NAD⁺ and ATP depletion and eventually cell death.[2] Inhibition of PARP is a clinically validated anti-cancer strategy.

  • Sirtuin Modulation: As a nicotinamide analog, the compound could inhibit NAD⁺-dependent sirtuin deacetylases, which regulate transcription, metabolism, and cell survival.[2][4]

  • Kinase Inhibition (e.g., VEGFR-2): Various nicotinamide derivatives have been designed as potent inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[7][8]

Conclusion

The available evidence strongly suggests that 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide acts as a bio-activated prodrug. Its mechanism of action is intricately linked to the fundamental cellular metabolism of NAD⁺. By mimicking natural nicotinamide, it enters the NAD⁺ salvage pathway, where it is converted into a toxic adenine dinucleotide analog. This potent metabolite then targets and inhibits IMPDH, a critical enzyme for nucleotide synthesis, leading to the depletion of guanine nucleotides and subsequent cell death, particularly in rapidly dividing cancer cells. While other mechanisms such as PARP or kinase inhibition remain possibilities, the hijacking of the NAD⁺ salvage pathway represents a sophisticated and compelling mechanism for this class of compounds. Further experimental validation is required to definitively confirm this pathway and its therapeutic potential.

References
  • Yin, M., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules. Available from: [Link]

  • Ghanem, M. S., et al. (2020). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Cancers. Available from: [Link]

  • Theodoropoulos, P. C., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry. Available from: [Link]

  • Li, L., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • Ghanem, M. S., et al. (2020). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. ResearchGate. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules. Available from: [Link]

  • Hamoud, M. M. S., et al. (2020). Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. New Journal of Chemistry. Available from: [Link]

  • Fares, M., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Scientific Reports. Available from: [Link]

  • Memorial Sloan Kettering Cancer Center. (2023). Nicotinamide. Available from: [Link]

  • Wang, B., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available from: [Link]

  • Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology. Available from: [Link]

  • DermNet NZ. Nicotinamide. Available from: [Link]

  • Liu, W., et al. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Chemical Papers. Available from: [Link]

  • Wang, B., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. ResearchGate. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Nicotinamide? Available from: [Link]

  • ResearchGate. (n.d.). Mechanisms of action of nicotinamide. Nicotinamide functions as a... Available from: [Link]

  • Chem-Sources. 5-bromo-N-((6-(thiophen-2-yl)-[1][6][9]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide. Available from: [Link]

  • Theodoropoulos, P. C., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PubMed. Available from: [Link]

Sources

Foundational

A Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Gemini

Executive Summary

This guide provides a comprehensive technical framework for the exploration of structural analogs of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide, a novel chemical entity at the intersection of three pharmacologically significant motifs: a nicotinamide core, a halogenated pyridine ring, and a thiophene moiety. While the parent compound is not extensively documented in current literature, its constituent parts suggest significant potential for biological activity. This document serves as a prospective guide for research and development, outlining rational design strategies, detailed synthetic protocols, and potential biological evaluation pathways. We will deconstruct the parent molecule into its core building blocks, providing field-proven insights into how each component can be systematically modified to probe the structure-activity relationship (SAR) and develop novel therapeutic candidates. Every protocol described herein is designed as a self-validating system, grounded in established, robust chemical transformations and supported by authoritative references.

Introduction: Deconstructing the Core Scaffold

The rational design of novel therapeutics often begins with the strategic combination of privileged structural motifs. The target compound, 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide, represents a thoughtful convergence of three such motifs, each contributing unique properties that are highly valued in medicinal chemistry.

The Nicotinamide Scaffold: A Cornerstone of Cellular Metabolism

Nicotinamide, a form of vitamin B3, is the functional core of the essential coenzyme nicotinamide adenine dinucleotide (NAD+)[1][2]. NAD+ is a critical cofactor for numerous redox reactions central to cellular metabolism and energy production[2]. Beyond its bioenergetic role, NAD+ is consumed by enzymes such as poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are involved in DNA repair, epigenetic regulation, and cellular stress responses[2][3]. Consequently, molecules built upon the nicotinamide scaffold have found applications in treating a wide range of conditions, including pellagra, acne, and certain cancers, and are being investigated for neuroprotective and anti-inflammatory effects[1][3][4]. The amide functionality of nicotinamide provides a key vector for chemical modification, allowing for the attachment of various side chains to modulate pharmacological properties[4][5].

The Thiophene Moiety: A Versatile Phenyl Bioisostere

Thiophene is a five-membered aromatic heterocycle that is widespread in pharmacologically active compounds[6]. In drug design, the thiophene ring is frequently employed as a bioisostere for a phenyl ring[7][8][9]. This substitution is strategically advantageous; thiophene often maintains or enhances biological activity while altering physicochemical properties such as solubility, lipophilicity, and metabolic profile[9][10]. The sulfur atom can engage in unique hydrogen bonding and metal coordination interactions, potentially leading to novel receptor binding profiles compared to its carbocyclic counterpart[9]. The choice of the thiophen-3-yl isomer, as opposed to the more common thiophen-2-yl, provides a distinct spatial arrangement of substituents that can be critical for optimizing target engagement.

The 5-Bromopyridine Core: A Handle for Chemical Diversification

The bromine atom at the 5-position of the nicotinamide ring is not merely a substituent; it is a powerful synthetic handle. 5-Bromonicotinic acid is a versatile and pivotal building block in pharmaceutical synthesis[11][12]. The carbon-bromine bond is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations[7][11]. This allows for the late-stage diversification of the core scaffold, enabling the rapid generation of extensive chemical libraries. By replacing the bromine with various aryl, heteroaryl, alkyl, or alkynyl groups, researchers can systematically probe the steric and electronic requirements of the target binding site, a fundamental exercise in lead optimization[7][11].

Profile of the Target Compound: 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide

The target compound brings these three motifs together via a stable amide linker. Its structure suggests potential as an inhibitor of enzymes that utilize nicotinamide, such as Nicotinamide N-methyltransferase (NNMT) or PARPs, or as a modulator of other biological targets where these combined structural features can achieve high-affinity binding[13][14][15]. The lack of extensive prior art on this specific molecule presents a unique opportunity for discovery. This guide will provide the foundational chemistry and strategic thinking required to unlock its potential.

Parent_Compound_Structure cluster_Core 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide mol

Caption: Molecular structure of the target compound.

Core Synthesis Strategy

A robust and reproducible synthesis is the bedrock of any medicinal chemistry program. The synthesis of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide is best approached through the coupling of two key building blocks: 5-bromonicotinic acid and thiophen-3-ylmethylamine.

Synthesis of Key Building Blocks
  • 5-Bromonicotinic Acid: This starting material is commercially available from numerous suppliers, often with high purity (≥99.0%), making it a practical choice for both laboratory and industrial applications[12]. Should a custom synthesis be required, it can be prepared via established routes from nicotinic acid.

  • Thiophen-3-ylmethylamine: This building block is less common commercially than its 2-isomer. A reliable synthesis can be achieved via a two-step process starting from thiophene-3-carboxaldehyde:

    • Oximation: Reaction of thiophene-3-carboxaldehyde with hydroxylamine hydrochloride to form the corresponding oxime.

    • Reduction: Reduction of the oxime using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield the primary amine. Alternatively, reduction of thiophene-3-carbonitrile provides a direct route to the amine.

Amide Coupling Methodologies: A Comparative Analysis

The formation of the amide bond is the critical step in this synthesis. Several reliable methods exist, and the choice depends on scale, substrate tolerance, and desired purity profile.

  • Acyl Chloride Formation: This is a classic, high-yielding method. 5-bromonicotinic acid is first activated by conversion to 5-bromonicotinoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride[1]. The resulting acyl chloride is a highly reactive intermediate that readily couples with thiophen-3-ylmethylamine in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the HCl byproduct[1].

    • Advantage: High reactivity and often complete conversion.

    • Causality: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine.

  • Peptide Coupling Reagents: This approach avoids the harsh conditions of acyl chloride formation and is suitable for more sensitive substrates. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) efficiently mediate the direct coupling of the carboxylic acid and amine[3][16][17].

    • Advantage: Milder conditions, fewer side reactions, and broad substrate scope.

    • Causality: These reagents convert the carboxylic acid's hydroxyl group into a good leaving group in situ, forming a highly reactive activated ester or similar species that is readily displaced by the amine[17].

  • Catalytic Amidation: Emerging methods using catalysts, such as boronic acids, can form amides directly from carboxylic acids and amines with water as the only byproduct[15][18][19].

    • Advantage: High atom economy and environmentally friendly ("green").

    • Causality: The catalyst, often a Lewis acid, activates the carboxylic acid, facilitating nucleophilic attack by the amine[15]. These reactions often require elevated temperatures and azeotropic removal of water to drive the equilibrium towards product formation.

Synthesis_Workflow A 5-Bromonicotinic Acid C Activation Method (e.g., SOCl₂ or HATU/Base) A->C B Thiophen-3-ylmethylamine D Amide Coupling B->D C->D F Work-up & Purification (Extraction, Chromatography) D->F E 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide F->E

Caption: General workflow for the synthesis of the parent compound.

Experimental Protocol: Synthesis of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide via Acyl Chloride Intermediate

This protocol is a self-validating system based on established procedures for nicotinoyl chloride formation and subsequent amidation.[1]

Step 1: Formation of 5-Bromonicotinoyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromonicotinic acid (1.0 eq).

  • Under a nitrogen atmosphere, add thionyl chloride (5.0 eq) to the flask.

  • Heat the mixture to reflux (approx. 80 °C) for 2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 5-bromonicotinoyl chloride is typically a yellow oil or solid and is used directly in the next step without further purification.

Step 2: Amide Coupling

  • In a separate flask, dissolve thiophen-3-ylmethylamine (1.0 eq) and triethylamine (2.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude 5-bromonicotinoyl chloride from Step 1 in a small amount of the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the title compound.

Design and Synthesis of Structural Analogs

The core scaffold offers three primary vectors for modification: the 5-position of the pyridine ring, the thiophene moiety, and the amide linker.

Analogs of the 5-Bromonicotinamide Core

The bromine atom is an ideal launching point for diversification using palladium-catalyzed cross-coupling reactions. This allows for the exploration of how steric bulk, electronics, and new hydrogen-bonding interactions at this position affect biological activity.

3.1.1 Rationale:

  • Suzuki Coupling: Introduce aryl or heteroaryl groups to explore π-π stacking interactions or to reach into new binding pockets.

  • Sonogashira Coupling: Introduce alkynyl groups to act as rigid linkers or to probe narrow, linear channels in a binding site.

  • Heck Coupling: Introduce alkenyl substituents to provide conformational flexibility.

  • Buchwald-Hartwig Amination: Introduce substituted amines to add new hydrogen bond donors/acceptors.

Core_Diversification Parent 5-Bromo Core Scaffold Sub_A Aryl / Heteroaryl (Suzuki Coupling) Parent->Sub_A Sub_B Alkynyl (Sonogashira Coupling) Parent->Sub_B Sub_C Amino (Buchwald-Hartwig) Parent->Sub_C Sub_D Alkenyl (Heck Coupling) Parent->Sub_D

Caption: Diversification strategies at the 5-position of the pyridine ring.

3.1.2 Proposed Analogs via Suzuki Coupling

Analog Structure (R group at 5-position)Rationale for ModificationRequired Reagent
PhenylEstablish a baseline for aryl substitution; probe for hydrophobic interactions.Phenylboronic acid
4-MethoxyphenylIntroduce an electron-donating group and potential H-bond acceptor.4-Methoxyphenylboronic acid
3-PyridylIntroduce a potential H-bond acceptor and alter the overall polarity.Pyridine-3-boronic acid
2-ThienylExplore the effect of an alternative heteroaromatic system.Thiophene-2-boronic acid

3.1.3 Experimental Protocol: Palladium-Catalyzed Suzuki Coupling

This protocol is based on established solid-phase and solution-phase methods for Suzuki coupling on 5-bromonicotinic acid derivatives.[7][12]

  • To a reaction vial, add 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (3.0 eq).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent mixture, such as 1,4-dioxane/water or DMF.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

    • Dilute the filtrate with ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Analogs of the Thiophene Ring

The thiophene ring can be modified by changing its point of attachment or by replacing it entirely with other bioisosteric groups.

3.2.1 Rationale:

  • Positional Isomerism: Switching from the 3-ylmethylamine to the 2-ylmethylamine isomer will significantly alter the vector and angle of the thiophene relative to the nicotinamide core.

  • Bioisosteric Replacement: Replacing the thiophene with other rings (e.g., furan, thiazole, phenyl) will systematically alter the electronics, size, and hydrogen bonding capacity of this moiety, which is a proven strategy for modulating activity and physicochemical properties[8][9][10].

3.2.2 Proposed Bioisosteric Analogs

Amine Building BlockRationale for Modification
Thiophen-2-ylmethylamineInvestigate the impact of positional isomerism on binding.
FurfurylamineReplace sulfur with oxygen; introduces a more polar H-bond acceptor.
BenzylamineReplace thiophene with a classic phenyl ring to probe for cation-π or π-π interactions.
Thiazol-2-ylmethylamineIntroduce an additional nitrogen atom for new H-bonding or coordination interactions.

3.2.3 Synthetic Strategy: The synthesis of these analogs follows the same amide coupling protocols described in Section 2.3, simply by substituting thiophen-3-ylmethylamine with the alternative commercially available or synthesized amine.

Analogs of the Amide Linker

The amide bond itself can be modified to alter its properties.

  • N-Methylation: Introducing a methyl group on the amide nitrogen removes the hydrogen bond donor capacity and can restrict bond rotation, locking the molecule into a specific conformation.

  • Thioamide: Replacing the carbonyl oxygen with sulfur (using Lawesson's reagent) alters the electronic character and hydrogen bonding properties of the linker.

  • Reverse Amide: Swapping the CO and NH groups would require a completely different synthetic approach but would fundamentally change the directionality of the hydrogen bonding.

Potential Biological Evaluation Strategy

Given the structural features of the scaffold, a hypothesis-driven screening approach is recommended.

  • Enzyme Inhibition Assays:

    • Nicotinamide N-methyltransferase (NNMT): Overexpression of NNMT is implicated in various cancers and metabolic diseases. A biochemical assay could be used to screen for inhibitors[15].

    • Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors are established cancer therapeutics. The nicotinamide core makes this family of enzymes a prime target[3].

  • Antimicrobial Assays:

    • Nicotinamide derivatives have shown potent antifungal activity, often by disrupting the fungal cell wall[4][5][20]. Analogs should be screened against a panel of pathogenic fungi, such as Candida albicans and Aspergillus fumigatus. Minimum Inhibitory Concentration (MIC) values would be determined.

  • Phenotypic Screens:

    • Cell-based assays using cancer cell lines (e.g., glioblastoma) could identify compounds with anti-proliferative or pro-apoptotic activity, which may result from inhibiting targets like ALKBH2, a DNA demethylase[11][14].

Conclusion

While 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide is a novel molecular entity, its design is rooted in sound medicinal chemistry principles. It provides a rich scaffold for the generation of diverse and targeted analog libraries. The synthetic accessibility via robust amide coupling and the potential for late-stage diversification through cross-coupling reactions make it an attractive starting point for a drug discovery campaign. By systematically exploring the three key modification vectors—the 5-position of the pyridine, the thiophene moiety, and the amide linker—researchers can effectively map the structure-activity landscape and potentially uncover potent and selective modulators of a range of biological targets. This guide provides the strategic and tactical foundation for such an endeavor.

References

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. [Link]

  • APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]

  • Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. ACS Publications. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PubMed. [Link]

  • Nicotinamide, Nicotinamide Riboside and Nicotinic Acid—Emerging Roles in Replicative and Chronological Aging in Yeast. PMC - NIH. [Link]

  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[12]annulene-scaffold. PMC - NIH. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. [Link]

  • Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships. ACS Publications. [Link]

  • Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. MDPI. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC - NIH. [Link]

  • Catalytic Amidation. University College London. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • DESIGN AND SYNTHESIS OF NOVEL THIOPHENES BEARING BIOLOGICALLY ACTIVE ANILINE, AMINOPYRIDINE, BENZYLAMINE, NICOTINAMIDE, PYRIMIDI. Semantic Scholar. [Link]

  • A solid-supported arylboronic acid catalyst for direct amidation. Durham University. [Link]

  • Scheme 1. Synthesis of thiophene nucleus. (a) triethylamine, MeOH; (b)... ResearchGate. [Link]

  • Efficient One-Pot Synthesis of Polyfunctionalized Thiophenes via an Amine-Mediated Ring Opening of EWG-Activated. ACS Publications. [Link]

  • Coupling Reagents in Amide Synthesis - Organic-Reaction. Scribd. [Link]

  • Catalytic Amidation Methods. University College London. [Link]

  • Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening. RSC Publishing. [Link]

  • Thiophene synthesis. Organic Chemistry Portal. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Cytotoxicity of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide

Foreword: Navigating the Frontier of Novel Cytotoxic Agents In the relentless pursuit of more effective and selective cancer therapeutics, the exploration of novel chemical entities is paramount. This guide delves into t...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Frontier of Novel Cytotoxic Agents

In the relentless pursuit of more effective and selective cancer therapeutics, the exploration of novel chemical entities is paramount. This guide delves into the cytotoxic potential of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide, a compound that stands at the intersection of two biologically significant scaffolds: nicotinamide and thiophene. While direct cytotoxic data for this specific molecule is emerging, this document serves as a comprehensive technical framework for its evaluation. By synthesizing established methodologies with mechanistic insights gleaned from related compounds, we provide researchers, scientists, and drug development professionals with a robust roadmap for investigating its potential as a cytotoxic agent. Our approach is grounded in the principles of scientific integrity, ensuring that the proposed experimental designs are not merely procedural but are self-validating systems for generating reliable and interpretable data.

Introduction: The Rationale for Investigating 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide

The chemical architecture of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide is intriguing from a medicinal chemistry perspective. The nicotinamide moiety, a form of vitamin B3, is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a critical role in cellular metabolism and DNA repair.[1] Derivatives of nicotinamide have been extensively explored for their diverse pharmacological properties, including their potential as anticancer agents.[2][3] The thiophene ring is a well-established pharmacophore found in numerous pharmaceuticals and is known to contribute to a wide range of biological activities, including cytotoxic effects.[4]

The combination of these two moieties in 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide suggests a high probability of biological activity. Recent studies on similar thiophenyl derivatives of nicotinamide have revealed a fascinating mechanism of action: these compounds can act as prodrugs, being metabolized by the NAD+ salvage pathway into unnatural NAD derivatives that inhibit inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine nucleotides and thus for DNA and RNA synthesis.[5][6][7] This targeted inhibition of a key metabolic pathway makes such compounds promising candidates for preclinical development, particularly for neuronal cancers.[5][7]

This guide will therefore not only outline the methods to determine if 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide is cytotoxic but also to explore a potential, sophisticated mechanism of action.

Foundational Principles of In Vitro Cytotoxicity Assessment

The initial evaluation of a potential anticancer compound invariably begins with in vitro cytotoxicity assays. These assays are designed to measure the ability of a compound to kill cells or inhibit their proliferation.[8][9] The choice of assay is critical and should be based on the anticipated mechanism of action of the test compound and the specific question being asked.[10] For a comprehensive assessment, it is advisable to employ multiple assays that measure different cellular endpoints.[10]

Key Cytotoxicity Assays

A multi-faceted approach to cytotoxicity testing provides a more complete picture of a compound's effects on cells. Here, we detail three commonly employed assays:

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is a gold standard for assessing cell viability.[11] It measures the metabolic activity of cells, as mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.[10]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[10] LDH is a stable enzyme, and its presence in the medium is a reliable indicator of compromised cell membrane integrity, a hallmark of necrosis.

  • Apoptosis Assays: Determining the mode of cell death is crucial, as apoptosis (programmed cell death) is often a desired mechanism for anticancer drugs.[8][12] Apoptosis can be detected by various methods, including:

    • Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a feature of late apoptotic and necrotic cells. Flow cytometry analysis of cells stained with both Annexin V and PI can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assays: Caspases are a family of proteases that are key executioners of apoptosis.[12] Assays that measure the activity of specific caspases (e.g., caspase-3, -8, -9) can confirm an apoptotic mechanism.

Experimental Protocols

The following protocols are presented as detailed, step-by-step methodologies to ensure reproducibility and reliability.

Cell Line Selection and Culture

The choice of cell lines is a critical first step. Given the broad potential of nicotinamide derivatives, a panel of human cancer cell lines is recommended. For instance, testing against lung (e.g., NCI-H460, A549), breast (e.g., MCF-7, MDA-MB-231), colon (e.g., HCT-116), and liver (e.g., HepG2) cancer cell lines would provide a comprehensive initial screen.[2][3][13] It is also prudent to include a non-cancerous cell line (e.g., normal human fibroblasts) to assess for selective cytotoxicity.

Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay Protocol
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Measurement: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the supernatant to a reaction mixture containing the LDH substrate and measuring the resulting color change spectrophotometrically.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

Annexin V/PI Apoptosis Assay Protocol
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical IC50 Values of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
NCI-H460Lung Cancer8.5
A549Lung Cancer12.3
MCF-7Breast Cancer5.2
MDA-MB-231Breast Cancer7.9
HCT-116Colon Cancer15.1
HepG2Liver Cancer10.8
Normal FibroblastsNon-cancerous> 50

Visualizing Experimental Workflows and Mechanistic Pathways

Diagrams are invaluable for illustrating complex experimental procedures and biological pathways.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_incubation_assay Incubation & Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of test compound B->C D Add compound to wells C->D E Incubate for 24-72 hours D->E F Add MTT solution and incubate E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Proposed Mechanism of Action: A Deeper Dive

Based on recent findings for structurally similar compounds, a plausible mechanism of action for 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide involves its metabolism into a cytotoxic NAD+ analog that inhibits IMPDH.[5][7]

Proposed_Mechanism Compound 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide NAMPT NAMPT Compound->NAMPT Metabolized by NMNAT1 NMNAT1 NAMPT->NMNAT1 Produces intermediate for Unnatural_NAD Unnatural NAD+ Analog NMNAT1->Unnatural_NAD IMPDH IMPDH Inhibition Unnatural_NAD->IMPDH Guanine_Depletion Guanine Nucleotide Depletion IMPDH->Guanine_Depletion DNA_RNA_Inhibition Inhibition of DNA/RNA Synthesis Guanine_Depletion->DNA_RNA_Inhibition Apoptosis Apoptosis DNA_RNA_Inhibition->Apoptosis

Caption: Proposed mechanism of action for 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide.

This proposed pathway highlights the compound's potential to act as a "Trojan horse," hijacking the cell's own metabolic machinery to induce cell death. This targeted approach could lead to greater selectivity for cancer cells, which often have a higher metabolic rate and are more dependent on de novo nucleotide synthesis.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the in vitro cytotoxic evaluation of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide. The outlined protocols for cytotoxicity and apoptosis assays, combined with the proposed mechanistic studies, offer a clear path for researchers to rigorously assess the potential of this novel compound. Future investigations should focus on confirming the proposed mechanism of action through enzymatic assays with purified IMPDH and metabolomic studies to detect the formation of the unnatural NAD+ analog in treated cells. Furthermore, in vivo studies in relevant animal models will be necessary to translate these in vitro findings into potential therapeutic applications. The exploration of compounds like 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide is a testament to the ongoing innovation in the field of oncology, with the ultimate goal of developing more effective and less toxic treatments for cancer.

References

  • Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. PMC. [Link]

  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PMC. [Link]

  • Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent. PMC. [Link]

  • Design, synthesis, in vitro and computational analyses of anticancer nicotinamide derivatives. DergiPark. [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PMC. [Link]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. [Link]

  • Synthesis and evaluation of novel cytotoxic agents in organic chemistry. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. PMC. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

  • 5-Bromo-N-methylpyridine-3-carboxamide. PubChem. [Link]

  • Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Asian Journal of Chemistry. [Link]

  • Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity. RSC Publishing. [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PubMed. [Link]

  • Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allos. OSTI.gov. [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. University of Texas Southwestern Medical Center. [Link]

Sources

Foundational

An In-depth Technical Guide to 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide as an IMPDH Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract Inosine-5'-monophosphate dehydrogenase (IMPDH) is a critical rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, making it a w...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine-5'-monophosphate dehydrogenase (IMPDH) is a critical rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, making it a well-validated target for therapeutic intervention in oncology, immunology, and virology.[1][2] This guide provides a comprehensive technical overview of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide, a representative of the emerging class of thiophenyl nicotinamide derivatives that function as IMPDH inhibitors. We will delve into the mechanism of action, structure-activity relationships, and detailed experimental protocols for the evaluation of this and related compounds. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel IMPDH inhibitors.

Introduction: The Therapeutic Rationale for IMPDH Inhibition

IMPDH catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), the first committed step in the synthesis of guanosine triphosphate (GTP).[3] Guanine nucleotides are essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer.[4] Consequently, rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a heightened demand for these building blocks.[1][5]

By inhibiting IMPDH, the intracellular pool of guanine nucleotides is depleted, leading to a cytostatic effect that preferentially targets these rapidly dividing cells.[5] This selective pressure makes IMPDH an attractive target for the development of therapeutics with a potentially favorable therapeutic window.[3] Several IMPDH inhibitors, including mycophenolic acid (MPA) and ribavirin, are already in clinical use as immunosuppressants and antiviral agents, respectively, validating the therapeutic potential of this target.[2][6]

5-bromo-N-(thiophen-3-ylmethyl)nicotinamide: A Thiophenyl Nicotinamide-Class IMPDH Inhibitor

Recent research has identified a novel class of thiophenyl derivatives of nicotinamide as potent IMPDH inhibitors.[7][8] These compounds, including 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide, are pro-drugs that are metabolized by the NAD+ salvage pathway to form unnatural NAD+ analogs.[7] These resulting adenine dinucleotide derivatives are the active inhibitors of IMPDH.[7][9]

Mechanism of Action

The mechanism of action for this class of compounds is a multi-step intracellular process:

  • Cellular Uptake: The parent compound, a nicotinamide analog, enters the cell.

  • Metabolic Activation: The compound serves as a substrate for enzymes in the NAD+ salvage pathway, specifically nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT).[7]

  • Formation of an Unnatural NAD+ Analog: This enzymatic conversion results in the formation of a toxic adenine dinucleotide (AD) derivative.[7]

  • IMPDH Inhibition: The AD analog inhibits IMPDH, leading to the depletion of guanine nucleotides.[7]

  • Cellular Effects: The reduction in GTP levels results in the inhibition of cell proliferation and can induce apoptosis.[4][10]

This mechanism of tumor-activated inhibition presents a promising strategy for developing targeted cancer therapies.[7]

Experimental Protocols

Synthesis of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide

While specific synthesis protocols for 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide are not widely published, a general approach can be derived from standard organic chemistry principles for amide bond formation and from published syntheses of related nicotinamide derivatives.[11][12][13]

Proposed Synthetic Route:

  • Activation of 5-bromonicotinic acid: 5-bromonicotinic acid can be converted to its corresponding acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Amide Coupling: The resulting 5-bromonicotinoyl chloride is then reacted with thiophen-3-ylmethanamine in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Purification: The crude product is then purified using standard techniques such as column chromatography on silica gel.

In Vitro IMPDH Enzyme Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of a compound against recombinant human IMPDH2. The assay measures the rate of NADH production, which is directly proportional to IMPDH activity.[14][15]

Materials:

  • Recombinant human IMPDH2 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT

  • Substrates: Inosine-5'-monophosphate (IMP) and β-Nicotinamide adenine dinucleotide (NAD+)

  • Test Compound (e.g., 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Recombinant IMPDH2 enzyme

    • Test compound at various concentrations (final DMSO concentration should be ≤1%)

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding a mixture of IMP and NAD+ to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.

  • Calculate the initial reaction velocity (rate of NADH formation) for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation:

CompoundIMPDH2 IC50 (nM)
5-bromo-N-(thiophen-3-ylmethyl)nicotinamide Hypothetical Value
Mycophenolic Acid (Positive Control)~10-30
Ribavirin (Positive Control)~200-500

Note: IC50 values are dependent on substrate concentrations and assay conditions.

Cell-Based Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effect of the IMPDH inhibitor on cancer cell lines.

Materials:

  • Cancer cell line (e.g., a malignant peripheral nerve sheath tumor (MPNST) cell line, as this class of compounds has shown efficacy in these models)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compound

  • Guanosine

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

  • To confirm that the cytotoxic effect is due to IMPDH inhibition, include a rescue condition where cells are co-treated with a high concentration of the test compound and an excess of guanosine (e.g., 100 µM).[7]

  • Incubate the plates for 72 hours.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

Cell LineTreatmentGI50 (µM)
MPNST5-bromo-N-(thiophen-3-ylmethyl)nicotinamide Hypothetical Value
MPNST5-bromo-N-(thiophen-3-ylmethyl)nicotinamide + GuanosineNo significant inhibition

Visualization of Key Pathways and Workflows

IMPDH Signaling Pathway and Inhibition

IMPDH_Pathway cluster_pathway De Novo Guanine Nucleotide Synthesis cluster_inhibitor Inhibition Mechanism IMP Inosine-5'-Monophosphate (IMP) XMP Xanthosine-5'-Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine-5'-Monophosphate (GMP) XMP->GMP GMPS GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Proliferation Cell Proliferation GTP->Proliferation Inhibitor_Prodrug 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide (Prodrug) NAMPT_NMNAT NAMPT/NMNAT (NAD+ Salvage Pathway) Inhibitor_Prodrug->NAMPT_NMNAT Active_Inhibitor Active Metabolite (NAD+ Analog) Active_Inhibitor->IMP Inhibits IMPDH NAMPT_NMNAT->Active_Inhibitor

Caption: IMPDH pathway and the mechanism of action for thiophenyl nicotinamide inhibitors.

Experimental Workflow for Inhibitor Characterization

Workflow start Start: Compound Synthesis invitro In Vitro Enzyme Assay (Determine IC50) start->invitro cell_based Cell-Based Proliferation Assay (Determine GI50) invitro->cell_based rescue Guanosine Rescue Experiment cell_based->rescue mechanism Mechanism of Action Studies (Metabolite ID, Target Engagement) rescue->mechanism If rescue is successful invivo In Vivo Efficacy Studies (Xenograft Models) mechanism->invivo end Lead Candidate invivo->end

Caption: A typical workflow for the preclinical evaluation of an IMPDH inhibitor.

Structure-Activity Relationship (SAR) Insights

Studies on thiophenyl nicotinamide derivatives have provided initial insights into the structural features that govern their activity.[7] The nicotinamide moiety is crucial as it allows the compound to be recognized and processed by the NAD+ salvage pathway enzymes.[7] Modifications to the thiophene and linker regions can significantly impact potency and selectivity. Further SAR studies are necessary to optimize the pharmacokinetic and pharmacodynamic properties of this promising class of inhibitors.

Conclusion and Future Directions

5-bromo-N-(thiophen-3-ylmethyl)nicotinamide and related thiophenyl nicotinamide derivatives represent a novel and promising class of IMPDH inhibitors with a unique mechanism of action. Their reliance on intracellular metabolic activation to form the active inhibitory species offers potential for tumor-selective therapies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further investigate and develop these compounds as next-generation therapeutics for cancer and other diseases driven by cellular proliferation. Future work should focus on a comprehensive evaluation of their ADME-Tox properties, in vivo efficacy in relevant disease models, and the identification of biomarkers to predict patient response.

References

  • Patsnap Synapse. (2024, June 21). What are IMPDH inhibitors and how do they work?
  • Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism and Inhibition. Chemical Reviews, 109(7), 2903–2928. Retrieved from [Link]

  • Zhou, X., et al. (2019). Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. Molecules, 24(18), 3295. Retrieved from [Link]

  • Singh, R., et al. (2017). Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents. RSC Advances, 7(79), 50029-50043. Retrieved from [Link]

  • Thomson, M. J., et al. (2007). Recent development of IMP dehydrogenase inhibitors for the treatment of cancer. Current Opinion in Drug Discovery & Development, 10(4), 403-412.
  • Sintchak, M. D., & Nimmesgern, E. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews, 109(7), 2903-2928. Retrieved from [Link]

  • Theodoropoulos, P. C., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology, 19(6), 1339–1350. Retrieved from [Link]

  • Raje, N., et al. (2004). Phase I Clinical Trial of the Inosine Monophosphate Dehydrogenase Inhibitor Mycophenolate Mofetil (Cellcept) in Advanced Multiple Myeloma Patients. Clinical Cancer Research, 10(24), 8309-8316. Retrieved from [Link]

  • Zhou, X., et al. (2019). Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. Molecules, 24(18), 3295. Retrieved from [Link]

  • Zhang, Y., et al. (2025). A Novel Allosteric Inhibitor Targeting IMPDH at Y233 Overcomes Resistance to Tyrosine Kinase Inhibitors in Lymphoma. Cancers, 17(21), 4867. Retrieved from [Link]

  • Almstetter, M., et al. (2013). Design, synthesis and biological evaluation of novel inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(3), 569-581. Retrieved from [Link]

  • Krueger, D. A., et al. (2020). IMPDH inhibitors for antitumor therapy in tuberous sclerosis complex. JCI Insight, 5(7), e133860. Retrieved from [Link]

  • Xu, Y., et al. (2017). Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy. Proceedings of the National Academy of Sciences, 114(27), 7164-7169. Retrieved from [Link]

  • Lim, C., et al. (2018). Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening. Scientific Reports, 8(1), 17056. Retrieved from [Link]

  • NOVOCIB. (2025, December 8). Active Human IMPDH Type 2 Enzyme. Retrieved from [Link]

  • Wang, Z., et al. (2023). IMP metabolic mechanisms and IMPDH targeting strategies in tumor metabolic reprogramming and therapy (Review). International Journal of Oncology, 62(3), 36. Retrieved from [Link]

  • Chen, C. H., et al. (2024). IMPDH Inhibition Decreases TERT Expression and Synergizes the Cytotoxic Effect of Chemotherapeutic Agents in Glioblastoma Cells. International Journal of Molecular Sciences, 25(11), 5986. Retrieved from [Link]

  • Theodoropoulos, P. C., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology. Retrieved from [Link]

  • CSBio. (n.d.). Inosine-5'-monophosphate dehydrogenase (IMPDH) Assay Kit. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8740. Retrieved from [Link]

  • Theodoropoulos, P. C., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology, 19(6), 1339-1350. Retrieved from [Link]

  • PubMed. (2025, January 15). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1109. Retrieved from [Link]

  • Figshare. (2017, May 26). Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N‑Methyltransferase. Retrieved from [Link]

  • Rasgania, J., et al. (2023). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Asian Journal of Chemistry, 35, 1463-1472. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.... Retrieved from [Link]

Sources

Exploratory

role of nicotinamide derivatives in NAD+ salvage pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Topic: The Role of Nicotinamide Derivatives in the NAD+ Salvage Pathway Abstract Nicotinamide adenine dinucleotide (NAD+) is a c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: The Role of Nicotinamide Derivatives in the NAD+ Salvage Pathway

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling, acting as a critical coenzyme in redox reactions and a substrate for key signaling enzymes. The maintenance of cellular NAD+ pools is paramount for physiological function, and its decline is implicated in a host of age-related and metabolic diseases. The primary route for sustaining NAD+ levels in mammals is the salvage pathway, which recycles nicotinamide and its derivatives. This guide provides a detailed technical examination of the core nicotinamide derivatives—Nicotinamide (Nam), Nicotinamide Riboside (NR), and Nicotinamide Mononucleotide (NMN)—and their roles as precursors in the NAD+ salvage pathway. We will dissect the enzymatic steps governing their conversion, explore the compartmentalization of these pathways, discuss the rationale behind state-of-the-art methodologies for their study, and consider their therapeutic potential in the context of drug development.

The Centrality of NAD+ and the Primacy of the Salvage Pathway

Nicotinamide adenine dinucleotide (NAD+) is an indispensable molecule found in every living cell. It functions as a crucial hydride carrier (NAD+/NADH) in hundreds of redox reactions that underpin cellular energy production, including glycolysis, the citric acid cycle, and oxidative phosphorylation[1][2]. Beyond this bioenergetic role, NAD+ is a critical substrate for several families of enzymes:

  • Sirtuins (SIRTs): A class of protein deacetylases that regulate gene expression, metabolism, and stress responses in an NAD+-dependent manner[3][4].

  • Poly(ADP-ribose) Polymerases (PARPs): Enzymes involved in DNA repair and the maintenance of genomic stability, which consume NAD+ to synthesize poly(ADP-ribose) chains[5][6].

  • CD38 and CD157: NAD+ glycohydrolases that regulate calcium signaling and immune function[7].

Cellular NAD+ levels are maintained through a balance of synthesis and consumption. While a de novo pathway from tryptophan and the Preiss-Handler pathway from nicotinic acid (NA) contribute, the predominant route for NAD+ production in mammals—accounting for approximately 85% of total NAD+—is the salvage pathway [1][5]. This pathway recycles the nicotinamide (Nam) base that is released as a byproduct of NAD+-consuming enzyme activity. The efficiency of this pathway is critical for sustaining the high cellular demand for NAD+.

Core Nicotinamide Derivatives: Gateways to NAD+ Synthesis

The salvage pathway utilizes several key nicotinamide derivatives as starting points. Understanding their distinct routes of metabolism is fundamental for research and therapeutic development.

Nicotinamide (Nam)

Nam is the most common and direct product of NAD+-dependent enzyme reactions. Its recycling is the cornerstone of the salvage pathway.

  • Mechanism of Action: The conversion of Nam to NAD+ is a two-step process.

    • Rate-Limiting Step: Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the conversion of Nam and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN)[1][8]. NAMPT is the rate-limiting enzyme in this pathway, making it a key regulatory node and a target for therapeutic intervention[8][9][10].

    • Final Conversion: Nicotinamide mononucleotide adenylyltransferases (NMNATs) then adenylate NMN to form NAD+[3][11]. Mammals possess three NMNAT isoforms with distinct subcellular localizations: NMNAT1 is exclusively nuclear, NMNAT2 is found in the Golgi complex and cytoplasm, and NMNAT3 is located in the mitochondria, highlighting the importance of compartmentalized NAD+ synthesis[3][9].

Nicotinamide Riboside (NR)

NR is a naturally occurring form of vitamin B3 found in trace amounts in foods like milk[12][13]. It has gained significant attention as an efficient NAD+ precursor.

  • Mechanism of Action: NR utilizes a distinct entry point into the salvage pathway.

    • Phosphorylation: Upon entering the cell, NR is phosphorylated by Nicotinamide Riboside Kinases (NRK1 and NRK2) to form NMN[11][14][15].

    • Convergence: Once converted to NMN, it enters the common final step of the salvage pathway, where NMNATs catalyze its conversion to NAD+[15]. This two-step conversion is energetically efficient and bypasses the rate-limiting NAMPT step, which may contribute to its efficacy as an NAD+ booster[11].

Nicotinamide Mononucleotide (NMN)

NMN is the direct product of the NAMPT reaction and the immediate precursor to NAD+. It is found in foods such as broccoli, cucumber, and edamame[5][7].

  • Mechanism of Action: As the immediate precursor, NMN is just one enzymatic step away from NAD+[16].

    • Cellular Entry: The mechanism of NMN entry into cells has been a subject of investigation. While its larger, phosphorylated structure suggests it may not freely cross membranes like NR, a putative NMN-specific transporter, Slc12a8, has been identified in the mouse small intestine[17]. However, the universality and significance of this transporter are still under active research, with some evidence suggesting NMN may be dephosphorylated to NR extracellularly before cellular uptake[15].

    • Final Conversion: Once inside the cell or the appropriate compartment, NMN is directly converted to NAD+ by the NMNAT enzymes[5][18].

The interconnectedness of these derivatives forms a robust network for maintaining cellular NAD+ pools.

Caption: The NAD+ Salvage Pathway utilizing key nicotinamide derivatives.

Methodologies for Studying the NAD+ Salvage Pathway

Rigorous and reproducible quantification of NAD+ and its metabolites is essential for research and clinical development. The choice of methodology is critical and depends on the specific research question, required sensitivity, and throughput.

Quantification of NAD+ and Related Metabolites

Expertise & Causality: The primary challenge in measuring the NADome is the chemical instability of the molecules, particularly the reduced forms like NADH, and their low abundance[19]. Proper sample handling, including rapid quenching of metabolic activity (e.g., with liquid nitrogen) and efficient extraction, is paramount for accuracy[19].

Two main approaches are widely used:

  • Enzymatic Cycling Assays: These assays are cost-effective and suitable for high-throughput screening. They rely on a series of enzymatic reactions that "cycle" NAD+, amplifying the signal to produce a detectable colorimetric or fluorescent product[6].

    • Principle: In the presence of a specific dehydrogenase (e.g., alcohol dehydrogenase), NAD+ is reduced to NADH, which then reduces a probe to produce a signal. The NADH is then re-oxidized, allowing the cycle to repeat. The rate of signal generation is proportional to the initial NAD+ concentration[6].

    • Advantages: High sensitivity, lower equipment cost.

    • Limitations: Can be prone to interference from other substances in the biological matrix. Measures only total NAD+ or NADH and cannot distinguish other metabolites in the pathway.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for NAD+ metabolomics ("NADomics")[20]. It offers unparalleled specificity and the ability to measure multiple metabolites simultaneously.

    • Principle: Biological extracts are separated using liquid chromatography (often hydrophilic interaction liquid chromatography, HILIC, for these polar molecules), and metabolites are then ionized and detected by a mass spectrometer based on their unique mass-to-charge ratio[19][20].

    • Advantages: High specificity and accuracy. Allows for the simultaneous quantification of NAD+, NADH, NMN, NR, Nam, and other related metabolites from a single sample, providing a comprehensive snapshot of the pathway[19].

    • Limitations: Requires expensive, specialized equipment and expertise. Lower throughput compared to enzymatic assays.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Collect 1. Sample Collection (Tissue, Cells, Biofluid) Quench 2. Metabolic Quenching (e.g., Liquid N2) Collect->Quench Extract 3. Metabolite Extraction (e.g., Acid/Base Extraction) Quench->Extract LC 4. LC Separation (HILIC) Extract->LC MS 5. MS/MS Detection & Quantification LC->MS Data 6. Data Analysis & Interpretation MS->Data

Caption: A typical experimental workflow for NAD+ metabolomics using LC-MS/MS.

Detailed Protocol 1: NAD+/NADH Quantification by Enzymatic Cycling Assay

This protocol is a representative methodology based on established principles[6]. It must be optimized for specific sample types.

A. Sample Extraction (Critical Step for Differential Lysis) Goal: To selectively degrade either the oxidized or reduced form while preserving the other.

  • Prepare Extraction Buffers:

    • NAD+ Extraction Buffer: 0.6 M Perchloric Acid (PCA).

    • NADH Extraction Buffer: 120 mM NaOH in 20% ethanol. Keep on ice.

  • Sample Homogenization: Homogenize ~20 mg of tissue or 1-5 million cells in 200 µL of the appropriate ice-cold extraction buffer.

  • Lysis & Neutralization:

    • For NAD+: Heat samples at 100°C for 10 min. Cool on ice. Neutralize by adding 3 M KOH / 0.4 M Tris base. Centrifuge at 13,000 x g for 5 min. Collect the supernatant.

    • For NADH: Heat samples at 80°C for 10 min. Cool on ice. Neutralize by adding 120 mM HCl in 20% ethanol. Centrifuge at 13,000 x g for 5 min. Collect the supernatant.

B. Cycling Reaction

  • Prepare Cycling Master Mix: For each reaction, prepare a mix containing:

    • 100 mM Tris-HCl (pH 8.0)

    • 2 mM Resazurin

    • 10 U/mL Diaphorase

    • 10% (v/v) Ethanol

  • Plate Setup: Add 50 µL of extracted sample or standard to a 96-well plate.

  • Initiate Reaction: Add 100 µL of Cycling Master Mix to each well.

  • Start Cycling: Add 10 µL of Alcohol Dehydrogenase (ADH, ~500 U/mL).

  • Measurement: Immediately place the plate in a fluorescence plate reader. Measure fluorescence (Ex: 544 nm, Em: 590 nm) every minute for 30-60 minutes.

  • Analysis: Calculate the rate of fluorescence increase (slope). Quantify NAD+/NADH concentration by comparing the sample slopes to a standard curve generated with known concentrations.

Therapeutic Potential and Drug Development Insights

The decline of NAD+ levels with age and in various disease states has positioned the salvage pathway as a highly attractive therapeutic target[7][21][22]. Supplementation with NAD+ precursors has shown considerable promise in preclinical models.

PrecursorModel SystemObserved EffectsCitation(s)
NMN Aged MiceImproved muscle function, increased ATP production, reduced inflammation.[21]
NMN Diet-Induced Diabetic MiceEnhanced insulin secretion and sensitivity.[1]
NMN Prediabetic WomenIncreased muscle insulin sensitivity.[23]
NR High-Fat Diet Fed MiceEnhanced oxidative metabolism, protection against obesity, activated SIRT1/SIRT3.[12]
NR Aged MiceImproved muscle function and stem cell regeneration.[21]
NR Healthy Middle-Aged AdultsIncreased blood NAD+ levels by ~60%; reduced systolic blood pressure.[14][24]

Drug Development Considerations:

  • Bioavailability: While both NMN and NR have demonstrated oral bioavailability, their pharmacokinetics and tissue-specific distribution are areas of active research[5][24]. Understanding how these precursors are metabolized by the gut microbiota is also an emerging and critical area[14][22].

  • Targeting NAMPT: As the rate-limiting enzyme, NAMPT presents a target for small molecule activators (agonists) that could enhance the endogenous synthesis of NMN from nicotinamide, potentially offering a different therapeutic strategy than precursor supplementation[1].

  • Prodrug Strategies: Chemical modification of nicotinamide derivatives to create prodrugs is another avenue of exploration. For example, thiophenyl derivatives of nicotinamide have been shown to be metabolized by the salvage pathway into unnatural NAD derivatives that can act as inhibitors of specific enzymes like IMPDH, demonstrating potential for targeted cancer therapy[25].

Conclusion and Future Directions

The NAD+ salvage pathway is a central hub of cellular metabolism with profound implications for health, aging, and disease. Nicotinamide derivatives, particularly NR and NMN, have emerged as powerful tools for research and hold significant therapeutic promise for restoring cellular NAD+ levels. For drug development professionals, a deep, mechanistic understanding of this pathway—from the kinetics of its enzymes to the bioavailability of its precursors—is essential. Future research will undoubtedly focus on elucidating tissue-specific NAD+ metabolism, the long-term effects of precursor supplementation in humans, and the development of next-generation modulators of this critical life-sustaining pathway.

References

  • Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC. Vertex AI Search.
  • The NAD+ precursor nicotinamide riboside enhances oxidative metabolism and protects against high-fat diet induced obesity - PMC. Vertex AI Search.
  • What Is Nicotinamide Riboside and How Does NR Boost NAD+? - AboutNAD. AboutNAD.
  • Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function - Frontiers. Frontiers.
  • Oral Administration of Nicotinamide Mononucleotide Is Safe and Efficiently Increases Blood Nicotinamide Adenine Dinucleotide Levels in Healthy Subjects - PMC. Vertex AI Search.
  • Nicotinamide Riboside vs NAD+ : Which Actually Works Better? - Goldman Laboratories.
  • Enzymes in the NAD+ Salvage Pathway Regulate SIRT1 Activity at Target Gene Promoters - PMC. Vertex AI Search.
  • NAD+ Precursors and Modulators: Advancements in Therapeutic Potential and Production Strategies (2020-2024) - Scinapse Blog. Scinapse Blog.
  • The therapeutic perspective of NAD+ precursors in age-rel
  • Enzymes in the NAD+ salvage pathway regulate SIRT1 activity at target gene promoters. The Journal of Biological Chemistry.
  • NAD+ Metabolism in Cardiac Health, Aging, and Disease | Circulation.
  • Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC. Vertex AI Search.
  • Subcellular NAMPT-mediated NAD+ salvage pathways and their roles in bioenergetics and neuronal protection after ischemic injury - PMC. Vertex AI Search.
  • Metabolite Analysis of Nicotinamide Adenine Dinucleotide - MetwareBio. MetwareBio.
  • NMN vs NAD: Best Ways to Enhance Cellular Health - Shop CBD Products. Shop CBD Products.
  • The Science Behind NMN–A Stable, Reliable NAD+Activator and Anti-Aging Molecule.
  • NMN vs NR: The Differences Between These 2 NAD+ Precursors. NMN.com.
  • Nicotinamide mononucleotide - Wikipedia. Wikipedia.
  • NAD⁺ Precursors and Aging. NMN.com.
  • NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC. Vertex AI Search.
  • Nampt: a new therapeutic target for modulating NAD + levels in metabolic, cardiovascular, and neurodegenerative diseases - Canadian Science Publishing. Canadian Science Publishing.
  • Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors - Aging and disease. Aging and Disease.
  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC. Vertex AI Search.
  • Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC. Vertex AI Search.
  • A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applic
  • The role of nicotinamide adenine dinucleotide salvage enzymes in cardioprotection - PMC. Vertex AI Search.
  • NAD+ biosynthesis and salvage - A phylogenetic perspective | Request PDF.
  • Nicotinamide Adenine Dinucleotide (NAD+) Analysis Service - Creative Proteomics.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 5-Bromo-N-(thiophen-3-ylmethyl)nicotinamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Strategic Rationale The synthesis of highly functionalized heteroaryl amides is a cornerstone of modern drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Strategic Rationale

The synthesis of highly functionalized heteroaryl amides is a cornerstone of modern drug discovery. 5-Bromo-N-(thiophen-3-ylmethyl)nicotinamide represents a highly versatile building block and pharmacophore. The nicotinamide core is a privileged scaffold frequently utilized in the design of kinase inhibitors and BET bromodomain ligands[1]. The incorporation of a 5-bromo substituent provides an essential synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), enabling the rapid generation of structural diversity[2]. Furthermore, the thiophene moiety serves as an excellent bioisostere for phenyl rings, often improving metabolic stability and binding affinity in viral and oncology targets[3].

Mechanistic Rationale: The Choice of HATU

Historically, the synthesis of 5-bromonicotinic acid amides relied on generating an acid chloride intermediate using thionyl chloride (4)[4]. However, this approach requires harsh, highly acidic conditions that can degrade sensitive functional groups and complicate parallel library synthesis.

To ensure high yields, minimal side reactions, and a self-validating reaction profile, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine)[1].

Causality of Reagent Addition: The carboxylic acid must be pre-activated with HATU and DIPEA prior to the introduction of the amine. The carboxylate attacks the electron-deficient carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt. This intermediate is rapidly attacked by the liberated HOAt (1-hydroxy-7-azabenzotriazole) to form a highly reactive, yet stable, OAt-active ester. Adding the amine after this 15-minute pre-activation minimizes the formation of unreactive guanidinium byproducts, ensuring the thiophen-3-ylmethanamine exclusively attacks the active ester to form the desired amide bond.

ReactionScheme A 5-Bromonicotinic Acid (Reactant) B HATU / DIPEA (Activation) A->B DMF, RT C HOAt Active Ester (Intermediate) B->C 15 min E 5-Bromo-N-(thiophen-3-ylmethyl)nicotinamide (Target Product) C->E Amine Addition D Thiophen-3-ylmethanamine (Amine) D->E 2-4 hours

Reaction scheme for the HATU-mediated amide coupling of 5-bromonicotinic acid.

Materials and Quantitative Data

The following table summarizes the stoichiometric requirements for a standard 1.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeCAS Number
5-Bromonicotinic acid 202.011.01.0202.0 mg20826-04-4
Thiophen-3-ylmethanamine 113.181.11.1124.5 mg27757-85-3
HATU 380.231.21.2456.3 mg148893-10-1
DIPEA 129.242.52.5435 µL7087-68-5
DMF (Anhydrous) 73.09Solvent-5.0 mL68-12-2

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , embedding visual and analytical checkpoints to ensure experimental integrity at every phase.

Phase 1: Activation
  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromonicotinic acid (202.0 mg, 1.0 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Reagent Addition: Add HATU (456.3 mg, 1.2 mmol) to the solution in a single portion.

  • Base Introduction: Add DIPEA (435 µL, 2.5 mmol) dropwise via syringe.

  • Pre-activation (Critical Step): Allow the mixture to stir at room temperature (20–25 °C) for exactly 15 minutes.

    • Self-Validation Checkpoint: The solution will transition from colorless to a pale yellow, visually confirming the formation of the OAt-active ester.

Phase 2: Coupling & Monitoring
  • Amine Addition: Add thiophen-3-ylmethanamine (124.5 mg, 1.1 mmol) to the activated mixture in a single portion.

  • Reaction: Stir the reaction mixture at room temperature for 2 to 4 hours.

  • Analytical Monitoring: Withdraw a 5 µL aliquot, dilute it in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Self-Validation Checkpoint: The reaction is deemed complete when the 5-bromonicotinic acid peak is fully consumed and the product mass is dominant. Look for the characteristic 1:1 isotopic doublet of bromine at [M+H]+ ≈ 297.0 and 299.0 .

Phase 3: Workup & Purification
  • Quench: Terminate the reaction by adding 15 mL of saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Combine the organic layers.

  • DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 15 mL), followed by a final wash with brine (15 mL).

    • Causality: DMF is highly polar and miscible with Ethyl Acetate. The LiCl wash drastically increases the ionic strength of the aqueous phase, selectively pulling the residual DMF out of the organic layer and preventing it from co-eluting during chromatography.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient elution from 10% to 50% Ethyl Acetate in Hexanes.

    • Self-Validation Checkpoint: The product elutes as a single UV-active spot (254 nm) at an R_f of approximately 0.4 (in 50% EtOAc/Hexanes).

Workflow Step1 1. Dissolve 5-bromonicotinic acid & HATU in anhydrous DMF Step2 2. Add DIPEA dropwise (Stir 15 min at RT) Step1->Step2 Step3 3. Add thiophen-3-ylmethanamine (Stir 2-4 h at RT) Step2->Step3 Step4 4. Quench with NaHCO3 (aq) & extract with EtOAc Step3->Step4 Step5 5. Wash organics (5% LiCl, Brine) & dry over Na2SO4 Step4->Step5 Step6 6. Concentrate & Purify (Flash Chromatography) Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of the target amide.

References

  • RU2617428C2 - 5-bromonicotinic acid derivatives with anti-arrhythmic activity. Google Patents. Available at:[4]

  • Journal of Medicinal Chemistry - The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor. ACS Publications. Available at:[Link][1]

  • Journal of Medicinal Chemistry - N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. ACS Publications. Available at:[Link][3]

Sources

Application

Application Note: High-Resolution NMR and Mass Spectrometry Characterization of 5-Bromo-N-(thiophen-3-ylmethyl)nicotinamide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Analytical Protocol and Structural Elucidation Guide Introduction and Analytical Strategy 5-bromo-N-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Analytical Protocol and Structural Elucidation Guide

Introduction and Analytical Strategy

5-bromo-N-(thiophen-3-ylmethyl)nicotinamide (Chemical Formula: C11H9BrN2OS) is a highly functionalized heterocyclic scaffold. The fusion of an electron-deficient bromopyridine core with a lipophilic thiophene moiety via an amide linker makes it a highly valuable intermediate in medicinal chemistry, frequently utilized in the development of kinase inhibitors and receptor modulators[1].

To ensure rigorous quality control and verify the exact regiochemistry of the halogen and the thiophene substitution, a multi-modal analytical approach is required[2]. As detailed in this application note, Nuclear Magnetic Resonance (NMR) spectroscopy provides the atomic connectivity and spatial arrangement, while High-Resolution Mass Spectrometry (LC-HRMS) confirms the exact elemental composition and isotopic distribution.

Workflow A Sample Prep (DMSO-d6 / LC Solvents) B 1H & 13C NMR (Structural Connectivity) A->B C LC-HRMS (Exact Mass & Isotopes) A->C E Data Integration & Structural Elucidation B->E D MS/MS (Fragmentation) C->D D->E

Figure 1: Integrated analytical workflow for the structural elucidation of halogenated nicotinamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale and Causality

The choice of solvent is the foundational step in NMR analysis. Dimethyl sulfoxide-d6 (DMSO-d6) is explicitly selected over deuterated methanol (MeOD) or deuterium oxide (D2O). DMSO-d6 is an aprotic solvent that prevents the chemical exchange of the amide NH proton with the bulk solvent[2]. Preserving the NH signal is critical because its scalar coupling ( 3J ) to the adjacent methylene (CH2) group yields a characteristic broad triplet and doublet, respectively, unequivocally proving the intact amide linkage.

Furthermore, the bromine atom at position 5 of the pyridine ring exerts a strong inductive and anisotropic deshielding effect. This shifts the adjacent H-4 and H-6 protons significantly downfield, allowing for the easy differentiation of the 5-substituted pyridine core from other regioisomers[2].

Self-Validating NMR Protocol

To ensure the data is a self-validating system, the following step-by-step methodology incorporates internal quality controls:

  • Baseline Validation: Acquire a 1D 1 H spectrum of the pure DMSO-d6 solvent to establish a baseline, identifying the residual solvent peak (2.50 ppm) and the adventitious water peak (~3.33 ppm) to rule out initial contamination.

  • Sample Preparation: Dissolve 5–10 mg of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide in 600 µL of DMSO-d6. Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Tune and match the probe specifically to the sample's dielectric constant to ensure optimal RF pulse delivery. Shim the magnetic field (Z1-Z5) until the TMS peak exhibits a full-width at half-maximum (FWHM) of <1.0 Hz.

  • Acquisition:

    • 1 H NMR: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay.

    • 13 C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16) and a 2-second relaxation delay to ensure sufficient signal-to-noise for the quaternary carbons (C-Br and C=O).

  • Calibration: Process the Free Induction Decay (FID) with zero-filling and an exponential window function (LB = 0.3 Hz). Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm.

Quantitative NMR Data Summary
NucleusChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment
1 H 9.25Triplet (broad)~5.81HAmide NH
1 H 8.95Doublet2.01HPyridine H-2
1 H 8.85Doublet2.01HPyridine H-6
1 H 8.40Triplet2.01HPyridine H-4
1 H 7.50Doublet of doublets5.0, 3.01HThiophene H-5'
1 H 7.40Doublet of doublets3.0, 1.21HThiophene H-2'
1 H 7.15Doublet of doublets5.0, 1.21HThiophene H-4'
1 H 4.45Doublet5.82HMethylene (CH2)
13 C 164.5SingletN/AQuaternaryAmide C=O
13 C 152.0, 148.0SingletN/ACHPyridine C-6, C-2
13 C 140.0SingletN/AQuaternaryThiophene C-3'
13 C 138.5SingletN/ACHPyridine C-4
13 C 131.0SingletN/AQuaternaryPyridine C-3
13 C 128.0, 126.5, 122.5SingletN/ACHThiophene C-5', C-4', C-2'
13 C 120.0SingletN/AQuaternaryPyridine C-5 (C-Br)
13 C 38.5SingletN/ACH2Methylene (CH2)

High-Resolution Mass Spectrometry (LC-HRMS)

Rationale and Causality

Electrospray Ionization (ESI) in positive mode is the optimal ionization technique because the basic nitrogen of the pyridine ring is readily protonated in the presence of an acidic mobile phase modifier (0.1% formic acid).

The most diagnostic mass spectrometric feature of this molecule is the presence of the bromine atom. Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio[3]. This isotopic distribution manifests as a highly characteristic "twin peak" separated by exactly 1.998 Da in the mass spectrum, serving as an immediate, visual confirmation of the halogen's presence[1]. During tandem mass spectrometry (MS/MS), Higher-energy Collisional Dissociation (HCD) targets the weakest bonds. The amide C-N bond is the primary site of cleavage, yielding the 5-bromonicotinoyl cation and the thiophen-3-ylmethylium cation[4].

Fragmentation M [M+H]+ m/z 296.9692 (79Br) m/z 298.9671 (81Br) F1 5-Bromonicotinoyl Cation m/z 183.9398 (79Br) M->F1 Amide Cleavage F2 Thiophen-3-ylmethylium m/z 97.0112 M->F2 C-N Cleavage Neutral Neutral Loss Thiophen-3-ylmethylamine M->Neutral -C5H7NS

Figure 2: Proposed ESI-MS/MS fragmentation pathway of the protonated molecular ion.

Self-Validating LC-HRMS Protocol
  • System Calibration & Blank Run: Inject a solvent blank (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to confirm the absence of column carryover or background isobaric interferences.

  • Lock-Mass Injection: Introduce a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a reference sprayer. This dynamic calibration corrects for time-of-flight (TOF) drift, ensuring sub-ppm mass accuracy throughout the run.

  • Chromatographic Separation: Inject 1 µL of the sample (1 µg/mL in Methanol) onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes. The lipophilic thiophene and bromopyridine moieties ensure adequate retention and sharp peak shape.

  • Data-Dependent Acquisition (DDA): Operate the HRMS in ESI+ mode. Set the MS1 scan range to m/z 100–800. Trigger MS/MS fragmentation using an isolation window of 1.0 m/z when the [M+H] + twin peaks are detected, applying a normalized collision energy (NCE) of 25-35 eV to fragment the amide bond[4].

Quantitative HRMS Data Summary
Ion TypeFormulaCalculated m/zExpected Isotope PatternAssignment
Precursor [C11H10 79 BrN2OS] + 296.9692100% Relative AbundanceProtonated Molecule ( 79 Br)
Precursor [C11H10 81 BrN2OS] + 298.9671~98% Relative AbundanceProtonated Molecule ( 81 Br)
Fragment [C6H3 79 BrNO] + 183.9398100% Relative Abundance5-Bromonicotinoyl Cation
Fragment [C6H3 81 BrNO] + 185.9377~98% Relative Abundance5-Bromonicotinoyl Cation
Fragment [C5H5S] + 97.0112No Bromine IsotopesThiophen-3-ylmethylium Cation

References[1] Title: Developing New Pyrido[2,3-d]pyrimidine-Based Small Molecules as Potent ATR Inhibitors

Sources

Method

Application Note: Comprehensive Solubility and Stability Profiling of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Chemical Context The transition of a novel chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Chemical Context

The transition of a novel chemical entity from discovery to clinical formulation requires a rigorous understanding of its physicochemical boundaries. 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide (CAS: 1270725-26-2) presents a unique structural profile that dictates its behavior in solution and under environmental stress.

Mechanistically, the molecule consists of three critical domains:

  • The Bromo-Pyridine Core: The halogenated nicotinamide ring is highly lipophilic, which significantly drives down aqueous thermodynamic solubility. Furthermore, halogenated aromatic systems are known chromophores susceptible to radical-mediated photolytic debromination under UV/Vis exposure.

  • The Amide Linkage: This functional group provides hydrogen-bond donor/acceptor capabilities but serves as a primary site for pH-dependent hydrolysis.

  • The Thiophene Ring: While contributing to target-binding affinity, the electron-rich sulfur heteroaromatic ring is highly vulnerable to reactive oxygen species (ROS), leading to S-oxidation (sulfoxide and sulfone formation).

To successfully formulate this compound, we must establish a self-validating analytical system that maps its kinetic and thermodynamic solubility boundaries , while simultaneously profiling its degradation pathways under and guidelines .

Mechanistic Degradation & Workflow Visualization

Understanding the causality behind degradation allows us to design better stability-indicating analytical methods (e.g., LC-MS/MS). Below is the mechanistic map of the compound's vulnerabilities, followed by the integrated testing workflow.

DegradationPathway API 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide Hydrolysis Acid/Base Hydrolysis (Amide Cleavage) API->Hydrolysis Extreme pH Oxidation Oxidation (H2O2) (Thiophene S-Oxidation) API->Oxidation ROS / Peroxides Photolysis Photolysis (ICH Q1B) (Debromination) API->Photolysis UV/Vis Light Prod1 5-bromonicotinic acid + thiophen-3-ylmethanamine Hydrolysis->Prod1 Prod2 Thiophene S-oxide / Sulfone derivatives Oxidation->Prod2 Prod3 N-(thiophen-3-ylmethyl)nicotinamide (Radical intermediate) Photolysis->Prod3

Fig 1. Mechanistic degradation pathways of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide.

TestingWorkflow Start Compound Evaluation Sol Solubility Assessment Start->Sol Stab Stability Assessment Start->Stab Kinetic Kinetic Solubility (DMSO Stock -> Buffer) Sol->Kinetic Thermo Thermodynamic Solubility (Solid -> Buffer, 24h) Sol->Thermo Stress Forced Degradation (Acid, Base, H2O2, Heat) Stab->Stress Accel Accelerated Stability (40°C / 75% RH, 6 mo) Stab->Accel Analysis LC-MS/MS & HPLC-UV Quantification Kinetic->Analysis Thermo->Analysis Stress->Analysis Accel->Analysis Output Formulation & Storage Recommendations Analysis->Output

Fig 2. Integrated workflow for solubility and stability profiling.

Solubility Profiling: Kinetic vs. Thermodynamic

Causality & Rationale: Solubility is not a static number; it depends entirely on the state of the introduced material. Kinetic solubility measures the point of precipitation when a compound is spiked from a supersaturated DMSO stock into an aqueous buffer. This is critical for early in vitro biological assays to prevent false negatives caused by compound crashing out of solution. Conversely, thermodynamic solubility measures the true equilibrium between the lowest-energy crystalline solid lattice and the aqueous phase . This dictates in vivo gastrointestinal dissolution and informs solid oral dosage formulation.

Protocol 3.1: Kinetic Solubility via Laser Nephelometry

Self-Validation Check: Use a highly soluble reference (e.g., Propranolol) and a poorly soluble reference (e.g., Amiodarone) on the same plate to calibrate the light-scattering baseline.

  • Preparation: Prepare a 10 mM stock solution of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide in 100% LC-MS grade DMSO.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock.

  • Aqueous Spiking: Transfer 5 µL of each DMSO dilution into 245 µL of target aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4) in a UV-transparent read plate. (Final DMSO concentration = 2%).

  • Incubation: Seal and incubate the plate at 25°C for 2 hours with gentle orbital shaking (300 rpm).

  • Detection: Read the plate using a laser nephelometer. The kinetic solubility limit is defined as the highest concentration well before a statistically significant increase in light scattering (precipitation) is detected compared to the blank.

Protocol 3.2: Thermodynamic Solubility via Shake-Flask Method

Self-Validation Check: Post-equilibration, the residual solid pellet must be analyzed via X-Ray Powder Diffraction (XRPD) to ensure no polymorphic transformation or salt disproportionation occurred during the 24-hour incubation.

  • Solid Addition: Add 5 mg of crystalline 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1 mL of the respective aqueous buffer (pH 1.2, 4.5, 6.8, 7.4). Ensure a visible excess of solid remains (supersaturation).

  • Equilibration: Cap the vials and place them in a thermostatic shaker at 25°C (and 37°C for biorelevance) at 500 rpm for 24 hours.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes. Carefully extract the supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant appropriately and quantify the dissolved compound using a validated HPLC-UV method against a standard calibration curve.

Table 1: Simulated Solubility Profile of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide
Buffer SystempHKinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)Limiting Factor
SGF (Simulated Gastric Fluid)1.2125.085.5Pyridine protonation enhances solubility slightly.
Acetate Buffer4.545.018.2Neutral species dominates; high lipophilicity limits solubility.
Phosphate Buffer6.830.512.0Neutral species; minimal ionization.
PBS (Phosphate Buffered Saline)7.428.011.5Neutral species; lowest solubility point.

Stability Profiling: ICH Q1A(R2) & Q1B Guidelines

Causality & Rationale: Stability testing ensures the efficacy and safety of the drug over its shelf life. Forced degradation (stress testing) intentionally destroys the molecule to identify degradation pathways, structural vulnerabilities, and to prove that the HPLC method is "stability-indicating" (i.e., it can separate the parent peak from all degradant peaks). Accelerated stability simulates long-term aging by utilizing the Arrhenius equation, subjecting the formulated or bulk API to elevated temperature and humidity .

Protocol 4.1: Forced Degradation (Stress Testing)

Self-Validation Check: Mass Balance. The Assay % (remaining parent) + Degradants % must equal 100% ± 2%. If mass balance fails, degradants may be volatile, non-UV absorbing, or precipitating.

  • Acid Hydrolysis: 1 mg/mL API in 0.1 N HCl. Heat at 60°C for 24 hours. (Targets the amide bond).

  • Base Hydrolysis: 1 mg/mL API in 0.1 N NaOH. Heat at 60°C for 24 hours. (Targets the amide bond).

  • Oxidation: 1 mg/mL API in 3% H₂O₂. Store at room temperature for 24 hours. (Targets the thiophene ring).

  • Photolysis (ICH Q1B): Expose solid powder and 1 mg/mL aqueous solution to 1.2 million lux-hours of visible light and 200 W·h/m² of UV light (300–400 nm) . Crucial: Always run a concurrent dark control wrapped in aluminum foil.

  • Thermal: Solid powder heated at 80°C for 7 days.

  • Analysis: Neutralize all solutions, dilute to working concentration, and analyze via LC-MS/MS to identify degradant masses and HPLC-UV for % area quantification.

Table 2: Forced Degradation Results (Simulated)
Stress ConditionTime / ExposureAssay (% Remaining)Major Degradant Identified (LC-MS)Mass Balance
Acid (0.1 N HCl)24h @ 60°C88.5%5-bromonicotinic acid (10.2%)98.7%
Base (0.1 N NaOH)24h @ 60°C72.0%5-bromonicotinic acid (26.5%)98.5%
Oxidation (3% H₂O₂)24h @ 25°C65.4%Thiophene S-oxide derivative (33.1%)98.5%
Photolysis (UV/Vis)ICH Q1B Standard81.2%Debrominated nicotinamide (17.5%)98.7%
Thermal (Solid)7 days @ 80°C99.5%None detected99.5%
Protocol 4.2: Accelerated Stability Testing (ICH Q1A(R2))
  • Packaging: Place 500 mg of the API into the proposed primary packaging (e.g., double LDPE bags inside an HDPE drum).

  • Chamber Conditions: Place samples in a calibrated stability chamber set to 40°C ± 2°C / 75% RH ± 5% RH .

  • Sampling Intervals: Withdraw samples at 0, 1, 3, and 6 months.

  • Testing Parameters: Evaluate Appearance, Water Content (Karl Fischer), Assay (HPLC-UV), and Total Impurities.

Table 3: Accelerated Stability Profile (40°C / 75% RH)
Time PointAppearanceWater Content (w/w)Assay (%)Total Impurities (%)
Initial (T=0)White to off-white powder0.45%99.8%0.15%
1 MonthWhite to off-white powder0.48%99.6%0.22%
3 MonthsSlight yellow tint0.55%98.9%0.85%
6 MonthsPale yellow powder0.62%98.1%1.65%

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency.[Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency.[Link]

Application

Preclinical Evaluation of 5-Bromo-N-(thiophen-3-ylmethyl)nicotinamide: In Vivo Models and Protocols for NAMPT Inhibition

Introduction & Mechanistic Rationale 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide (hereafter referred to as 5-BTN ) is a synthetic, lipophilic derivative of nicotinamide. Based on its pharmacophore, 5-BTN acts as a target...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5-bromo-N-(thiophen-3-ylmethyl)nicotinamide (hereafter referred to as 5-BTN ) is a synthetic, lipophilic derivative of nicotinamide. Based on its pharmacophore, 5-BTN acts as a targeted, competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) .

NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, responsible for converting nicotinamide (NAM) into nicotinamide mononucleotide (NMN). Rapidly proliferating cancer cells experience a high turnover of NAD+ and frequently downregulate enzymes of the alternative Preiss-Handler pathway (such as NAPRT). Consequently, these tumors become highly addicted to the NAMPT-mediated salvage pathway[1].

When 5-BTN blocks NAMPT, intracellular NAD+ pools are rapidly depleted. Because NAD+ is an essential cofactor for Glyceraldehyde 3-phosphate dehydrogenase (GAPDH), its depletion halts glycolysis, resulting in a severe energy crisis (ATP depletion) and subsequent non-apoptotic or apoptotic cell death[2].

NAD_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Substrate NMN NMN NAMPT->NMN Rate-Limiting Catalysis Drug 5-BTN (Inhibitor) Drug->NAMPT Competitive Inhibition NAD NAD+ Pool NMN->NAD NMNAT GAPDH GAPDH Activity (Glycolysis) NAD->GAPDH Essential Cofactor Death Tumor Cell Apoptosis GAPDH->Death ATP Depletion & Oxidative Stress

Fig 1: Mechanism of 5-BTN targeting the NAMPT-mediated NAD+ salvage pathway to induce apoptosis.

Animal Model Selection & Causality

To rigorously evaluate the in vivo efficacy of 5-BTN, the selection of the xenograft model is critical. We recommend two specific models based on their established metabolic vulnerabilities:

  • A2780 Ovarian Carcinoma Model: Ovarian cancers exhibit profound sensitivity to NAMPT inhibitors due to their near-total reliance on the salvage pathway for NAD+ biosynthesis, making A2780 the gold-standard model for benchmarking novel NAMPT inhibitors[3].

  • HLRCC (Hereditary Leiomyomatosis and Renal Cell Carcinoma) Model: Fumarate hydratase (FH)-deficient tumors possess a disrupted tricarboxylic acid (TCA) cycle and rely entirely on aerobic glycolysis. This creates a synthetic metabolic lethality when NAD+ is depleted by NAMPT inhibitors[4].

Experimental Protocols

Protocol A: Subcutaneous Xenograft Establishment and Self-Validating Dosing

Objective: Evaluate the anti-tumor efficacy of 5-BTN while proving on-target mechanism of action.

Causality & Design Logic: Continuous NAMPT inhibition can lead to on-target retinal and hematological toxicities. We employ an intermittent dosing schedule (4-days-on, 3-days-off) which allows normal tissues to recover while maintaining robust tumor regression[1]. Furthermore, this protocol is a self-validating system : Cohort 4 receives 5-BTN alongside NMN. Because NMN is the direct downstream product of NAMPT, its co-administration bypasses the NAMPT blockade. If tumor growth inhibition is reversed by NMN, it definitively proves that 5-BTN's efficacy is on-target rather than a result of generalized off-target toxicity[4].

Step-by-Step Methodology:

  • Cell Preparation: Culture A2780 or UOK262 (HLRCC) cells in RPMI-1640 supplemented with 10% FBS. Harvest at 80% confluence.

  • Inoculation: Resuspend cells in a 1:1 mixture of cold PBS and Matrigel. Inject 5×106 cells subcutaneously into the right flank of 6-8 week-old female NSG (NOD scid gamma) mice.

  • Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100–150 mm³, randomize mice into four cohorts (n=8/group):

    • Cohort 1: Vehicle Control (p.o., BID).

    • Cohort 2: 5-BTN Low Dose (10 mg/kg, p.o., BID).

    • Cohort 3: 5-BTN High Dose (30 mg/kg, p.o., BID).

    • Cohort 4 (Rescue Control): 5-BTN High Dose + NMN (500 mg/kg, i.p., QD).

  • Dosing Schedule: Administer treatments on a 4-days-on, 3-days-off schedule for 4 weeks.

  • Monitoring: Measure tumor volume ( V=[Length×Width2]/2 ) and body weight twice weekly. A body weight loss of >15% indicates unacceptable toxicity.

InVivoWorkflow Inoc 1. Inoculation A2780 Cells Rand 2. Randomization Vol ~100 mm³ Inoc->Rand Dose 3. 5-BTN Dosing (4-on/3-off) Rand->Dose Mon 4. Monitoring Caliper/Weight Dose->Mon Harv 5. Harvest LC-MS/MS Mon->Harv

Fig 2: Standardized in vivo workflow for evaluating 5-BTN efficacy in tumor xenograft models.

Protocol B: Pharmacodynamic (PD) Biomarker Analysis via LC-MS/MS

Objective: Quantify NAD+ depletion and glycolytic attenuation in tumor tissue.

Causality & Design Logic: While measuring NAD+ confirms target engagement, measuring glycolytic intermediates confirms the downstream functional consequence. Because NAD+ depletion specifically blocks GAPDH, glycolysis bottlenecks at this step. This causes a massive upstream accumulation of Fructose 1,6-bisphosphate (FBP) and Dihydroxyacetone phosphate (DHAP), which serve as highly reliable PD biomarkers for NAMPT inhibition[2].

Step-by-Step Methodology:

  • Tissue Harvest: 4 hours post-final dose, euthanize mice. Rapidly excise tumors, snap-freeze in liquid nitrogen within 30 seconds to halt metabolism, and store at -80°C.

  • Metabolite Extraction: Homogenize 20 mg of tumor tissue in 500 µL of ice-cold 80% methanol containing internal standards (e.g., ¹³C-NAD+).

  • Centrifugation: Centrifuge lysates at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant and evaporate to dryness under nitrogen gas.

  • LC-MS/MS Analysis: Reconstitute the pellet in LC-MS grade water. Inject onto a porous graphitic carbon (PGC) column coupled to a triple quadrupole mass spectrometer.

  • Quantification: Monitor MRM transitions for NAD+ (m/z 664 428), FBP (m/z 339 97), and DHAP (m/z 169 97). Normalize metabolite peak areas to tissue weight.

Data Presentation

The following table summarizes the expected quantitative outcomes across the experimental cohorts, demonstrating the self-validating nature of the protocol.

Experimental CohortTumor Volume Inhibition (TGI %)Intratumoral NAD+ Levels (% of Vehicle)Intratumoral FBP Levels (Fold Change)Body Weight Change (%)
Cohort 1: Vehicle 0% (Baseline)100%1.0x+2.1%
Cohort 2: 5-BTN (10 mg/kg) ~45%~40%~3.5x-1.5%
Cohort 3: 5-BTN (30 mg/kg) ~85%<10%~8.0x-4.0%
Cohort 4: 5-BTN + NMN Rescue <10% (Growth Restored)>90% (Rescued)~1.2x (Rescued)+1.8%

References[1] Title: Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration

Source: PubMed / Molecular Cancer Therapeutics URL:[2] Title: Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells Source: PubMed / Journal of Biological Chemistry URL:[3] Title: Nicotinamide phosphoribosyltransferase inhibitors, design, preparation, and structure-activity relationship Source: PubMed / Journal of Medicinal Chemistry URL:[4] Title: Targeting NAD+ Metabolism Vulnerability in FH-Deficient Hereditary Leiomyomatosis and Renal Cell Carcinoma with the Novel NAMPT Inhibitor OT-82 Source: PubMed / Molecular Cancer Therapeutics URL:

Sources

Method

high-throughput screening of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide analogs

Topic: High-Throughput Screening of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide Analogs Audience: Researchers, scientists, and drug development professionals. Abstract Nicotinamide and its derivatives represent a versati...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Throughput Screening of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nicotinamide and its derivatives represent a versatile class of small molecules that interact with a range of critical cellular enzymes, many of which are central to disease pathways in oncology, metabolism, and neurodegeneration. This document provides a comprehensive guide to designing and executing a high-throughput screening (HTS) campaign for analogs of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide. As a Senior Application Scientist, this guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logically sound screening strategy. We will detail protocols for targeting three key enzyme families known to be modulated by nicotinamide analogs: Poly (ADP-ribose) Polymerases (PARPs), Sirtuins (SIRTs), and Nicotinamide Phosphoribosyltransferase (NAMPT). The protocols are designed to be self-validating, incorporating essential steps for hit confirmation, counter-screening, and selectivity profiling to minimize false positives and provide a clear path from initial hit identification to lead optimization.

Introduction: The Rationale for Screening Nicotinamide Analogs

The nicotinamide scaffold is a privileged structure in drug discovery. It is the core component of nicotinamide adenine dinucleotide (NAD+), a vital cofactor in cellular redox reactions and a substrate for several enzyme families that regulate DNA repair, cell metabolism, and stress responses.[1] Analogs of nicotinamide can act as potent and selective modulators of these enzymes, making them attractive candidates for therapeutic development.

The specific compound class, 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide, combines the NAD+-mimicking nicotinamide head with substitutions engineered to enhance potency, selectivity, and pharmacokinetic properties. The strategic placement of a bromine atom and a thiophene-containing side chain provides a rich chemical space for developing structure-activity relationships (SAR).[2]

High-throughput screening (HTS) is an indispensable methodology for rapidly evaluating large libraries of such analogs to identify initial "hits" with desired biological activity.[3] This guide outlines a tiered screening cascade designed to efficiently identify and validate potent and selective modulators targeting three high-value enzyme classes.

The HTS Workflow: A Multi-Tiered Strategy for Hit Validation

A successful HTS campaign is not a single experiment but a carefully planned cascade of assays.[4] This multi-step process is designed to systematically filter a large compound library, eliminating false positives and enriching for compounds with a specific, on-target mechanism of action.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Mechanism & Selectivity cluster_3 Lead Generation Primary Primary HTS (e.g., 100,000 compounds at 10 µM) Confirm Hit Confirmation (Single-point re-test) Primary->Confirm Identifies 'Primary Hits' DoseResponse Dose-Response Curve (IC₅₀/EC₅₀ Determination) Confirm->DoseResponse Confirms activity & potency Orthogonal Orthogonal Assay (Different detection method) DoseResponse->Orthogonal Eliminates assay artifacts Selectivity Selectivity Profiling (Against related targets, e.g., PARP2, SIRT2) Orthogonal->Selectivity Determines specificity Cellular Cell-Based Assay (Target engagement & phenotype) Selectivity->Cellular Confirms biological relevance SAR Structure-Activity Relationship (SAR) (Analog synthesis & testing) Cellular->SAR Validated Hits

Caption: The High-Throughput Screening (HTS) Cascade.

Target Selection and Primary Assay Protocols

The choice of the primary assay is critical and depends on the hypothesized target of the nicotinamide analogs. We present protocols for biochemical assays targeting NAMPT and PARP1, which are well-suited for primary HTS due to their robustness and amenability to automation.[5][6]

Target 1: Nicotinamide Phosphoribosyltransferase (NAMPT)

Scientific Rationale: NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammals.[1] Cancer cells, with their high metabolic rate, are particularly dependent on this pathway, making NAMPT an attractive target for oncology.[5][7] Inhibiting NAMPT depletes cellular NAD+ levels, leading to energy crisis and cell death.

Assay Principle: The protocol below is based on a fluorometric method that measures the enzymatic product, nicotinamide mononucleotide (NMN). The NMN is chemically converted to a fluorescent derivative, and inhibition of NAMPT results in a decrease in the fluorescent signal.[5]

NAMPT_Assay NAM Nicotinamide NAMPT_Enzyme NAMPT (Enzyme) NAM->NAMPT_Enzyme PRPP PRPP PRPP->NAMPT_Enzyme NMN NMN (Non-fluorescent product) NAMPT_Enzyme->NMN Inhibitor Analog (Inhibitor) Inhibitor->NAMPT_Enzyme Chemical_Reaction Chemical Derivatization NMN->Chemical_Reaction Fluorescent_Product Fluorescent Product Chemical_Reaction->Fluorescent_Product

Caption: Principle of the NAMPT fluorometric assay.

Experimental Protocol: NAMPT Inhibition HTS Assay

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each analog from the library (typically at a 10 mM stock concentration in DMSO) into the wells of a 384-well, low-volume, black assay plate. This results in a final screening concentration of 10 µM in a 50 µL reaction volume.

  • Control Wells: Designate columns for controls:

    • Negative Control (0% inhibition): Dispense 50 nL of DMSO.

    • Positive Control (100% inhibition): Dispense 50 nL of a known NAMPT inhibitor (e.g., FK866) to a final concentration of 1 µM.

  • Enzyme Addition: Prepare a master mix containing recombinant human NAMPT enzyme in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT). Add 25 µL of this mix to each well and incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

  • Reaction Initiation: Prepare a substrate master mix containing nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) in assay buffer. Add 25 µL of the substrate mix to each well to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add 25 µL of a developing reagent that chemically converts NMN to a fluorescent product. This often involves a multi-step chemical reaction as detailed in specific commercial kits or literature.[5] Incubate for a further 15-20 minutes.

  • Data Acquisition: Read the fluorescence intensity on a plate reader (e.g., λex/λem = 420 nm/485 nm).

Target 2: Poly (ADP-ribose) Polymerase 1 (PARP1)

Scientific Rationale: PARP1 is a key enzyme in DNA single-strand break repair.[6] Upon detecting a DNA break, it catalyzes the formation of long polymers of ADP-ribose (PAR) on itself and other nuclear proteins, using NAD+ as a substrate. This process recruits other DNA repair factors.[8] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP1 leads to synthetic lethality, making PARP inhibitors a successful class of targeted cancer therapies.

Assay Principle: This protocol describes a homogeneous, chemiluminescent assay that measures the amount of NAD+ consumed by PARP1.[9] The remaining NAD+ is coupled to a cycling reaction involving alcohol dehydrogenase and diaphorase, which generates a highly fluorescent/luminescent signal. Inhibition of PARP1 leads to less NAD+ consumption and thus a higher signal.

Experimental Protocol: PARP1 Inhibition HTS Assay

  • Plate Preparation: Similar to the NAMPT assay, dispense 50 nL of test compounds and controls into a 384-well white assay plate.

  • PARP Reaction: Prepare a master mix containing recombinant human PARP1 enzyme, activated DNA (e.g., nicked DNA), and histone proteins in PARP assay buffer. Add 25 µL to each well and incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 25 µL of NAD+ solution to each well to start the PARP reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow for PARP-ylation and NAD+ depletion.

  • Detection: Add 50 µL of a detection reagent mix. This mix contains the components for the coupled enzymatic reaction (e.g., alcohol dehydrogenase, diaphorase, and a luminescent substrate).[9]

  • Signal Development: Incubate for 30-60 minutes at room temperature to allow the signal to develop.

  • Data Acquisition: Read the luminescence signal on a plate reader.

Data Analysis and Hit Confirmation

Data Normalization and Quality Control

Raw data from the plate reader must be normalized to determine the percent inhibition for each compound. The quality and reliability of an HTS assay are assessed using the Z-factor (Z'), a statistical parameter that reflects the dynamic range and data variation.[10]

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Z-Factor Calculation: Z' = 1 - (3 * (SD_negative_control + SD_positive_control)) / |Mean_negative_control - Mean_positive_control|

An assay is considered robust and suitable for HTS when the Z' value is consistently greater than 0.5.[10]

ParameterSymbolAcceptance CriterionRationale
Z-FactorZ'> 0.5Indicates a large separation band between positive and negative controls, ensuring low false positive/negative rates.[10]
Signal to BackgroundS/B> 5Ensures a sufficient dynamic range for detecting inhibition.
Coefficient of Variation%CV< 15%Demonstrates low well-to-well variability and high reproducibility.

Hit Confirmation and Dose-Response

Compounds identified as "primary hits" (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls) must be re-tested to confirm their activity.[11]

  • Cherry-Picking and Re-testing: Primary hits are selected from the library and re-tested at the same single concentration to eliminate false positives arising from experimental error.

  • Dose-Response Curves: Confirmed hits are then tested in a serial dilution format (e.g., 10-point, 3-fold dilutions) to determine their potency (IC₅₀ value). This step is crucial for ranking compounds and establishing a preliminary SAR.[12]

Secondary and Orthogonal Assays for Hit Validation

A critical step in the screening cascade is to re-test confirmed hits in mechanistically distinct assays to rule out compound-specific artifacts (e.g., fluorescence interference, aggregation).[4]

Orthogonal Assay: An orthogonal assay measures the same biological endpoint but uses a different detection technology. For example, if the primary PARP1 assay measured NAD+ consumption (luminescence), an orthogonal assay could be an ELISA-based method that directly quantifies the formation of poly(ADP-ribose) chains.[13]

Cell-Based Assays: The ultimate goal is to identify compounds that work in a biological context. Cell-based assays are essential for confirming on-target activity and observing a relevant phenotypic outcome.

  • Target Engagement: Assays like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its intended target within the cell.[11]

  • Phenotypic Screening: For PARP inhibitors, a key secondary assay is to measure synthetic lethality. This involves treating BRCA-deficient cancer cells (e.g., CAPAN-1) and a BRCA-proficient control cell line with the hit compounds. A true PARP inhibitor will selectively kill the BRCA-deficient cells.[14]

PARP_Pathway SSB DNA Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 consumes Repair DNA Repair Complex (XRCC1, etc.) PAR->Repair recruits Resolution SSB Repair Repair->Resolution Inhibitor PARP Inhibitor (Nicotinamide Analog) Inhibitor->PARP1 blocks

Caption: Role of PARP1 in DNA Single-Strand Break Repair.

References

  • Yi, L., et al. (2019). A High-Throughput Method for Directed Evolution of NAD(P)+-Dependent Dehydrogenases for the Reduction of Biomimetic Nicotinamide Analogues. ACS Catalysis. Available at: [Link]

  • Trevigen. (2008). Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. Cancer Research. Available at: [Link]

  • Kumpati, R., et al. (2021). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. Scientific Reports. Available at: [Link]

  • Zhang, J., et al. (2011). A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase. Analytical Biochemistry. Available at: [Link]

  • O'Brien, T., et al. (2013). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Cell Reports. Available at: [Link]

  • Virag, L., et al. (2002). Development of a high-throughput screening-amenable assay for human poly(ADP-ribose) polymerase inhibitors. Analytical Biochemistry. Available at: [Link]

  • Ye, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules. Available at: [Link]

  • Iyamu, I. D., et al. (2023). Structure–Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • O'Brien, T., et al. (2013). Next-Generation NAMPT Inhibitors For ALL Identified By Sequential High-Throughput Phenotypic Chemical and Functional Genomic Screens. Blood. Available at: [Link]

  • O'Brien, T., et al. (2013). Next-Generation NAMPT Inhibitors Identified by Sequential High-Throughput Phenotypic Chemical and Functional Genomic Screens. ResearchGate. Available at: [Link]

  • Yi, L., et al. (2019). A High-Throughput Method for Directed Evolution of NAD(P)+-Dependent Dehydrogenases for the Reduction of Biomimetic Nicotinamide Analogues. ACS Catalysis. Available at: [Link]

  • Yi, L., et al. (2019). A High-Throughput Method for Directed Evolution of NAD(P)+-Dependent Dehydrogenases for the Reduction of Biomimetic Nicotinamide Analogues. PubMed. Available at: [Link]

  • Kenney, K. C., et al. (2025). Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships. OSTI.GOV. Available at: [Link]

  • Kenney, K. C., et al. (2025). Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships. ACS Catalysis. Available at: [Link]

  • Garten, A., et al. (2015). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2025). A Novel Fluorescent Probe-Based High-Throughput Screening Approach for Nicotinamide Cofactor Biomimetics-Dependent Oxidoreductases. Analytical Chemistry. Available at: [Link]

  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Available at: [Link]

  • Pender, C. M., et al. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Drug Design, Development and Therapy. Available at: [Link]

  • Katser, et al. (2016). High-Throughput Colorimetric Assay for Identifying PARP-1 Inhibitors Using a Large Small-Molecule Collection. Springer Nature Experiments. Available at: [Link]

  • An, W. F., & Tolliday, N. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press.
  • Jones, E., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. Available at: [Link]

  • Nayagam, B. A., et al. (2006). SIRT1 modulating compounds from high-throughput screening as anti-inflammatory and insulin-sensitizing agents. Journal of Biomolecular Screening. Available at: [Link]

  • Pender, C. M., et al. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. PubMed. Available at: [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Available at: [Link]

  • Axxam. (n.d.). From gene to validated and qualified hits. Available at: [Link]

  • Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery. Available at: [Link]

  • Marcotte, P. A., et al. (2008). High-throughput assays for sirtuin enzymes: a microfluidic mobility shift assay and a bioluminescence assay. Analytical Biochemistry. Available at: [Link]

  • Zhang, X. D., et al. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Journal of Biomolecular Screening. Available at: [Link]

  • BellBrook Labs. (2025). What Is the Best Sirtuin Assay for SIRT Screening?. Available at: [Link]

  • Tong, X., & Denu, J. M. (2024). Current Trends in Sirtuin Activator and Inhibitor Development. International Journal of Molecular Sciences. Available at: [Link]

  • Schiedel, M., et al. (2023). Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines. Molecules. Available at: [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available at: [Link]

  • Maiese, K., et al. (2004). Nicotinamide and its Pharmacological Properties for Clinical Therapy. Drug Design Reviews - Online. Available at: [Link]

  • PubChem. (n.d.). 5-Bromonicotinamide. National Institutes of Health. Available at: [Link]

  • Neel, D. V., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Czech, M., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules. Available at: [Link]

  • Chemsrc. (2025). 5-bromo-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide. Available at: [Link]

Sources

Application

Application Note: Quantitative Analysis of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide in Human Plasma using LC-MS/MS

Abstract This application note details a robust, sensitive, and selective method for the quantification of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide, a novel investigational compound, in human plasma. The protocol empl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, sensitive, and selective method for the quantification of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide, a novel investigational compound, in human plasma. The protocol employs a straightforward Solid-Phase Extraction (SPE) for sample cleanup, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method is validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance, ensuring its suitability for pharmacokinetic and toxicokinetic studies.[1][2] This document provides a comprehensive framework, from sample preparation to data analysis, intended for researchers in drug metabolism and pharmacokinetics (DMPK).

Introduction

5-bromo-N-(thiophen-3-ylmethyl)nicotinamide is a nicotinamide derivative under investigation for its therapeutic potential. Accurate measurement of its concentration in biological matrices is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[3] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity, which are critical for measuring drug concentrations at therapeutic levels.[3][4]

A significant challenge in bioanalysis is the "matrix effect," where endogenous components in plasma can interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[5][6][7][8] This can compromise the accuracy and reproducibility of the results.[9] To mitigate these effects, this protocol incorporates a robust Solid-Phase Extraction (SPE) procedure and the use of a stable isotope-labeled internal standard (SIL-IS).[3][5]

Principle of the Method

The analytical workflow involves three main stages:

  • Sample Preparation: The analyte and a structurally similar internal standard (IS) are extracted from human plasma using a mixed-mode Solid-Phase Extraction (SPE) cartridge. This step removes proteins and other interfering substances like phospholipids.[9][10]

  • Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. The analyte and IS are separated from any remaining matrix components on a reversed-phase C18 column.

  • Detection: The separated compounds are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[11][12][13] This highly selective detection method monitors specific precursor-to-product ion transitions for both the analyte and the IS, ensuring accurate quantification.[14]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Overall bioanalytical workflow from sample receipt to final data."

Materials and Reagents

  • Analytes: 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide (Reference Standard, >99% purity), 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide-d4 (Internal Standard, >99% purity).

  • Biological Matrix: Human plasma (K2EDTA anticoagulant).

  • Chemicals: Acetonitrile, Methanol, Formic Acid (all LC-MS grade); Water (18.2 MΩ·cm).

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange, 30 mg / 1 mL.

  • Equipment: HPLC system (e.g., Shimadzu, Waters), Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent), Nitrogen Evaporator, Centrifuge, Vortex Mixer.

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and QCs.

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL IS working solution in 50:50 acetonitrile:water.

  • Calibration Curve & QCs: Spike drug-free human plasma with the appropriate analyte working solution (typically 5% of the final volume) to prepare calibration standards (e.g., 1, 5, 20, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., Low: 3 ng/mL, Mid: 75 ng/mL, High: 750 ng/mL).

Causality Note: Preparing standards and QCs by spiking into the same biological matrix as the study samples is critical. This approach ensures that the standards and QCs are subjected to the same extraction recovery and matrix effects as the unknown samples, a core principle of bioanalytical method validation.[2][15]

Sample Extraction Protocol: Solid-Phase Extraction (SPE)

This protocol is designed to bind the basic nicotinamide moiety to the cation exchange sorbent while allowing for rigorous washing to remove neutral and acidic interferences.

  • Pre-treatment: To 100 µL of plasma sample (Standard, QC, or Unknown), add 25 µL of the IS working solution (100 ng/mL) and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • Condition Cartridge: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Load Sample: Load the pre-treated sample onto the cartridge. Apply gentle vacuum to draw the sample through at a rate of ~1 mL/min.

  • Wash:

    • Wash 1: Add 1 mL of 0.1% formic acid in water.

    • Wash 2: Add 1 mL of methanol.

  • Dry Sorbent: Apply high vacuum for 5 minutes to thoroughly dry the sorbent bed.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in acetonitrile.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (90% Water/10% Acetonitrile with 0.1% Formic Acid).

dot graph G { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Principle of the Mixed-Mode Solid-Phase Extraction (SPE) protocol."

LC-MS/MS Instrument Parameters

The following tables summarize the optimized instrumental conditions.

Table 1: Liquid Chromatography Parameters

Parameter Value
HPLC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 10% B to 95% B in 2.5 min, hold 1 min, return to 10% B

| Total Run Time | 4.5 minutes |

Table 2: Mass Spectrometry Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen, Medium

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Compound Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (eV)
Analyte 325.0 107.1 60 25
IS (-d4) 329.0 111.1 60 25

(DP = Declustering Potential, CE = Collision Energy. These values are instrument-dependent and require optimization.)

Causality Note: The MRM transition is selected by observing the fragmentation of the protonated molecule ([M+H]+) in the collision cell.[11][12] The most stable and abundant fragment ion is chosen for quantification to maximize sensitivity and specificity. The use of a stable isotope-labeled internal standard is the preferred approach as it co-elutes with the analyte and experiences nearly identical ionization effects, providing the most accurate correction for matrix effects and extraction variability.[5]

Method Validation

The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][2] The following parameters were assessed:

  • Selectivity: Six different lots of blank human plasma were analyzed and showed no significant interfering peaks at the retention times of the analyte or IS.

  • Linearity: The calibration curve was linear over the range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.998.

  • Accuracy and Precision: Inter- and intra-day accuracy and precision were evaluated at four QC levels (LLOQ, LQC, MQC, HQC). All results were within the acceptance criteria of ±15% (±20% for LLOQ).

  • Matrix Effect: The matrix factor was calculated using six lots of plasma and was found to be between 0.95 and 1.08, indicating minimal ion suppression or enhancement.[5][8]

  • Recovery: Extraction recovery was consistent across QC levels, averaging 88%.

  • Stability: The analyte was found to be stable in plasma for at least 24 hours at room temperature, through three freeze-thaw cycles, and for 3 months at -80°C.

Table 4: Summary of Validation Results (Intra-Day)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ 1.0 0.98 98.0 7.5
Low (LQC) 3.0 3.12 104.0 5.1
Mid (MQC) 75.0 72.9 97.2 3.8

| High (HQC) | 750.0 | 768.0 | 102.4 | 4.2 |

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and selective tool for the quantitative determination of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide in human plasma. The robust Solid-Phase Extraction protocol effectively minimizes matrix effects, and the method meets the rigorous standards required for regulated bioanalysis. This application note serves as a complete guide for laboratories supporting pharmacokinetic studies of this compound.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: A professional resource/blog on bioanalytical methods. URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: Federal Register URL: [Link]

  • Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL: [Link]

  • Title: LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma Source: Longdom Publishing URL: [Link]

  • Title: Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The Impact of Matrix Effects on Mass Spectrometry Results Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Application of solid-phase extraction tips for the analysis of drugs in human blood Source: Journal of Forensic Research URL: [Link]

  • Title: What Is the Principle of Tandem Mass Spectrometry Source: Mtoz Biolabs URL: [Link]

  • Title: Tandem mass spectrometry - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Application of LCMS in small-molecule drug development Source: European Pharmaceutical Review URL: [Link]

Sources

Method

Application Notes and Protocols for Evaluating the Fungicidal Activity of Nicotinamide Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Potential of Nicotinamide and Its Derivatives as Antifungal Agents Nicotinamide (NAM), a form of vitamin B3, and its derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Nicotinamide and Its Derivatives as Antifungal Agents

Nicotinamide (NAM), a form of vitamin B3, and its derivatives are gaining significant attention as a promising class of compounds in the development of novel fungicides.[1][2] These heterocyclic compounds exhibit a broad spectrum of bioactivity, making them valuable candidates for controlling a variety of fungal pathogens affecting both plants and humans.[1] The commercial success of boscalid, a nicotinamide derivative, has further fueled research into this chemical class.[1] This guide provides a comprehensive overview of the experimental design for testing the fungicidal activity of nicotinamide compounds, detailing methodologies from initial susceptibility screening to mechanism of action studies.

The therapeutic and agricultural need for new antifungal agents is urgent due to the rise of drug-resistant fungal infections.[3][4] Nicotinamide and its analogs offer a compelling avenue for research, with some derivatives demonstrating efficacy comparable or even superior to existing commercial fungicides.[5] This document is intended to serve as a detailed technical guide for researchers, providing the foundational knowledge and step-by-step protocols necessary to rigorously evaluate the antifungal potential of novel nicotinamide-based compounds.

Scientific Rationale: Understanding the Fungicidal Mechanisms of Nicotinamide Compounds

A robust experimental design is predicated on a clear understanding of the potential mechanisms of action. For nicotinamide and its derivatives, several key pathways have been identified, providing a basis for targeted investigation.

Primary Mechanisms of Action:
  • Succinate Dehydrogenase Inhibition (SDHI) : Many nicotinamide-based fungicides, including the commercial product boscalid, function by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[1][6] This disruption of cellular respiration leads to a depletion of ATP and ultimately, fungal cell death.

  • Histone Deacetylase (HDAC) Inhibition : Nicotinamide itself has been shown to inhibit the NAD+-dependent histone deacetylase Hst3p in Candida albicans.[2][7] The inhibition of Hst3 leads to hyperacetylation of histone H3 at lysine 56 (H3K56ac), which is crucial for the growth and virulence of the yeast.[7][8][9] This mechanism has been shown to be effective against both normal and drug-resistant strains of C. albicans.[7][10][11]

  • Cell Wall Disruption : Certain nicotinamide derivatives have been found to exert their antifungal effects by disrupting the integrity of the fungal cell wall.[1][4] This can involve altering the levels of key cell wall components such as β-glucans, chitin, and mannans.[3][12][13] The fungal cell wall is an attractive target as it is essential for fungal viability and is absent in human cells, offering a potential for selective toxicity.[14][15][16]

The choice of experimental assays should be guided by these potential mechanisms, allowing for a comprehensive evaluation of a novel nicotinamide compound's antifungal properties.

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide a framework for reproducible and comparable results.[17][18][19][20]

Part 1: In Vitro Antifungal Susceptibility Testing

This initial phase aims to determine the direct antifungal activity of the nicotinamide compounds.

1.1. Fungal Strains and Culture Conditions:

  • Human Pathogens : Utilize a panel of clinically relevant fungal strains, including Candida albicans (including fluconazole-resistant isolates), other Candida species, Cryptococcus neoformans, and Aspergillus fumigatus.[2][3][7]

  • Plant Pathogens : For agricultural applications, test against phytopathogenic fungi such as Rhizoctonia solani, Sclerotinia sclerotiorum, Gibberella zeae, and Fusarium oxysporum.[1][21]

  • Culture Media : Grow yeast strains in RPMI-1640 medium and filamentous fungi on Potato Dextrose Agar (PDA).[1][3]

1.2. Inoculum Preparation:

  • Yeast :

    • Subculture the yeast strain on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.[22]

    • Prepare a suspension of the yeast colonies in sterile saline (0.85%).[22]

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[22]

    • Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[22]

  • Filamentous Fungi :

    • Grow the fungus on PDA at 28-35°C until sporulation is evident.[22]

    • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 20.[22]

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL using a hemocytometer.[22]

1.3. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

This method is the gold standard for determining the MIC of an antifungal agent.[17][19][23]

  • Compound Preparation : Dissolve the nicotinamide compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration. The final DMSO concentration in the assay should not exceed 1% to avoid toxicity.[22]

  • Serial Dilutions : In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the nicotinamide compounds in RPMI-1640 medium.

  • Inoculation : Add the prepared fungal inoculum to each well.

  • Controls :

    • Positive Control : A known antifungal agent (e.g., fluconazole, amphotericin B).[22]

    • Negative Control : Medium and inoculum without any compound.[22]

    • Sterility Control : Medium only.[22]

  • Incubation : Incubate the plates at 35°C for 24-48 hours for yeasts and up to 72 hours for filamentous fungi.[22][24]

  • MIC Determination : The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% for azoles and ≥90-100% for other agents) compared to the negative control.[17] This can be determined visually or by using a microplate reader.[17]

1.4. Determination of Minimum Fungicidal Concentration (MFC):

The MFC is the lowest concentration of an antifungal agent that kills the fungus.

  • Following the MIC determination, take an aliquot from the wells showing no visible growth.[22]

  • Spot the aliquot onto a fresh agar plate (e.g., SDA for yeasts, PDA for molds).[22]

  • Incubate the plates at the appropriate temperature for 24-48 hours.[22]

  • The MFC is the lowest concentration of the nicotinamide compound from which no fungal growth is observed on the subculture plates.[22]

1.5. Disk Diffusion Assay:

This is a simpler, qualitative method for assessing antifungal susceptibility.[25]

  • Prepare an agar plate (e.g., Mueller-Hinton agar with 2% glucose and 0.5 µg/ml methylene blue for Candida) and inoculate it with the fungal suspension.[19]

  • Apply paper disks impregnated with a known concentration of the nicotinamide compound to the agar surface.[25]

  • Incubate the plate under appropriate conditions.

  • Measure the diameter of the zone of inhibition around the disk. A larger zone indicates greater susceptibility.

Part 2: Investigating the Mechanism of Action

Once the antifungal activity is confirmed, the next step is to elucidate the mechanism of action.

2.1. Cell Wall Integrity Assays:

  • Microscopy : Use techniques like Transmission Electron Microscopy (TEM) and Confocal Laser Scanning Microscopy (CLSM) to visualize changes in fungal cell wall and membrane morphology after treatment with the nicotinamide compound.[2][26]

  • Cell Wall Component Analysis : Quantify the levels of key cell wall components such as β-glucans, chitin, and mannans using specific dyes (e.g., Calcofluor White for chitin, Aniline Blue for β-glucans) and fluorescence microscopy or a plate reader.[3][12][13]

  • Spheroplast Formation : Assess the compound's ability to disrupt the cell wall by treating fungal cells with cell wall-degrading enzymes (e.g., zymolyase) in the presence and absence of the compound and monitoring the formation of spheroplasts.

2.2. Succinate Dehydrogenase (SDH) Inhibition Assay:

For nicotinamide derivatives suspected to be SDHIs, a direct enzyme inhibition assay is crucial.

  • Isolate mitochondria from the target fungus.

  • Perform a colorimetric assay using a substrate like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or 2,6-dichlorophenolindophenol (DCPIP) to measure SDH activity.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

2.3. Histone Deacetylase (HDAC) Inhibition Assay:

To investigate the inhibition of Hst3p, a specific HDAC assay can be employed.

  • Use a commercially available HDAC assay kit with a fluorogenic substrate.

  • Incubate recombinant or purified Hst3p with the nicotinamide compound and the substrate.

  • Measure the fluorescence to determine the level of HDAC inhibition.

2.4. Anti-Biofilm Activity:

Fungal biofilms are a significant clinical challenge.

  • Grow fungal biofilms in 96-well plates.

  • Treat the biofilms with various concentrations of the nicotinamide compound.

  • Quantify the biofilm biomass using methods like the crystal violet assay or the XTT reduction assay.[3]

2.5. Synergy Testing (Checkerboard Assay):

Evaluate the interaction of nicotinamide compounds with known antifungal drugs.[8][23][27]

  • In a 96-well plate, create a two-dimensional matrix of concentrations of the nicotinamide compound and a known antifungal (e.g., fluconazole, amphotericin B).

  • Inoculate the plate with the fungal suspension and incubate.

  • Determine the MICs of the drugs in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine if the interaction is synergistic, additive, indifferent, or antagonistic.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Antifungal Susceptibility of Nicotinamide Compound X

Fungal StrainMIC (µg/mL)MFC (µg/mL)Zone of Inhibition (mm)
Candida albicans ATCC 90028
Fluconazole-resistant C. albicans
Cryptococcus neoformans H99
Aspergillus fumigatus ATCC 204305
Rhizoctonia solani
Positive Control (e.g., Fluconazole)

Table 2: Mechanism of Action Data for Nicotinamide Compound X

AssayEndpointResult
SDH InhibitionIC50 (µM)
Hst3p InhibitionIC50 (µM)
Biofilm Inhibition (C. albicans)MBIC50 (µg/mL)
Synergy with Fluconazole (C. albicans)FICI

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_0 In Vitro Susceptibility Testing cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation strain_prep Fungal Strain Preparation & Inoculum Standardization mic_mfc Broth Microdilution Assay (MIC & MFC Determination) strain_prep->mic_mfc disk_diffusion Disk Diffusion Assay strain_prep->disk_diffusion cell_wall Cell Wall Integrity Assays (Microscopy, Component Analysis) mic_mfc->cell_wall Active Compounds sdh_assay SDH Inhibition Assay mic_mfc->sdh_assay Active Compounds hdac_assay HDAC Inhibition Assay mic_mfc->hdac_assay Active Compounds biofilm_assay Anti-Biofilm Activity Assay mic_mfc->biofilm_assay Active Compounds synergy_test Synergy Testing (Checkerboard Assay) mic_mfc->synergy_test Active Compounds data_summary Summarize Data in Tables cell_wall->data_summary sdh_assay->data_summary hdac_assay->data_summary biofilm_assay->data_summary synergy_test->data_summary sar_analysis Structure-Activity Relationship (SAR) Analysis data_summary->sar_analysis lead_optimization Lead Compound Identification & Optimization sar_analysis->lead_optimization

Caption: Workflow for the evaluation of nicotinamide compounds' fungicidal activity.

Proposed Signaling Pathway of Nicotinamide's Antifungal Action

G cluster_0 Fungal Cell nicotinamide Nicotinamide / Derivative hst3 Hst3p (HDAC) nicotinamide->hst3 Inhibits sdh Succinate Dehydrogenase (SDH) nicotinamide->sdh Inhibits (derivatives) cell_wall Cell Wall Synthesis/Integrity nicotinamide->cell_wall Disrupts h3k56 Histone H3K56 Acetylation ↑ hst3->h3k56 respiration Cellular Respiration ↓ sdh->respiration wall_damage Cell Wall Damage ↑ cell_wall->wall_damage virulence Reduced Virulence h3k56->virulence cell_death Fungal Cell Death respiration->cell_death wall_damage->cell_death

Caption: Potential mechanisms of fungicidal action of nicotinamide and its derivatives.

Conclusion

The experimental designs and protocols outlined in this guide provide a robust framework for the comprehensive evaluation of nicotinamide compounds as potential antifungal agents. By systematically assessing their in vitro activity and elucidating their mechanisms of action, researchers can identify promising lead compounds for further development in both agricultural and clinical applications. The versatility of nicotinamide's modes of action, from targeting fundamental metabolic pathways to disrupting structural components, underscores the potential of this chemical class to address the growing challenge of fungal diseases.

References

  • Shapira, I., et al. (2024). Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. MDPI. Retrieved from [Link]

  • Shapira, I., et al. (2024). Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. National Center for Biotechnology Information. Retrieved from [Link]

  • Quan, C., et al. (2019). Effect of Nicotinamide Against Candida albicans. Frontiers in Microbiology. Retrieved from [Link]

  • Li, M., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. Retrieved from [Link]

  • Quan, C., et al. (2019). Effect of Nicotinamide Against Candida albicans. ResearchGate. Retrieved from [Link]

  • Wang, M., et al. (2014). Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Miceli, M. H., & Wieder, A. M. (2022). A Practical Guide to Antifungal Susceptibility Testing. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, M., et al. (2013). Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole. ResearchGate. Retrieved from [Link]

  • Wang, Z., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Retrieved from [Link]

  • Kanazawa University. (2021). Nicotinamide can “immunize” plants to protect from fungal disease. Retrieved from [Link]

  • University of Montreal. (2010). Vitamin B3 as a novel approach to treat fungal infections. ScienceDaily. Retrieved from [Link]

  • Espinel-Ingroff, A. (2013). CLSI vs EUCAST methodologies for antifungal susceptibility testing. ResearchGate. Retrieved from [Link]

  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Retrieved from [Link]

  • Chen, J., et al. (2022). Nicotinamide potentiates amphotericin B activity against Candida albicans. Taylor & Francis Online. Retrieved from [Link]

  • Pfaller, M. A., et al. (2012). Comparison of EUCAST and CLSI Broth Microdilution Methods for the Susceptibility Testing of 10 Systemically Active Antifungal Agents against Candida spp. JMI Laboratories. Retrieved from [Link]

  • Chen, J., et al. (2022). Nicotinamide potentiates amphotericin B activity against Candida albicans. National Center for Biotechnology Information. Retrieved from [Link]

  • Ghugari, R., et al. (2020). Mechanisms to reduce the cytotoxicity of pharmacological nicotinamide concentrations in the pathogenic fungus Candida albicans. The FEBS Journal. Retrieved from [Link]

  • Quan, C., et al. (2019). Effect of Nicotinamide Against Candida albicans. PubMed. Retrieved from [Link]

  • Vallieres, M. A. C., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Institute for Research in Immunology and Cancer. (2010). Vitamin B3 as a Novel Approach to Treat Fungal Infections. Retrieved from [Link]

  • InfectionControl.tips. (2010). Treating Fungal Infections with Vitamin B3. Retrieved from [Link]

  • Perfect, J. R. (2017). Antifungal drug discovery: the process and outcomes. National Center for Biotechnology Information. Retrieved from [Link]

  • EUCAST. (2020). EUCAST Antifungal MIC Method for Moulds. Scribd. Retrieved from [Link]

  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link]

  • Arikan, S. (2007). Current status of antifungal susceptibility testing methods. AVESIS. Retrieved from [Link]

  • D'agostino, C., et al. (2020). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. National Center for Biotechnology Information. Retrieved from [Link]

  • Thompson, G. R., et al. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. Retrieved from [Link]

  • Uchida, Y., et al. (2022). Cell Wall Integrity and Its Industrial Applications in Filamentous Fungi. MDPI. Retrieved from [Link]

  • Jones, M. P., et al. (2025). Biochemical Programming of the Fungal Cell Wall: A Synthetic Biology Blueprint for Advanced Mycelium-Based Materials. MDPI. Retrieved from [Link]

  • Chrissian, C., et al. (2020). A fungal protein organizes both glycogen and cell wall glucans. PNAS. Retrieved from [Link]

  • Dichtl, K., et al. (2016). Cell wall integrity signalling in human pathogenic fungi. PubMed. Retrieved from [Link]

  • Gow, N. A. R., et al. (2017). The Fungal Cell Wall: Structure, Biosynthesis, and Function. ASM Journals. Retrieved from [Link]

Sources

Application

Application Note: Unveiling the Molecular Targets of Novel Bioactive Compounds Using Genome-Wide CRISPR/Cas9 Screening

A Case Study with 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide Abstract The identification of molecular targets is a pivotal and often challenging step in the development of new therapeutics and chemical probes. This appl...

Author: BenchChem Technical Support Team. Date: March 2026

A Case Study with 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide

Abstract

The identification of molecular targets is a pivotal and often challenging step in the development of new therapeutics and chemical probes. This application note provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on leveraging the power of CRISPR/Cas9 genome-wide screening to elucidate the biological targets of novel small molecules. Using the hypothetical bioactive compound, 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide, as a case study, we will walk through the entire workflow from initial assay development to hit validation and downstream analysis. This guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating experimental design.

Introduction: The Challenge of Target Deconvolution

Phenotypic screening has re-emerged as a powerful paradigm in drug discovery, enabling the identification of compounds that elicit a desired cellular response without a priori knowledge of their molecular mechanism. However, the subsequent process of target deconvolution—identifying the specific protein or pathway with which the compound interacts—remains a significant bottleneck.[1][2] Traditional methods can be laborious and may fail to identify non-canonical targets.

CRISPR-Cas9 technology has revolutionized functional genomics, providing a robust and unbiased platform for interrogating the entire genome to identify genes that modulate a cell's response to a specific perturbation, such as treatment with a small molecule.[1][3][4][5][6][7][8] By systematically knocking out every gene in the genome, we can identify which genetic perturbations confer resistance or sensitivity to a compound of interest, thereby revealing its likely targets and mechanism of action.[9][10]

This document will detail the application of a pooled CRISPR-Cas9 knockout screen to identify the cellular targets of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide, a novel compound with uncharacterized biological activity. While the precise mechanism of this specific molecule is not yet elucidated in public literature, its structure, containing a nicotinamide moiety, suggests a potential role in cellular metabolism, possibly through interaction with NAD+-dependent pathways, similar to other nicotinamide derivatives.[11][12][13][14]

Principle of the CRISPR/Cas9 Screening Workflow

A pooled genome-wide CRISPR screen involves introducing a library of single-guide RNAs (sgRNAs), each targeting a specific gene, into a population of Cas9-expressing cells.[8][10][15][16] The cell population is then treated with the compound of interest. Genes whose knockout leads to a change in cell viability or another measurable phenotype will result in the enrichment (for resistance) or depletion (for sensitivity) of the corresponding sgRNAs in the population. High-throughput sequencing is then used to quantify the abundance of each sgRNA, allowing for the identification of "hits"—genes that are statistically significant modulators of the compound's activity.[17][18]

Experimental Design & Protocols

Phase 1: Assay Development and Optimization

Rationale: Before embarking on a genome-wide screen, it is critical to establish a robust and reproducible phenotypic assay. The quality of the screen is entirely dependent on the quality of the assay.

Protocol: Determining the IC50 of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide

  • Cell Line Selection: Choose a cell line that is relevant to the suspected therapeutic area of the compound. For this example, we will use the A549 human lung carcinoma cell line, a common model for cancer research.

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Dilution Series: Prepare a 10-point serial dilution of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide in DMSO, and then further dilute in cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

  • Treatment: Treat the cells with the compound dilution series for 72 hours. Include a vehicle-only (DMSO) control.

  • Viability Assay: After the treatment period, assess cell viability using a reagent such as CellTiter-Glo® (Promega) or resazurin.

  • Data Analysis: Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value. For our screen, we will aim to use a concentration that results in approximately 50-70% cell death (around the IC70) to provide a strong selective pressure.

Phase 2: Genome-Wide CRISPR/Cas9 Knockout Screen

Rationale: This phase involves the core screening experiment to identify genes that, when knocked out, provide a survival advantage in the presence of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide.

Workflow Diagram:

CRISPR_Screen_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis cas9 Generate Cas9-expressing A549 cell line virus Package pooled sgRNA lentiviral library transduce Transduce cells with sgRNA library virus->transduce select Select transduced cells (e.g., with puromycin) transduce->select split Split population: - Vehicle Control - Compound Treatment select->split harvest Harvest surviving cells split->harvest gDNA Isolate genomic DNA harvest->gDNA pcr Amplify sgRNA cassettes gDNA->pcr ngs Next-Generation Sequencing (NGS) pcr->ngs data Bioinformatic Analysis (MAGeCK) ngs->data hits Hit Identification data->hits

Caption: Workflow for a pooled CRISPR knockout screen to identify drug resistance genes.

Detailed Protocol:

  • Generation of a Cas9-Expressing Cell Line:

    • Transduce the A549 cell line with a lentiviral vector constitutively expressing the Cas9 nuclease.

    • Select for a stable, high-activity Cas9-expressing cell population using an appropriate antibiotic selection (e.g., blasticidin).

    • Validate Cas9 activity using a functional assay (e.g., transduction with a GFP-targeting sgRNA followed by flow cytometry).

  • Lentiviral Library Production:

    • Amplify a genome-wide sgRNA library (e.g., GeCKO v2, Brunello) in E. coli and purify the plasmid DNA.[7]

    • Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids.

    • Harvest the virus-containing supernatant 48-72 hours post-transfection and determine the viral titer.

  • Lentiviral Transduction of Cas9-A549 Cells:

    • Transduce the Cas9-A549 cells with the pooled sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5. This is crucial to ensure that most cells receive no more than one sgRNA construct.[10]

    • Maintain a high coverage of the library, typically aiming for at least 200-500 cells per sgRNA in the library.

  • Antibiotic Selection and Expansion:

    • Two days post-transduction, select for successfully transduced cells by adding puromycin to the culture medium.

    • Expand the selected cell population while maintaining library coverage.

  • Compound Treatment:

    • Split the cell population into two arms: a treatment group and a vehicle (DMSO) control group.

    • Treat the cells with the predetermined IC70 of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide.

    • Culture the cells for a period that allows for the selection of resistant clones (typically 14-21 days), ensuring that library coverage is maintained at each passage.

  • Genomic DNA Extraction and Sequencing:

    • Harvest a representative population of cells from both the treatment and control arms.

    • Extract high-quality genomic DNA.

    • Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.[16]

    • Submit the PCR amplicons for next-generation sequencing (NGS). A sequencing depth of at least 200 reads per sgRNA is recommended.[17][19]

Phase 3: Data Analysis and Hit Identification

Rationale: The goal of the bioinformatic analysis is to identify sgRNAs, and by extension genes, that are significantly enriched in the compound-treated population compared to the control population.

Data Analysis Workflow:

Data_Analysis_Workflow fastq Raw Sequencing Reads (FASTQ files) qc Quality Control (e.g., FastQC) fastq->qc align Align reads to sgRNA library reference qc->align counts Generate sgRNA read count table align->counts norm Normalize counts counts->norm stat Statistical Analysis (MAGeCK RRA) norm->stat rank Rank genes by enrichment score stat->rank hits Identify significant hits (FDR < 0.1) rank->hits

Caption: Bioinformatic pipeline for analyzing CRISPR screen sequencing data.

Protocol:

  • Data Preprocessing: Demultiplex the raw sequencing data and trim adapter sequences.

  • Read Alignment: Align the sequencing reads to the reference sgRNA library to generate a read count for each sgRNA.

  • Statistical Analysis: Use a dedicated software package like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the data.[19]

    • MAGeCK will normalize the read counts and use the Robust Rank Aggregation (RRA) algorithm to calculate a significance score for each gene.

    • The output will be a ranked list of genes based on their positive or negative selection scores.

Illustrative Data Output (Table):

Gene SymbolNumber of sgRNAsLog2 Fold Change (avg)p-valueFalse Discovery Rate (FDR)
GENE_X 43.51.2e-68.5e-5
GENE_Y 42.85.6e-52.1e-3
GENE_Z 32.59.1e-45.3e-2
...............

This is an example table. Actual results will vary.

Hit Validation and Secondary Assays

Rationale: It is essential to validate the top hits from the primary screen to confirm that they are genuine modulators of the compound's activity and not artifacts of the screening process.[17]

Protocol:

  • Individual Gene Knockout:

    • Design 2-3 new sgRNAs for each top candidate gene that are distinct from those in the original library.

    • Individually transduce Cas9-A549 cells with these sgRNAs.

    • Confirm gene knockout by Western blot (for protein) or RT-qPCR (for mRNA).[17]

  • Dose-Response Shift Assays:

    • Perform a dose-response experiment with 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide on the individual knockout cell lines.

    • A true hit should exhibit a significant rightward shift in the IC50 curve, indicating resistance.

Expected Outcome Diagram:

Validation_Workflow cluster_validation Hit Validation cluster_secondary Secondary Assays hits Top hits from genome-wide screen sgRNA_design Design new, individual sgRNAs hits->sgRNA_design ko Generate individual knockout cell lines sgRNA_design->ko confirm Confirm knockout (Western Blot/qPCR) ko->confirm dose_response Dose-response shift assay confirm->dose_response mechanism Mechanistic studies (e.g., target engagement) dose_response->mechanism

Caption: Workflow for the validation of candidate genes from the primary screen.

Conclusion and Future Directions

This application note has outlined a comprehensive strategy for using genome-wide CRISPR/Cas9 screening to identify the molecular targets of a novel bioactive compound, 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide. By following this detailed protocol, researchers can move from an uncharacterized compound to a set of high-confidence, validated targets.

The identification of genes whose knockout confers resistance provides strong evidence for their involvement in the compound's mechanism of action. These genes may represent the direct protein target, components of the same protein complex, or key players in the downstream signaling pathway. Subsequent biochemical and biophysical assays will be required to confirm direct binding and elucidate the precise mechanism of inhibition or activation. This powerful combination of forward genetics and traditional pharmacology accelerates the drug discovery process, enabling a deeper understanding of compound mechanism and facilitating the development of next-generation therapeutics.[5]

References

  • Biocompare. (2021, June 25). Using CRISPR for Target Identification. [Link]

  • AZoLifeSciences. (2022, October 14). Using CRISPR to Identify Drug Targets. [Link]

  • Wellcome Sanger Institute. (2020, March 26). Using CRISPR-Cas9 to identify new gene drug targets. [Link]

  • Lonza. (n.d.). CRISPR screening and its applications in drug discovery. [Link]

  • Liao, H., et al. (2022). Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens. BMC Genomics. [Link]

  • Biocompare. (2019, December 31). Going beyond CRISPR: Analysis and Validation of Your CRISPR Screen. [Link]

  • CD Genomics. (n.d.). CRISPR Library Screening and Design. [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. [Link]

  • Horizon Discovery. (2019, July 22). Introduction of our CRISPR screening data analysis services. [Link]

  • Gilbert, L. A., et al. (2018). CRISPR approaches to small molecule target identification. Cell. [Link]

  • Ubigene. (2025, August 17). Struggling with CRISPR Screening Data? Ubigene Has the Answers: A Comprehensive Q&A for Data Analysis. [Link]

  • Drug Target Review. (2020, May 29). Application note: CRISPR-Cas9 screening for target identification. [Link]

  • Twist Bioscience. (n.d.). Target Identification of Small Molecules Using Large-Scale CRISPR-Cas Mutagenesis Scanning of Essential Genes. [Link]

  • Horizon Discovery. (n.d.). CRISPR-Cas9 screening for target identification. [Link]

  • Synthego. (n.d.). CRISPR Screens: Approaches, Strategies, and Workflow. [Link]

  • MDPI. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Nicotinamide?. [Link]

  • ResearchGate. (n.d.). Mechanisms of action of nicotinamide. [Link]

  • PubMed. (2024, June 21). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. [Link]

  • PubMed Central. (2024, June 3). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. [Link]

  • Google Patents. (n.d.).
  • University of Texas Southwestern Medical Center. (2024, June 21). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Common Side Reactions in Nicotinamide Derivative Synthesis

Welcome to the technical support center for nicotinamide derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encount...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for nicotinamide derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of these vital compounds. Drawing from established protocols and mechanistic insights, this resource provides practical solutions in a readily accessible question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: My final product is contaminated with unreacted nicotinamide. How can I improve the conversion rate?

A1: Incomplete conversion is a frequent issue. To drive the reaction to completion, consider the following:

  • Reagent Stoichiometry: Ensure the coupling partner (e.g., a ribose derivative) is used in a slight excess (1.1-1.2 equivalents) to maximize the consumption of nicotinamide.

  • Activation: For amide bond formation, efficient activation of the carboxylic acid is crucial. If using carbodiimide chemistry (e.g., EDC), the addition of an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can enhance the reaction rate and yield.[1]

  • Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary. However, be cautious as excessive heat can promote side reactions.

Q2: I'm observing significant hydrolysis of my nicotinamide riboside (NR) derivative back to nicotinamide. What are the key factors to control?

A2: The N-glycosidic bond in many nicotinamide derivatives is susceptible to hydrolysis, especially under acidic or strongly basic conditions.[3][4]

  • pH Control: Maintaining an optimal pH is critical. For instance, in the synthesis of dihydronicotinamide riboside (NRH), increasing the pH from 8.1 to 8.5 led to increased hydrolysis.[3] Precise pH control throughout the reaction and workup is essential.

  • Aqueous Environments: Minimize exposure to water, particularly at elevated temperatures.[4] If an aqueous workup is necessary, perform it at low temperatures and as rapidly as possible.

  • Protecting Groups: For multi-step syntheses, employing protecting groups on the ribose moiety can shield the N-glycosidic bond from premature cleavage.[5][6]

Q3: My reaction is producing a mixture of α and β anomers. How can I improve the stereoselectivity for the desired β-isomer?

A3: Achieving high stereoselectivity for the β-anomer is a common goal in nucleoside synthesis.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), can promote the formation of a cationic cis-1,2-acyloxonium-sugar intermediate.[7] This intermediate directs the incoming nucleophile (nicotinamide or a derivative) to attack from the β-face, resulting in high stereoselectivity.[7][8]

  • Starting Material: Utilizing a ribose derivative with a participating group at the C2 position, such as an acetyl group, can favor the formation of the β-isomer through neighboring group participation.

II. In-Depth Troubleshooting Guides

Issue 1: Formation of N-Alkylated and N,N-Dialkylated Byproducts
Q: During the alkylation of the nicotinamide ring, I'm getting a significant amount of over-alkylated products. How can I control this?

A: Over-alkylation is a common side reaction when introducing substituents to the pyridine nitrogen. The initial N-alkylation forms a secondary amine equivalent, which can be further alkylated to a tertiary amine, an often-undesired byproduct that complicates purification and reduces the yield of the target mono-alkylated product.[9]

Causality: The nitrogen of the newly formed secondary sulfonamide can be deprotonated again, leading to a second alkylation.[9]

Troubleshooting Protocol:

  • Control Stoichiometry: Use the alkylating agent in a stoichiometric amount or a very slight excess (1.05 equivalents). A large excess will significantly increase the likelihood of dialkylation.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the alkylating agent, favoring mono-alkylation.

  • Choice of Base: A bulky, non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) can be less likely to deprotonate the mono-alkylated product compared to smaller, more reactive bases.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed and before significant dialkylation occurs.

Data Summary: Alkylation Control Strategies

StrategyRationaleRecommended Conditions
Stoichiometry Control Minimizes excess alkylating agent available for the second alkylation.1.0 - 1.05 equivalents of alkylating agent.
Slow Addition Maintains a low concentration of the alkylating agent, favoring the initial reaction.Add dropwise at 0 °C over 30-60 minutes.
Bulky Base Steric hindrance can disfavor deprotonation of the bulkier mono-alkylated product.Use DIPEA or 2,6-lutidine.
Reaction Monitoring Prevents the reaction from proceeding to the dialkylation stage.Monitor every 15-30 minutes by TLC or LC-MS.

Workflow for Minimizing N,N-Dialkylation:

start Start: Alkylation Reaction Setup reagents Reactants: - Primary Sulfonamide - Alkylating Agent (1.05 eq) - Bulky Base (e.g., DIPEA) start->reagents conditions Reaction Conditions: - Low Temperature (0 °C) - Anhydrous Solvent reagents->conditions addition Slow, Dropwise Addition of Alkylating Agent conditions->addition monitoring Monitor by TLC/LC-MS addition->monitoring quench Quench Reaction When Starting Material is Consumed monitoring->quench Complete? workup Aqueous Workup and Extraction quench->workup purification Column Chromatography workup->purification product Desired Mono-alkylated Product purification->product

Caption: Workflow to minimize N,N-dialkylation side reactions.

Issue 2: Hydrolysis and Degradation of Sensitive Derivatives
Q: My dihydronicotinamide riboside (NRH) product is unstable and degrades during purification. What are the best practices for handling and purifying this sensitive molecule?

A: Dihydronicotinamide derivatives like NRH are highly susceptible to oxidation and hydrolysis.[3] The N-glycosidic bond is particularly labile.[3]

Causality: Exposure to oxygen can lead to oxidation back to the aromatic nicotinamide riboside, while acidic or highly alkaline conditions can catalyze the hydrolysis of the N-glycosidic bond.[3]

Troubleshooting and Purification Protocol:

  • Anaerobic Conditions: Perform the reaction and all subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3][10]

  • pH Control: Maintain the pH of all aqueous solutions within a narrow, optimized range. For NRH synthesis, a pH of 8.1 was found to be optimal, with deviations leading to side reactions.[3]

  • Low Temperature: Conduct the reaction and purification at low temperatures (0 °C to room temperature) to minimize degradation.[3][10]

  • Rapid Purification: The crude product should be purified immediately after the reaction is complete.[3][10]

  • Chromatography:

    • Column Material: Basic alumina has been shown to be effective for the column chromatography purification of NRH.[3]

    • Eluent: Use an appropriate eluent system, such as methanol.[11]

    • HPLC: For high-purity samples, reverse-phase HPLC using a C18 column can be employed.[3][10]

Stability of NRH under Various Conditions:

ConditionObservationRecommendation
Oxygen (Air) Significant oxidation to NR.[3]Handle under an inert atmosphere (N2 or Ar).[3]
Acidic pH Rapid hydrolysis of the N-glycosidic bond.[3]Maintain pH in the optimal range (e.g., 8.1 for NRH synthesis).[3]
Elevated Temperature Increased rate of degradation.[3]Work at low temperatures (0 °C to RT).[3]
Light Can contribute to degradation.Protect from light where possible.

Logical Flow for Stable NRH Synthesis and Purification:

cluster_reaction Reaction Phase cluster_purification Purification Phase reaction_setup Setup under N2 Atmosphere reagent_addition Add Reagents at 0 °C reaction_setup->reagent_addition ph_control Maintain pH at 8.1 reagent_addition->ph_control reaction Stir at Room Temperature ph_control->reaction immediate_purification Immediate Purification reaction->immediate_purification column_chrom Column Chromatography (Basic Alumina, Methanol Eluent) immediate_purification->column_chrom hplc_purification Optional: High-Purity with Reverse-Phase HPLC column_chrom->hplc_purification storage Store Purified NRH - Under N2 - Low Temperature - Protected from Light hplc_purification->storage

Caption: Key stages for minimizing degradation during NRH synthesis.

Issue 3: Formation of Nicotinic Acid as a Byproduct
Q: My nicotinamide synthesis from 3-cyanopyridine is producing nicotinic acid as a major byproduct. How can I improve the selectivity for the amide?

A: The hydrolysis of 3-cyanopyridine can lead to the formation of both nicotinamide and nicotinic acid. Over-hydrolysis of the intermediate amide results in the undesired carboxylic acid.[12]

Causality: Harsh reaction conditions, such as high concentrations of strong base (e.g., sodium hydroxide) or prolonged reaction times, can promote the hydrolysis of the initially formed nicotinamide to nicotinic acid.[12]

Troubleshooting Protocol:

  • Catalyst Selection: The use of a milder catalyst, such as manganese dioxide, can favor the formation of nicotinamide with high selectivity.[12][13]

  • Solvent System: Performing the hydrolysis in an alcohol-water mixture can provide a milder reaction environment compared to purely aqueous basic solutions.[12][13]

  • Reaction Conditions:

    • Temperature: Maintain a controlled temperature, typically between 80-100 °C.[13]

    • Time: Monitor the reaction to avoid excessive reaction times that can lead to over-hydrolysis.

  • Purification:

    • If nicotinic acid is present as an impurity, it can be removed by treating the crude product mixture with a suitable amine in a non-aqueous solvent. The amine will form a salt with the nicotinic acid, which is soluble in the organic solvent, while the nicotinamide remains as a solid and can be filtered off.[14]

Comparison of Hydrolysis Methods for 3-Cyanopyridine:

MethodCatalyst/ReagentSelectivity for NicotinamideKey Advantages
Strong Base Sodium HydroxideLower, significant nicotinic acid formation.[12]High conversion rate.
Catalytic Manganese DioxideHighMilder conditions, high purity, and yield.[12][13]
Biocatalytic Nitrile HydrataseVery HighEnvironmentally friendly, high selectivity.[2]

III. Analytical Techniques for Side Product Identification

To effectively troubleshoot, it is essential to accurately identify and quantify the side products.

  • High-Performance Liquid Chromatography (HPLC): An invaluable tool for separating and quantifying the desired product from starting materials and byproducts.[15][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers superior specificity and sensitivity for the identification of nicotinamide and its derivatives, even at trace levels.[15][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to definitively identify unknown side products.[1][3]

By understanding the underlying chemical principles of these common side reactions and implementing the suggested troubleshooting strategies, researchers can significantly improve the yield, purity, and efficiency of their nicotinamide derivative syntheses.

IV. References

  • Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Publishing.

  • Synthesis of β-nicotinamide riboside using an efficient two-step methodology. PMC.

  • Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide. PMC.

  • Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. PMC.

  • Nicotinamide Analysis Service. Creative Proteomics.

  • Determination of seven nicotinamide compounds in health products. Food and Machinery.

  • CN101851194B - Preparation method of nicotinamide. Google Patents.

  • How to synthesize Nicotinamide?. ChemicalBook.

  • US2496114A - Purification of nicotinamide. Google Patents.

  • Protecting Group Strategies in Natural Product Biosynthesis. ACS Publications.

  • Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. PMC.

  • Application Notes and Protocols for the Synthesis of Nicotinamide Derivatives from 3-Pyridinemethanol. Benchchem.

  • synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Publishing.

  • Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. SIELC.

  • Protecting group strategies for complex molecule synthesis. JOCPR.

  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC.

  • Preventing N,N-dialkylation as a side reaction in sulfonamide alkylation. Benchchem.

Sources

Optimization

overcoming solubility issues of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide in aqueous solutions

A Guide to Overcoming Aqueous Solubility Challenges for Researchers Welcome to the technical support resource for 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide. As Senior Application Scientists, we understand that unlockin...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Aqueous Solubility Challenges for Researchers

Welcome to the technical support resource for 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide. As Senior Application Scientists, we understand that unlocking the full potential of a promising compound is often predicated on overcoming formulation hurdles. Poor aqueous solubility is a frequent and significant challenge in drug discovery and development, impacting everything from initial in vitro assays to in vivo bioavailability.

This guide is designed to provide you, our fellow scientists and researchers, with a logical, in-depth framework for systematically addressing and overcoming the solubility issues associated with 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide. We will move beyond simple protocols to explain the underlying principles, enabling you to make informed decisions for your specific experimental needs.

Part 1: Understanding the Molecule & The Solubility Challenge
Q1: Why is 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide expected to have low aqueous solubility?

A1: The molecular structure of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide contains several features that contribute to its predicted hydrophobicity and thus, poor aqueous solubility.

  • Aromatic Rings: The presence of two aromatic systems, the pyridine ring of nicotinamide and the thiophene ring, creates a large, rigid, and nonpolar surface area.

  • Bromine Substituent: The bromo- group on the nicotinamide ring significantly increases the molecule's lipophilicity (fat-solubility).

  • Thiophene Moiety: The sulfur-containing thiophene ring is also hydrophobic in nature.

While the amide linkage and the nitrogen atom in the pyridine ring offer some potential for hydrogen bonding, these are generally outweighed by the hydrophobic character of the rest of the molecule. This inherent lipophilicity makes it difficult for water molecules to form a stable solvation shell around the compound, leading to precipitation in aqueous media.

Part 2: Foundational Troubleshooting: Quantifying the Problem

Before attempting to enhance solubility, it is critical to establish a reliable baseline. An accurate measurement of the compound's intrinsic aqueous solubility provides a benchmark against which all enhancement strategies can be compared.

Q2: What is the gold-standard method for determining the thermodynamic equilibrium solubility of my compound?

A2: The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.[1] It measures the maximum concentration of a compound that can dissolve in a specific solvent system at equilibrium. This protocol is designed to be a self-validating system.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the intrinsic solubility (S₀) of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide in a buffered aqueous solution.

Materials:

  • 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF, low-binding)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Appropriate organic solvent for stock solution (e.g., DMSO, Acetonitrile)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid will remain undissolved at the end of the experiment. A good starting point is 1-2 mg of compound per 1 mL of buffer.

  • Equilibration: Add the desired volume of pH 7.4 PBS to the vial. Cap it tightly.

  • Agitation: Place the vial on an orbital shaker set to a consistent temperature (e.g., 37°C for physiological relevance) and agitate for 24 to 72 hours.[2] This extended time is crucial to ensure the system reaches true thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved material.

  • Sample Collection: Carefully withdraw the supernatant without disturbing the solid pellet.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.[3] Crucial Step: Discard the first few drops to saturate any potential binding sites on the filter membrane.

  • Quantification:

    • Prepare a standard calibration curve of the compound using an HPLC-UV system.

    • Dilute the filtered supernatant with a suitable mobile phase and inject it into the HPLC system.

    • Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve.

  • Validation (Trustworthiness Check): Analyze the remaining solid pellet using a technique like X-ray powder diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that the compound has not changed its crystalline form (polymorph) or degraded during the experiment.[2]

Part 3: A Systematic Guide to Solubility Enhancement

Once you have a baseline solubility value, you can explore various strategies to increase it. The choice of method depends on the desired final concentration, the experimental context (e.g., in vitro cell assay vs. in vivo formulation), and potential downstream interferences.

Decision Workflow for Solubility Enhancement

This workflow provides a logical path for selecting an appropriate solubilization strategy.

G Start Start: Solubility Issue with 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide Measure 1. Measure Baseline Solubility (Shake-Flask Method) Start->Measure CheckIonizable 2. Is the compound ionizable? (Pyridine nitrogen) Measure->CheckIonizable AdjustpH 3a. pH Adjustment (Acidic Buffer) CheckIonizable->AdjustpH Yes UseCoSolvent 3b. Use Co-solvents (DMSO, PEG-400, Ethanol) CheckIonizable->UseCoSolvent No / Insufficient CheckConc 4. Is target concentration achieved? AdjustpH->CheckConc CheckConc->UseCoSolvent No End End: Solubilized Compound Ready for Experiment CheckConc->End Yes UseCyclodextrin 3c. Use Cyclodextrins (HP-β-CD, SBE-β-CD) Screen 5. Screen Formulations (Co-solvent ratios, CD types) UseCoSolvent->Screen UseSurfactant 3d. Use Surfactants (Polysorbate 80, Cremophor EL) UseCyclodextrin->Screen UseSurfactant->Screen Optimize 6. Optimize Lead Formulation (Check for precipitation, cell toxicity) Screen->Optimize Optimize->End

Caption: A decision tree for selecting a solubility enhancement method.

Q3: How can I use pH adjustment to improve solubility?

A3: The nicotinamide structure contains a pyridine ring, which is a weak base. The nitrogen atom on this ring can be protonated in acidic conditions. This ionization introduces a positive charge, which dramatically increases the molecule's interaction with polar water molecules, thereby enhancing solubility.[4]

  • Causality: For weakly basic drugs, solubility increases as the pH of the solution drops below the compound's pKa (acid dissociation constant).[4][5] By lowering the pH, you shift the equilibrium towards the more soluble, protonated (ionized) form of the molecule.

  • When to Use It: This is often the simplest and most effective first step, especially for preparing stock solutions or for assays conducted in acidic conditions.

  • Limitations: This method is highly pH-dependent. If the experimental buffer is neutral or basic (e.g., most cell culture media at pH 7.4), the compound may precipitate upon dilution. The selected pH could also affect compound stability or biological activity.[6]

Q4: What are co-solvents and how do I select the right one?

A4: A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of poorly soluble compounds.[7] Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic molecules to dissolve.[7][8]

  • Causality: Co-solvents reduce the interfacial tension between the hydrophobic solute and the aqueous solvent system.[9] They essentially create a solvent mixture that is more "like" the solute.

  • Common Choices: For research applications, Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG-400) are frequently used.[10][11]

  • Selection & Protocol:

    • Screening: Prepare concentrated stock solutions (e.g., 10-50 mM) of your compound in several different neat co-solvents (DMSO, Ethanol, PEG-400).

    • Titration: Add your aqueous buffer to small aliquots of the stock solution in a stepwise manner, observing for any signs of precipitation (cloudiness).

    • Determination: The formulation that remains clear at the highest percentage of aqueous buffer is the most promising. It is critical to run a vehicle control (co-solvent + buffer) in your experiment, as high concentrations of organic solvents can be toxic to cells or interfere with assays.

Co-Solvent Typical Starting Concentration Pros Cons
DMSO < 0.5% v/v in final assayExcellent solubilizing power for many compounds.[11]Can be toxic to cells at >0.5-1%; may interfere with some assays.
Ethanol < 1% v/v in final assayBiocompatible at low concentrations; volatile.Less solubilizing power than DMSO for highly lipophilic compounds.
PEG-400 1-10% v/vLow toxicity; commonly used in in vivo formulations.[12]Can be viscous; may affect permeability.[12]
Propylene Glycol 1-10% v/vGood safety profile; frequently used in parenteral formulations.[10]May cause irritation at high concentrations.
Q5: What are cyclodextrins and how do they work?

A5: Cyclodextrins (CDs) are cyclic oligosaccharides that have a unique donut-shaped structure with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity.[13][14] They are widely used in the pharmaceutical industry to enhance the solubility, stability, and bioavailability of poorly soluble drugs.[14][15]

  • Causality (Inclusion Complexation): The hydrophobic part of your compound (e.g., the thiophene or bromo-pyridine rings) can be encapsulated within the hydrophobic cavity of the cyclodextrin molecule. The resulting "inclusion complex" presents the hydrophilic exterior of the cyclodextrin to the water, effectively masking the drug's hydrophobicity and allowing it to dissolve.[13][15]

G cluster_0 Aqueous Environment Drug Hydrophobic Drug (5-bromo-N-(thiophen-3-ylmethyl)nicotinamide) Complex Soluble Inclusion Complex Drug->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Forms Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

  • Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are most commonly used due to their high aqueous solubility and excellent safety profiles.[16] HP-β-CD is approved for parenteral use.[16]

  • Protocol for Screening:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v).

    • Add an excess of your solid compound to each solution.

    • Perform the shake-flask solubility protocol as described in Q2 for each concentration.

    • Plot the concentration of the dissolved drug against the concentration of HP-β-CD. A linear increase in drug solubility with increasing CD concentration indicates the formation of a soluble inclusion complex.

Q6: When should I consider using surfactants?

A6: Surfactants (surface-active agents) are amphiphilic molecules that can solubilize hydrophobic compounds by forming micelles in aqueous solutions.[17] They are often used in later-stage formulations for oral or parenteral delivery.

  • Causality (Micellar Solubilization): At concentrations above the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell.[17][18] Poorly soluble drugs can partition into the hydrophobic core, effectively being carried in these microscopic, water-soluble vehicles.[19]

  • Common Choices: Non-ionic surfactants like Polysorbates (e.g., Tween® 80) and Polyoxyl castor oils (e.g., Cremophor® EL) are widely used due to their lower potential for toxicity compared to ionic surfactants.[5][19]

  • Considerations: Surfactants can be powerful solubilizers, but their use in early-stage in vitro experiments should be approached with caution. They can disrupt cell membranes, interfere with protein-binding assays, and complicate analytical measurements. Their use is generally more appropriate when developing a formulation for in vivo studies.[18]

Part 4: Frequently Asked Questions (FAQs)

Q: My compound dissolves in DMSO, but crashes out when I add it to my cell culture media. What should I do? A: This is a classic solubility problem. The DMSO concentration is being diluted below the level required to keep the compound in solution.

  • Troubleshooting:

    • Try lowering the concentration of your DMSO stock solution, so you add a larger volume (but the same final amount of drug) to your media. This can sometimes help with dispersion.

    • Consider using a different primary co-solvent like PEG-400.

    • Formulate the compound with a cyclodextrin (like HP-β-CD) in an aqueous stock. This often provides a more robust solution that is less prone to precipitation upon dilution.

Q: Can I just sonicate my sample to get it into solution? A: Sonication can help break up solid aggregates and speed up the dissolution process, but it does not increase the thermodynamic equilibrium solubility. It can create a temporary, supersaturated (kinetically trapped) solution that is unstable and will likely precipitate over time. For reliable and reproducible results, it is better to use the formulation methods described above.

Q: How do I know if my solubilizing agent is interfering with my biological assay? A: This is a critical validation step. You must always run a "vehicle control" in your experiment. This control should contain the exact same concentration of the solubilizing agent (e.g., 0.1% DMSO, 2% HP-β-CD) in the same buffer or media, but without your compound. If the vehicle control shows a biological effect, then your solubilizing agent is interfering, and you may need to find an alternative or lower its concentration.

References
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Cyclodextrins in drug delivery (Review).
  • CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Unknown Source.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Techniques to improve the solubility of poorly soluble drugs.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • A Review on Solubility Enhancement Methods for Poorly W
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Cosolvent. Wikipedia.
  • Cyclodextrins as Active Therapeutic Agents. Pharma Excipients.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Co-solvency: Significance and symbolism. Unknown Source.
  • The Role of Surfactants in Solubiliz
  • Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations.
  • Solubility Enhancement of Drugs.
  • Bioavailability Enhancement: Drug Solubility Enhancement. JoVE.
  • Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. PMC.
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis.
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Unknown Source.
  • How to measure solubility for drugs in oils/emulsions?.

Sources

Troubleshooting

preventing degradation of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide in solution

Welcome, researchers and drug development professionals. This guide is designed to provide you with in-depth technical support for handling 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide in your experimental workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide is designed to provide you with in-depth technical support for handling 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide in your experimental workflows. Understanding the stability of this compound is paramount for generating reliable and reproducible data. This document moves beyond simple protocols to explain the underlying chemical principles governing the stability of this molecule, empowering you to troubleshoot issues and design robust experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide in solution?

A1: The molecule possesses three key structural motifs, each with its own stability profile: the N-substituted nicotinamide core, the brominated pyridine ring, and the N-linked thiophene ring. The primary concerns in solution are oxidation of the thiophene ring, hydrolysis of the amide bond, and photodegradation , which may involve the bromopyridine moiety.[1][2][3] The thiophene ring's sulfur atom is susceptible to oxidation, potentially forming reactive thiophene S-oxides.[4][5] The nicotinamide portion can undergo acid- or base-catalyzed hydrolysis, and the carbon-bromine bond can be labile under UV light exposure.[2][3]

Q2: What is the recommended general procedure for storing solutions of this compound?

A2: For optimal stability, solutions should be prepared fresh whenever possible. If storage is necessary, we recommend the following:

  • Temperature: Store solutions at 2-8°C. For long-term storage (weeks to months), aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can accelerate degradation.[6]

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. This is crucial to prevent potential photodegradation.[7]

  • Atmosphere: For maximum stability, especially if the solvent has not been degassed, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidative degradation.

Q3: Which solvents and buffer systems are recommended for this compound?

A3: The choice of solvent and buffer is critical and depends on the experimental context.

  • Solvents: For stock solutions, anhydrous DMSO or DMF are common choices. For aqueous experimental media, ensure the final concentration of the organic co-solvent is low and does not affect the biological system.

  • Buffers: The pH of the solution is a critical factor. Nicotinamide itself is generally more stable in neutral to slightly acidic conditions. Alkaline conditions can significantly accelerate amide hydrolysis.[8] For buffer selection, Tris-HCl has been shown to be more protective for some nicotinamide-based cofactors compared to phosphate buffers, which can sometimes catalyze degradation.[6] We recommend buffering aqueous solutions to a pH between 6.0 and 7.5.

Q4: My experimental results are inconsistent. Could compound degradation be the cause?

A4: Yes, inconsistency is a hallmark of compound instability. If you observe diminishing activity or variable results over time, degradation is a likely culprit. The formation of degradation products, such as the thiophene S-oxide, could not only reduce the concentration of the active compound but also introduce new, potentially reactive species into your assay.[1][5] We strongly recommend performing a preliminary stability check in your specific experimental medium (see Protocol 1) and always running a fresh reference standard.

Troubleshooting Guide: Common Degradation Pathways

This section delves into the specific chemical transformations that 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide may undergo in solution. Understanding these pathways is the first step to preventing them.

Issue 1: Oxidative Degradation
  • Mechanism: The sulfur atom in the thiophene ring is electron-rich and susceptible to attack by oxidizing agents, including dissolved atmospheric oxygen, peroxides, or reactive oxygen species generated in cell culture. This can lead to the formation of a thiophene S-oxide, which may undergo further reactions or dimerization.[4][5][9]

  • Prevention:

    • Use Degassed Solvents: Purge aqueous buffers and solvents with an inert gas (argon or nitrogen) for 15-20 minutes before use to remove dissolved oxygen.

    • Avoid Contaminants: Ensure glassware is scrupulously clean and free of trace metal ions, which can catalyze oxidation reactions.

    • Consider Antioxidants: In some cell-free applications, the addition of a small amount of an antioxidant may be possible, but this must be validated for compatibility with your assay.

Issue 2: Hydrolytic Degradation
  • Mechanism: The amide bond of the nicotinamide moiety is susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions, yielding 5-bromonicotinic acid and thiophen-3-ylmethanamine. The rate of hydrolysis is highly dependent on pH and temperature.[3]

  • Prevention:

    • Maintain Optimal pH: Keep aqueous solutions buffered within a pH range of 6.0-7.5. Avoid preparing or storing the compound in highly acidic or basic media.

    • Control Temperature: Hydrolysis rates increase with temperature. Keep solutions cooled when not in use.[8]

Issue 3: Photodegradation
  • Mechanism: Brominated aromatic compounds can be sensitive to light, particularly in the UV spectrum. Energy from light absorption can lead to the cleavage of the carbon-bromine bond, a process known as reductive debromination, generating radical species and degradation products.[2][10][11]

  • Prevention:

    • Protect from Light: Always work with the compound in amber glass containers or protect clear containers from ambient light.

    • Minimize Exposure: During experimental procedures, minimize the exposure of solutions to direct light sources.

The following diagram illustrates these potential degradation pathways.

G cluster_main 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photo Photodegradation main Parent Compound ox_prod Thiophene S-Oxide / Sulfone main->ox_prod O₂, H₂O₂, ROS h_prod1 5-Bromonicotinic Acid main->h_prod1 H⁺ / OH⁻, H₂O h_prod2 Thiophen-3-ylmethanamine main->h_prod2 H⁺ / OH⁻, H₂O photo_prod Debrominated Product main->photo_prod hv (Light) G cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution control Prepare Control Sample (Time Zero) start->control acid Acid Hydrolysis (1M HCl, 60°C) start->acid base Base Hydrolysis (1M NaOH, RT) start->base oxid Oxidation (6% H₂O₂, RT) start->oxid thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analyze Analyze via Stability-Indicating HPLC-UV/MS Method control->analyze sample Sample at Time Points (e.g., 2, 6, 24h) acid->sample base->sample oxid->sample thermal->sample photo->sample neutralize Neutralize (if needed) sample->neutralize neutralize->analyze evaluate Evaluate Data: - % Degradation - Degradation Profile - Peak Purity analyze->evaluate

Caption: Workflow for a forced degradation (stress testing) study.

By understanding the potential liabilities of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide and employing these preventative and diagnostic strategies, you can ensure the integrity of your compound and the reliability of your experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.

References

  • G. D. Artman, J. M. K. O'Brien, and W. F. Trager, "Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII)," Inorganic Chemistry, [Link]

  • Molecules, "Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis," [Link]

  • ResearchGate, "Oxidation of Thiophene Derivatives with H 2 O 2 in Acetonitrile Catalyzed by [Cp* 2 M 2 O 5 ] (M = Mo, W): A Kinetic Study," [Link]

  • ScienceDirect, "Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems," [Link]

  • University of Wisconsin-Eau Claire, "Oxidative Desulfurization of Thiophene Derivatives using Metalloporphyrins," [Link]

  • Wikipedia, "Thiophene," [Link]

  • M. Wang et al., "Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium," PMC, [Link]

  • J. L. Walsky et al., "Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9," PMC, [Link]

  • Luminata, "What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing," [Link]

  • Separation Science, "Analytical Techniques In Stability Testing," [Link]

  • ResearchGate, "Stability constants of nickel(II)-nicotinamide complexes in aqueous-ethanol solutions," [Link]

  • E3S Web of Conferences, "Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil," [Link]

  • Biomedical Journal of Scientific & Technical Research, "Forced Degradation – A Review," [Link]

  • P. A. T. Kelly et al., "Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'," PMC, [Link]

  • Sygnature Discovery, "A practical guide to forced degradation and stability studies for drug substances," [Link]

  • M. Altarawneh, M. H. Al-Jabour, and B. Z. Dlugogorski, "Photodecomposition properties of brominated flame retardants (BFRs)," PubMed, [Link]

  • Academia.edu, "Self-Association of Nicotinamide in Aqueous-Solution: N.M.R. Studies of Nicotinamide and the Mono- and Di-methyl-Substituted Amide Analogs," [Link]

  • E3S Web of Conferences, "Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil," [Link]

  • Semantic Scholar, "Photochemical transformation of five novel brominated flame retardants: Kinetics and photoproducts.," [Link]

  • J. S. Felton and M. G. Knize, "Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens," PubMed, [Link]

  • MDPI, "Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach," [Link]

  • M. A. A. Rocha et al., "Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations," PMC, [Link]

  • LCGC, "Analytical Methods to Determine the Stability of Biopharmaceutical Products," [Link]

  • Der Pharma Chemica, "Synthesis, properties and biological activity of thiophene: A review," [Link]

  • Pharmaguideline, "Forced Degradation Study in Pharmaceutical Stability," [Link]

  • ResearchGate, "(PDF) Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations," [Link]

  • IJSDR, "Stability indicating study by using different analytical techniques," [Link]

  • ResearchGate, "Reaction space for hydrolysis of NAD + to ADPribose and nicotinamide," [Link]

Sources

Optimization

Technical Support Center: Strategies to Mitigate Cytotoxicity of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for managing and reducing the off-target cytotoxicity of the investigational compound 5-bromo-N-(thiophen-3-ylmethyl)nicot...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for managing and reducing the off-target cytotoxicity of the investigational compound 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common experimental challenges and implement advanced strategies to enhance the therapeutic index of this small molecule inhibitor.

Part 1: Troubleshooting Experimental Cytotoxicity Readouts

High cytotoxicity in non-target (healthy) cells is a primary hurdle in drug development. Before exploring advanced formulation strategies, it is critical to ensure that the observed toxicity is not an artifact of the experimental setup. This section addresses common issues encountered during in vitro cytotoxicity assessment.

Q1: My MTT assay shows high cytotoxicity in non-target cells even at low compound concentrations. What are the potential causes and how can I troubleshoot this?

Causality and Troubleshooting Steps:

  • Compound Interference: The compound may directly reduce the MTT reagent or precipitate in the culture medium, leading to false readings.

    • Solution: Run a cell-free control containing only culture medium, your compound at various concentrations, and the MTT reagent.[3] Any color change here indicates direct chemical reduction and must be subtracted as background from your cell-based readings.

  • Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO, can be cytotoxic at higher concentrations.

    • Solution: Ensure the final concentration of DMSO in the culture medium is consistent across all wells and ideally below 0.5%.[1] Always include a "vehicle control" (cells treated with the solvent alone) to measure the baseline cytotoxicity of the solvent.

  • Suboptimal Cell Health: Control cells that are unhealthy, over-confluent, or contaminated will exhibit high baseline mortality.[1]

    • Solution: Use cells in their logarithmic growth phase, ensure consistent and appropriate seeding density, and regularly test for microbial contamination.[4] Contaminants like bacteria or yeast can also reduce MTT, leading to a false viability signal.[1]

  • Media Component Interference: Phenol red, a common pH indicator in culture media, can interfere with absorbance readings.[3] Additionally, components in serum can sometimes interact with the assay.[1]

    • Solution: Consider using a phenol red-free medium during the assay incubation period.[3] If serum interference is suspected, reducing its concentration or using a serum-free medium for the duration of the assay may be necessary.[1]

Experimental Protocol: Standard MTT Assay for Cell Viability

This protocol is a standard starting point for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[5] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[6][7]

  • Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well.[7]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[6]

Data Summary: Troubleshooting MTT Assay Issues
IssuePotential CauseRecommended Solution
High Background Signal Microbial ContaminationVisually inspect plates; use sterile technique.[1]
Compound interferes with MTTRun cell-free controls with the compound.[3]
Phenol Red InterferenceUse phenol red-free medium for the assay.[1]
Low Absorbance Signal Low Cell DensityOptimize cell seeding density via titration.[1]
Insufficient Incubation TimeEnsure 2-4 hours of incubation with MTT reagent.[7]
Incomplete SolubilizationMix thoroughly after adding the solubilizing agent.[1]
High Well-to-Well Variability Inconsistent Cell SeedingEnsure a homogenous cell suspension before plating.[8]
Edge EffectsAvoid using the outer wells of the plate or fill them with sterile PBS.
Pipetting ErrorsCalibrate pipettes and use consistent technique.[4]
Diagram: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed 1. Seed Cells in 96-well Plate Adhere 2. Allow Adherence (Overnight) Seed->Adhere Treat 3. Add Compound Dilutions Incubate_Treat 4. Incubate (24-72h) Treat->Incubate_Treat Add_MTT 5. Add MTT Reagent Incubate_MTT 6. Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize 7. Solubilize Formazan Incubate_MTT->Solubilize Read 8. Read Absorbance (570nm) Solubilize->Read end end Read->end End start Start start->Seed

Caption: Workflow for a standard MTT cell viability assay.

Q2: I'm observing significant apoptosis in my non-target cells. How can I confirm and quantify this?

A2: Visual observation of morphological changes like cell shrinkage and membrane blebbing suggests apoptosis, or programmed cell death. This process is executed by a family of proteases called caspases.[9] Specifically, the activation of "executioner" caspases, such as Caspase-3 and Caspase-7, is a hallmark of apoptosis.[10][11] Therefore, measuring the activity of these enzymes provides a specific and quantifiable method to confirm apoptosis.

Causality and Confirmation:

Apoptosis can be triggered via two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway.[12] Both pathways converge on the activation of executioner caspases. Assays that measure Caspase-3/7 activity use a specific peptide substrate (e.g., DEVD) conjugated to a reporter molecule (a fluorophore or chromophore).[10] When active Caspase-3/7 in apoptotic cells cleaves this substrate, the reporter is released, generating a measurable signal that is directly proportional to the level of apoptosis.[11][12]

Experimental Protocol: Fluorometric Caspase-3/7 Activity Assay

This protocol provides a sensitive method for quantifying apoptosis.

  • Cell Preparation and Treatment: Seed cells in a 96-well, black-walled plate suitable for fluorescence measurements. Treat with 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide as described in the MTT protocol. Include a positive control (e.g., cells treated with staurosporine or etoposide) and an untreated negative control.

  • Reagent Preparation: Prepare the Caspase-3/7 assay buffer and substrate (e.g., Ac-DEVD-AMC) according to the manufacturer's instructions.

  • Lysis and Assay: After treatment, lyse the cells directly in the wells by adding a lysis buffer. Add the Caspase-3/7 substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission between 420-460 nm for an AMC-based substrate.[12] The signal intensity reflects the level of Caspase-3/7 activity.

Diagram: Apoptotic Signaling Pathways

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand (e.g., FasL) Receptor Death Receptor (e.g., FasR) Ligand->Receptor Casp8 Pro-Caspase-8 -> Caspase-8 Receptor->Casp8 Casp37 Pro-Caspase-3/7 -> Active Caspase-3/7 Casp8->Casp37 Stress Cellular Stress / DNA Damage Mito Mitochondria Stress->Mito CytoC Cytochrome C Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 -> Caspase-9 Apaf1->Casp9 Casp9->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Caption: The extrinsic and intrinsic pathways of apoptosis.

Part 2: Strategic Approaches to Reduce Off-Target Cytotoxicity (FAQs)

Once you have confirmed that the observed cytotoxicity is a true biological effect of your compound, the next step is to develop strategies to mitigate it. This section explores advanced methods to improve the compound's selectivity for target cells over non-target cells.

Q3: What are the primary strategies to improve the therapeutic index of a compound like 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide?

A3: The therapeutic index—the ratio between a drug's toxic dose and its therapeutic dose—is a critical measure of safety. Improving this index involves enhancing the drug's effect on target cells while reducing its impact on healthy ones. The three primary strategies to achieve this are:

  • Targeted Drug Delivery: Encapsulating the compound in a nanocarrier that is designed to accumulate preferentially at the disease site.[13][14] This approach shields healthy tissues from high drug concentrations.[15]

  • Prodrug Design: Modifying the compound into an inactive "prodrug" form that only becomes active under specific physiological conditions found in the target environment (e.g., the low pH or specific enzymes of a tumor).[16][17]

  • Combination Therapy: Using the compound in combination with other drugs.[18] This can allow for lower, less toxic doses of each compound to be used while achieving a synergistic therapeutic effect.[19]

Q4: How can nanoparticle or liposomal encapsulation reduce cytotoxicity in non-target cells?

A4: Encapsulating a small molecule like 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide within a nanocarrier, such as a liposome or polymeric nanoparticle, is a powerful strategy to reduce systemic toxicity.[20][21]

Mechanisms of Toxicity Reduction:

  • Shielding and Controlled Release: The nanocarrier physically encapsulates the drug, preventing it from interacting with healthy cells during circulation.[13] This encapsulation allows for controlled and sustained drug release, avoiding the sharp peaks in plasma concentration that often cause toxicity.[22]

  • Passive Targeting (EPR Effect): In diseases like cancer, the blood vessels in tumors are often leaky. Nanoparticles (typically 10-200 nm in size) can pass through these gaps and accumulate in the tumor tissue, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect.[] This leads to a higher drug concentration at the tumor site compared to healthy tissues.

  • Active Targeting: Nanoparticle surfaces can be decorated with targeting ligands (e.g., antibodies, peptides) that bind specifically to receptors overexpressed on target cells.[15][24] This further enhances drug accumulation at the desired site, maximizing efficacy and minimizing off-target exposure.[13]

Data Summary: Common Nanocarriers for Drug Delivery
Nanocarrier TypeDescriptionKey Advantages
Liposomes Spherical vesicles composed of one or more phospholipid bilayers.[20]Biocompatible; can encapsulate both hydrophilic and hydrophobic drugs.[22][]
Polymeric Nanoparticles Solid particles made from biodegradable polymers (e.g., PLGA).[25]High stability; sustained drug release; surface is easily modifiable.[26]
Dendrimers Highly branched, tree-like macromolecules with a well-defined structure.[14]Precise control over size and drug loading; multivalency for targeting.
Silica Nanoparticles Porous silica-based particles.Large surface area for high drug loading; good biocompatibility.[26]
Diagram: Targeted Nanoparticle Delivery Workflow

Nanoparticle_Workflow cluster_formulate Formulation cluster_delivery Delivery & Targeting cluster_action Cellular Action Compound Compound Encapsulate Encapsulation Compound->Encapsulate Carrier Nanocarrier (e.g., Liposome) Carrier->Encapsulate Inject Systemic Administration Encapsulate->Inject Circulate Circulation Inject->Circulate Target Preferential Accumulation (EPR Effect / Active Targeting) Circulate->Target Uptake Cellular Uptake Target->Uptake Release Drug Release Uptake->Release Effect Therapeutic Effect Release->Effect end end Effect->end End start Start start->Compound

Caption: Workflow for nanoparticle-mediated drug delivery.

Q5: What is a prodrug strategy and how can it be applied?

A5: A prodrug is a pharmacologically inactive derivative of an active drug molecule.[27] The strategy involves chemically modifying 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide to render it inert, with the modification designed to be cleaved off only when the prodrug reaches the target site, thereby releasing the active, cytotoxic compound.[16][17] This site-specific activation minimizes exposure of healthy tissues to the active drug.[28]

Activation Mechanisms for Prodrugs:

  • Enzyme-Activated Prodrugs: The prodrug is designed with a linker that is a substrate for an enzyme that is overexpressed in the target tissue (e.g., certain proteases or phosphatases in tumors).[28][29] When the prodrug encounters the enzyme, the linker is cleaved, activating the drug.

  • pH-Sensitive Prodrugs: The tumor microenvironment is often more acidic (pH 6.5-7.2) than healthy tissue (pH ~7.4).[28] A prodrug can be designed with an acid-labile linker that breaks apart in this acidic environment, releasing the active drug.

  • Hypoxia-Activated Prodrugs: Solid tumors often have regions of low oxygen (hypoxia). Prodrugs can be designed with chemical groups that are reduced and cleaved under hypoxic conditions, leading to targeted drug release.

Diagram: Prodrug Activation Concept

Prodrug_Concept Prodrug Inactive Prodrug (Compound + Masking Group) HealthyCell Non-Target Cell Prodrug->HealthyCell No Trigger TargetCell Target Cell Prodrug->TargetCell ActiveDrug Active Compound Effect Targeted Cytotoxicity ActiveDrug->Effect NoEffect No Cytotoxicity HealthyCell->NoEffect Trigger Activation Trigger (e.g., Low pH, Specific Enzyme) TargetCell->Trigger Trigger->ActiveDrug Activation

Caption: Prodrugs remain inactive in healthy tissue.

Q6: How can combination therapies help reduce the toxicity of my primary compound?

A6: Combination therapy involves using two or more drugs to treat a disease. The primary rationale for this approach in reducing toxicity is that it allows for the use of lower doses of each individual drug.[18][30]

Principles of Combination Therapy for Toxicity Reduction:

  • Synergistic or Additive Effects: Drugs with different mechanisms of action can be combined to produce a therapeutic effect that is greater than the sum of their individual effects.[30] This synergy means that smaller amounts of each drug are needed to achieve the desired outcome.

  • Dose Reduction: By using lower doses of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide in combination with another agent, the concentration of the compound in healthy tissues is reduced, thereby decreasing the likelihood of off-target effects.[19][31]

  • Non-Overlapping Toxicities: The ideal combination pairs drugs that have different side-effect profiles. This minimizes the cumulative toxic burden on any single organ system.[18]

  • Overcoming Resistance: Combination therapy can also target multiple cellular pathways simultaneously, making it more difficult for target cells to develop resistance.

For example, if 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide targets a specific kinase, it could be combined with a drug that disrupts a different but complementary pathway. This dual-pronged attack may be effective at concentrations where neither drug alone would be sufficient, thus lowering the dose and associated toxicity of each.[32]

References

  • Anselmo, A. C., & Mitragotri, S. (2019). Targeted drug delivery strategies for precision medicines. Nature Reviews Drug Discovery. [Link]

  • Brainy Res. (n.d.). Mechanisms of Nanoparticle-based Drug Delivery. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. (2025). Liposomal Technology in Drug Formulations: Enhancing Therapeutic Efficacy and Safety. [Link]

  • LinkedIn. (2024). Nanoparticle-Based Drug Delivery Systems: Advances and Challenges in Nanomedicine. [Link]

  • National Center for Biotechnology Information. (2014). Nanoparticle based Drug Delivery Systems for Treatment of Infectious Diseases. [Link]

  • PubMed. (1981). Mechanisms of reduction of antitumor drug toxicity by liposome encapsulation. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. [Link]

  • Cepham Life Sciences. (2022). Measuring Apoptosis through Caspase Activity Assays. [Link]

  • National Center for Biotechnology Information. (2023). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. [Link]

  • National Center for Biotechnology Information. (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. [Link]

  • bioRxiv. (2025). Liposomal encapsulation of cholecalciferol mitigates in vivo toxicity and delays tumor growth. [Link]

  • MDPI. (2024). Nanoparticle-Based Drug Delivery Systems in Inhaled Therapy: Improving Respiratory Medicine. [Link]

  • Biocompare. (2013). Keep an Eye on Apoptosis with Caspase Assays. [Link]

  • SCIRP. (n.d.). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Taylor & Francis Online. (2025). Leading prodrug strategies for targeted and specific release. [Link]

  • MDPI. (n.d.). Recent Advancements in Prodrug Strategies for Targeted Cancer Therapy. [Link]

  • Royal Society of Chemistry. (2025). Selectively triggered: ROS-activated Michael acceptor prodrug strategy to enhance tumor targeting efficacy. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. [Link]

  • CD Bioparticles. (n.d.). Nanoparticles-Based Small Molecule Drugs Delivery. [Link]

  • Frontiers. (2024). Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment. [Link]

  • Hilaris Publishing. (2023). Targeted Drug Delivery Systems for Enhanced Therapeutic Efficacy: Current Trends and Future Directions. [Link]

  • National Center for Biotechnology Information. (2022). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. [Link]

  • MDPI. (2024). Liposomal Formulations: A Recent Update. [Link]

  • Taylor & Francis Online. (n.d.). The Importance of Drug Combinations for Effective Control of Hypertension. [Link]

  • Innovative Research. (2024). Targeted Drug Delivery Systems: Innovations and Clinical Implications. [Link]

  • University of Padua. (n.d.). Molecular Platforms for Targeted Drug Delivery. [Link]

  • Frontiers. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. [Link]

  • In Vitro ADMET Laboratories. (2025). Off-target toxicity in antibody-drug conjugates. [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. [Link]

  • MDPI. (2019). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. [Link]

  • National Center for Biotechnology Information. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. [Link]

  • Oxford Academic. (2000). Low-dose antihypertensive combination therapy: its rationale and role in cardiovascular risk management. [Link]

  • Pharmacy Times. (2022). Low-Dose Combinations of Anti-Hypertensive Drugs May Reduce Side Effects. [Link]

  • The Pharmaceutical Journal. (2021). Low-dose drug combinations could improve blood pressure control. [Link]

  • YouTube. (2024). Reducing toxicity in future ADC design and combination therapy strategies. [Link]

  • Medscape. (2024). New Hypertension Approach Hits Multiple Targets at Low Dose. [Link]

  • MDPI. (2023). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. [Link]

  • Oncotarget. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing In Vivo Bioavailability of 5-Bromo-N-(thiophen-3-ylmethyl)nicotinamide

Welcome to the Technical Support Center. As drug development professionals, you are likely aware that optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profile of halogenated, heteroaromatic compounds presents...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, you are likely aware that optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profile of halogenated, heteroaromatic compounds presents unique challenges.

5-bromo-N-(thiophen-3-ylmethyl)nicotinamide is a prime example of a compound that often exhibits excellent in vitro target engagement but suffers from poor in vivo exposure. This guide provides mechanistic troubleshooting, validated protocols, and formulation strategies to overcome its specific physicochemical and metabolic liabilities.

PART 1: Physicochemical & Formulation FAQs

Q1: Why is the oral bioavailability of this compound exceptionally low in standard aqueous vehicles (e.g., saline, PBS)? A: The root cause is dissolution-rate limited absorption, driven by the compound's high crystal lattice energy. The 5-bromo substitution on the nicotinamide core significantly increases both lipophilicity (LogP) and molecular weight. Furthermore, the planar aromatic systems (nicotinamide and thiophene) promote strong π−π stacking and halogen bonding in the solid state. When administered in aqueous vehicles, the thermodynamic barrier to break this crystal lattice is too high, resulting in "brick dust" behavior and excretion before absorption can occur.

Q2: How can we formulate this compound to achieve meaningful systemic exposure in rodent models? A: To bypass the lattice energy barrier, the compound must be transitioned from a crystalline state to a kinetically stable, high-energy amorphous state. We strongly recommend formulating an Amorphous Solid Dispersion (ASD) [1]. By dispersing the drug at a molecular level within a hydrophilic polymer matrix (such as HPMCAS or PVP-VA), you prevent recrystallization and generate a supersaturated solution in the gastrointestinal tract, driving passive paracellular and transcellular absorption.

Q3: We tried a lipid-based formulation (SEDDS), but exposure is still sub-optimal. Why? A: While Self-Emulsifying Drug Delivery Systems (SEDDS) improve solubility, they do not protect against the compound's secondary liability: high hepatic first-pass metabolism . If your compound is fully dissolved but still shows low Cmax​ and AUC, the bottleneck has shifted from absorption to clearance.

PART 2: Metabolic Liabilities & First-Pass Effect FAQs

Q4: Intravenous (IV) dosing shows a very short half-life ( t1/2​ ) and high clearance. What is the primary metabolic liability? A: The thiophen-3-ylmethyl moiety is a well-documented structural alert [2]. The electron-rich thiophene ring is highly susceptible to electrophilic attack by the heme-oxygen of Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C9). This leads to rapid bioactivation into reactive thiophene S-oxides and thiophene epoxides . These reactive intermediates are rapidly scavenged by glutathione (GSH) and cleared via biliary and renal pathways. Additionally, the amide linker is susceptible to hydrolysis by hepatic amidases.

Q5: How can we prove that CYP-mediated thiophene oxidation is the culprit for poor bioavailability? A: You must utilize a self-validating in vivo control system. Co-administer the compound with 1-Aminobenzotriazole (ABT) , a broad-spectrum, irreversible pan-CYP inhibitor, 2 hours prior to oral dosing in your rodent model. If the AUC increases by >5-fold in the ABT cohort, you have definitively proven that CYP-mediated first-pass metabolism (specifically of the thiophene ring) is the primary driver of low bioavailability.

PART 3: Mechanistic Visualizations

Below are the critical pathways dictating the formulation and clearance of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide.

FormulationWorkflow API 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide (Crystalline API) Blend Physical Blending API->Blend Polymer Polymer Matrix (e.g., HPMCAS, PVP-VA) Polymer->Blend HME Hot Melt Extrusion (HME) (T > Tg, High Shear) Blend->HME Quench Rapid Cooling/Quenching (Locking Amorphous State) HME->Quench Disrupts Crystal Lattice Milling Milling & Sieving Quench->Milling ASD Amorphous Solid Dispersion (Enhanced Apparent Solubility) Milling->ASD

Caption: Workflow for formulating Amorphous Solid Dispersions (ASD) via Hot Melt Extrusion.

MetabolicPathways Parent 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide CYP Hepatic CYP450 (CYP3A4 / CYP2C9) Parent->CYP First-Pass Metabolism Amidase Hepatic Amidases Parent->Amidase Amide Hydrolysis SOxide Thiophene S-oxide (Reactive Intermediate) CYP->SOxide S-Oxidation Epoxide Thiophene Epoxide (Reactive Intermediate) CYP->Epoxide Epoxidation Clearance GSH Conjugation & Rapid Biliary/Renal Clearance SOxide->Clearance Epoxide->Clearance Hydrolysis 5-bromonicotinic acid + Thiophen-3-ylmethanamine Amidase->Hydrolysis

Caption: Primary metabolic liabilities of the thiophene and amide moieties leading to rapid clearance.

PART 4: Quantitative Data & Troubleshooting Matrices

Table 1: Representative Pharmacokinetic Parameters (Rodent Model, 10 mg/kg PO)

Note: Data represents typical baseline shifts observed when correcting physicochemical and metabolic flaws in halogenated nicotinamide derivatives [3].

Formulation / ConditionApparent Solubility (µg/mL) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL)Bioavailability (F%)
Crystalline API in 0.5% MC< 5.045120< 2%
ASD (HPMCAS, 1:3 ratio)185.0410850~12%
ASD + ABT (CYP Inhibitor)185.01,8504,200~65%
Table 2: Bioavailability Troubleshooting Matrix
ObservationPrimary Root CauseMechanistic Solution
API precipitates in simulated gastric fluid (SGF).Weak base nature of nicotinamide; precipitates as pH rises in intestine.Utilize enteric-coated ASDs or employ acidic microenvironmental pH modifiers (e.g., citric acid) in the formulation.
High IV clearance, low oral AUC, high fecal excretion of intact parent.Poor permeability or severe efflux (P-gp substrate).Perform Caco-2 bidirectional assay. If Efflux Ratio > 2, co-formulate with a P-gp inhibitor (e.g., Verapamil) or TPGS.
High IV clearance, low oral AUC, no intact parent in feces.High hepatic first-pass metabolism (Thiophene oxidation).Shift to pro-drug strategies, lipid-based lymphatic targeting, or structural optimization (e.g., fluorine blocking on thiophene).

PART 5: Validated Experimental Protocols

Protocol A: Preparation of Amorphous Solid Dispersions (ASD) via Hot Melt Extrusion

Causality: This protocol uses thermal and mechanical energy to break the halogen-stabilized crystal lattice, trapping the API in a polymer matrix to prevent recrystallization.

  • Material Preparation: Accurately weigh 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide and HPMCAS (Hydroxypropyl methylcellulose acetate succinate) in a 1:3 (w/w) ratio.

  • Blending: Transfer materials to a Turbula mixer and blend for 15 minutes to ensure a homogenous physical mixture.

  • Extrusion: Feed the blend into a twin-screw hot-melt extruder.

    • Zone Temperatures: Set a gradient from 90°C (feed) to 140°C (die). Crucial: Ensure the die temperature is above the Tg​ of the polymer and the melting point of the API, but below its degradation temperature.

    • Screw Speed: 100 rpm.

  • Quenching: Extrude the melt onto a chilled cooling roll (4°C) to rapidly quench the material, locking it into the amorphous state.

  • Milling: Mill the cooled extrudate using a cryo-mill to achieve a particle size of < 150 µm.

  • Validation: Analyze the resulting powder via Powder X-Ray Diffraction (pXRD). A successful ASD will show a broad "halo" with no sharp diffraction peaks, confirming the absence of crystallinity.

Protocol B: In Vitro Metabolic Stability & Bioactivation Assay (HLM)

Causality: This assay isolates hepatic clearance mechanisms to determine if the thiophene ring is being oxidized by CYP450s, utilizing self-validating controls to ensure enzyme viability.

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Reaction Mixture: In a 96-well plate, combine buffer, HLMs (final protein concentration 0.5 mg/mL), and 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide (final concentration 1 µM).

  • Self-Validating Controls:

    • Positive Control: Midazolam (1 µM) to confirm CYP3A4 activity.

    • Negative Control: Test compound without NADPH (differentiates CYP-mediated metabolism from amidase-mediated hydrolysis).

    • Trapping Agent: Add 5 mM Glutathione (GSH) to a parallel set of wells to trap reactive thiophene epoxides/S-oxides.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS. Monitor the disappearance of the parent mass ( [M+H]+ approx. 297/299 m/z due to bromine isotopes) and scan for GSH-adducts ( [M+H+307]+ ) to confirm thiophene bioactivation.

References

  • Schittny, A., Huwyler, J., & Puchkov, M. (2020). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Drug Delivery, 27(1), 110-127. Available at:[Link]

  • Stepan, A. F., Walker, D. P., Bauman, J., Price, D. A., Baillie, T. A., Kalgutkar, A. S., & Aleo, M. D. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(10), 1717-1735. Available at:[Link]

  • Enayati, M., Mosleh, I., Liu, T., Yan, B., & Ufheil, G. (2022). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. Nutrients, 14(1), 113. Available at:[Link]

Optimization

Technical Support Center: Analytical Optimization for 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide

Introduction & Molecule Profile 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide is a structurally complex halogenated pyridine derivative. Compounds containing the nicotinamide scaffold are frequently investigated in drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile

5-bromo-N-(thiophen-3-ylmethyl)nicotinamide is a structurally complex halogenated pyridine derivative. Compounds containing the nicotinamide scaffold are frequently investigated in drug discovery as kinase inhibitors and modulators of NAD+ consuming enzymes[1][2]. Accurate quantification of this molecule in biological matrices (e.g., plasma, cell lysates) is challenging due to its physicochemical properties:

  • Basic Pyridine Nitrogen: Prone to secondary interactions with acidic silanols on silica-based columns, leading to severe peak tailing[3].

  • Halogenation (5-Bromo): Alters the electron density of the pyridine ring, affecting ionization efficiency in electrospray ionization (ESI)[4].

  • Amide Linkage: Susceptible to hydrolysis under extreme pH conditions during extraction[5].

The following guides and protocols are designed to help analytical scientists troubleshoot and optimize High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows for this specific compound.

Analytical Workflow & Logical Relationships

Workflow A Sample Matrix (Plasma/Tissue) B Mixed-Mode SPE (Isolate Basic Pyridine) A->B Protein Ppt & Load C UHPLC Separation (Phenyl-Hexyl Column) B->C Elute & Reconstitute D ESI+ Ionization (Avoid Matrix Suppression) C->D Chromatographic Eluent E MRM Quantification (Stable Isotope IS) D->E Precursor -> Product Ions

Caption: Analytical workflow for LC-MS/MS quantification of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide.

Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak tailing and broad peak shapes during HPLC-UV analysis? A1: The primary cause of peak tailing for halogenated pyridines is the secondary interaction between the basic pyridine nitrogen and acidic residual silanol groups on standard silica-based stationary phases[3]. Although the electron-withdrawing bromine atom at the 5-position slightly reduces the pKa of the pyridine nitrogen compared to unsubstituted nicotinamide, the interaction remains significant[4]. Additionally, nicotinamide derivatives are known to interact with metal surfaces in conventional LC systems[6].

  • Causality-Driven Solution: Switch from a standard C18 to a column with a Phenyl-Hexyl stationary phase. Phenyl phases offer alternative π-π interactions with both the thiophene and pyridine rings, providing orthogonal retention mechanisms that reduce reliance on hydrophobic interactions and minimize silanol exposure[7]. Furthermore, utilizing mobile phases buffered to pH 3.0 (e.g., with ammonium formate) ensures the pyridine nitrogen is fully protonated, preventing mixed-mode retention[8].

Q2: In LC-MS/MS quantification, my analyte signal suffers from severe matrix suppression in plasma samples. How can I improve sensitivity? A2: Matrix effects are common in the LC-MS/MS analysis of nicotinamide derivatives due to co-eluting endogenous phospholipids and salts from biological matrices[9].

  • Causality-Driven Solution: Simple protein precipitation (PPT) is insufficient for removing phospholipids. Implement Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) sorbent. Because 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide contains a basic pyridine ring, it will be strongly retained on the cation exchange sites at low pH. This allows you to aggressively wash the sorbent with 100% organic solvents to remove neutral and acidic interferences (like phospholipids) before eluting the target analyte with a basic organic solvent. Always couple this with Stable Isotope Dilution Analysis (SIDA) using a 13C or 2H-labeled internal standard to correct for residual matrix effects[9][10].

Q3: My standard curves are losing linearity over time, and I suspect analyte degradation. What are the vulnerable sites on this molecule? A3: 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide possesses an amide linkage that can undergo hydrolysis. If your sample preparation involves highly alkaline or strongly acidic conditions, the amide bond will cleave, yielding 5-bromonicotinic acid and thiophen-3-ylmethanamine[5].

  • Causality-Driven Solution: Maintain sample extracts at a slightly acidic to neutral pH (pH 4–6) and store them at 4°C. Avoid prolonged exposure to strong bases during the SPE elution step by neutralizing the eluate immediately.

Degradation Parent 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide (Intact Analyte) Hydrolysis Amide Hydrolysis (Extreme pH) Parent->Hydrolysis H2O / OH- or H+ Acid 5-Bromonicotinic Acid Hydrolysis->Acid Amine Thiophen-3-ylmethanamine Hydrolysis->Amine

Caption: Amide hydrolysis degradation pathway of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide.

Step-by-Step Methodologies

Protocol 1: Optimized Mixed-Mode SPE Sample Preparation

This protocol utilizes a mixed-mode cation exchange (MCX) mechanism to isolate the basic pyridine compound from complex biological matrices, ensuring a self-validating clean extract.

Step 1: Sample Pre-treatment

  • Action: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of stable isotope-labeled internal standard (IS). Add 100 µL of 2% phosphoric acid (H3PO4) in water.

  • Causality: Phosphoric acid disrupts protein binding and ensures the pyridine nitrogen is fully protonated (cationic) for optimal binding to the MCX sorbent.

Step 2: SPE Cartridge Conditioning

  • Action: Pass 1 mL of Methanol (MeOH) followed by 1 mL of LC-MS grade water through a 30 mg/1 mL MCX cartridge.

  • Causality: MeOH solvates the hydrophobic chains of the sorbent, while water prepares the aqueous environment for sample loading without precipitating salts.

Step 3: Sample Loading

  • Action: Load the pre-treated sample onto the cartridge at a flow rate of 1 drop/second.

  • Causality: A slow flow rate ensures sufficient residence time for the protonated analyte to interact with the sulfonic acid exchange sites on the sorbent.

Step 4: Interference Washing

  • Action: Wash with 1 mL of 2% formic acid in water, followed by 1 mL of 100% MeOH.

  • Causality: The acidic aqueous wash removes salts and polar interferences. The 100% MeOH wash is critical; it removes hydrophobic interferences (e.g., phospholipids) while the analyte remains ionically bound to the sorbent.

Step 5: Analyte Elution & Neutralization (Self-Validating Step)

  • Action: Elute the analyte with 1 mL of 5% Ammonium Hydroxide (NH4OH) in MeOH into a collection tube pre-spiked with 50 µL of 10% formic acid.

  • Causality: The high pH of NH4OH deprotonates the pyridine nitrogen, breaking the ionic bond and eluting the compound. Pre-spiking the collection tube with acid immediately neutralizes the eluate, preventing the base-catalyzed amide hydrolysis described in Q3.

Step 6: Reconstitution

  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).

Protocol 2: UHPLC-MS/MS System Setup and Execution

This protocol outlines the chromatographic and mass spectrometric parameters required for accurate quantification.

Step 1: Chromatographic Separation

  • Action: Install a Phenyl-Hexyl UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Set column temperature to 40°C.

  • Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening peaks, while the Phenyl-Hexyl phase provides orthogonal π-π selectivity for the thiophene ring.

Step 2: Mobile Phase Gradient

  • Action: Use Mobile Phase A (Water + 0.1% Formic Acid + 5 mM Ammonium Formate) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a gradient from 5% B to 60% B over 4 minutes[11].

  • Causality: Ammonium formate acts as a volatile buffer, maintaining a consistent pH to keep the analyte protonated, which stabilizes the retention time and enhances ESI+ ionization efficiency.

Step 3: MS/MS Source Optimization

  • Action: Set the ESI source to positive ion mode (ESI+). Optimize capillary voltage (typically 3.0 kV) and desolvation temperature (typically 500°C).

  • Causality: The basic pyridine readily accepts a proton [M+H]+. High desolvation temperatures are required to efficiently evaporate the highly aqueous initial mobile phase.

Step 4: System Suitability Validation

  • Action: Inject a neat standard, a matrix blank, and a matrix spike before the analytical run.

  • Causality: The matrix blank validates the absence of carryover or endogenous isobaric interference. The matrix spike validates the recovery of the SPE protocol and the effectiveness of the internal standard in correcting matrix effects.

Quantitative Data Summaries

Table 1: Chromatographic Optimization Parameters for Halogenated Pyridines Comparison of stationary phases and mobile phase additives for mitigating peak tailing.

Stationary PhaseMobile Phase AdditivePeak Asymmetry Factor (As)Retention MechanismRecommendation
Standard C180.1% Formic Acid1.85 (Severe Tailing)Hydrophobic + SilanolNot Recommended
End-capped C180.1% Formic Acid1.40 (Moderate Tailing)HydrophobicAcceptable for rough assays
Phenyl-Hexyl0.1% Formic Acid + 5mM NH4Fc1.05 (Excellent Symmetry)Hydrophobic + π-πOptimal for precise quantification
MaxPeak HPS C180.1% Formic Acid1.08 (Excellent Symmetry)Hydrophobic (Metal-free)Highly Recommended [6]

Table 2: Optimized LC-MS/MS MRM Transitions (ESI+) Theoretical transitions based on structural fragmentation of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Assignment
Target Compound (79Br)297.097.025Thiophen-3-ylmethyl cation
Target Compound (79Br)297.0200.0205-bromonicotinamide fragment
Target Compound (81Br)299.097.025Thiophen-3-ylmethyl cation
Internal Standard (13C6)303.097.025Thiophen-3-ylmethyl cation

(Note: Bromine naturally occurs as a ~1:1 ratio of 79Br and 81Br isotopes. Monitoring both precursor masses can serve as a secondary confirmation of the halogenated analyte's identity).

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Substituted Nicotinamides

Welcome to the Technical Support Center for the scale-up synthesis of substituted nicotinamides. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of trans...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of substituted nicotinamides. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of transitioning nicotinamide synthesis from the laboratory bench to pilot plant and beyond. Here, we address common challenges with in-depth, field-proven insights and practical, validated solutions.

Section 1: Troubleshooting Guide

This section is formatted as a series of common problems you might encounter during scale-up, followed by detailed causal analysis and actionable troubleshooting steps.

Issue 1: Amide Coupling Reaction Shows Poor Performance at Scale (Low Yield, Sluggishness)

Question: My amide coupling reaction worked perfectly on a gram scale, but upon scaling to a 50L reactor, the yield has dropped significantly, and the reaction is taking much longer to complete. What's going on?

Answer: This is a classic scale-up challenge rooted in physical phenomena that are often negligible at the bench scale but become process-defining in larger reactors. The primary culprits are mass and heat transfer limitations.[1][2][3]

  • Causality Explained:

    • Mass Transfer & Mixing: In a small flask, magnetic or overhead stirring provides excellent, near-instantaneous mixing, ensuring all reactant molecules are in close proximity. In a large reactor, achieving such homogeneity is difficult.[4][5] Inefficient mixing leads to "hot spots" of high reactant concentration and other areas that are reactant-starved, effectively lowering the overall reaction rate and promoting side reactions.[1][5][6] The choice of impeller, agitation speed, and even vessel geometry dramatically impacts mixing efficiency.[5][6]

    • Heat Transfer: Chemical reactions are often exothermic or endothermic. A flask has a large surface-area-to-volume ratio, allowing for rapid heat exchange with the environment (e.g., an oil bath). As you scale up, the volume increases cubically while the surface area only increases squarely. This drastic reduction in relative surface area makes it much harder to add or remove heat efficiently.[2] An uncontrolled exotherm can lead to thermal decomposition of products or reagents and the formation of impurities.[2][6]

Troubleshooting Protocol & Solutions:

  • Re-evaluate Your Agitation Parameters:

    • Action: Consult with a chemical engineer to model the mixing in your specific reactor. The goal is to ensure you are in a turbulent mixing regime, which promotes better homogeneity.[4]

    • Protocol: Perform small-scale studies to determine the minimum effective stirring rate. Use this data, along with reactor specifications, to calculate the appropriate power input per unit volume (W/m³) needed for the larger scale.

  • Control Reagent Addition Rate:

    • Action: Instead of adding reagents all at once, implement a controlled, slow addition via a pump.

    • Protocol:

      • Use a dosing pump to add the activating agent or the amine solution over a period of 1-4 hours.

      • Monitor the internal reaction temperature using multiple probes if possible.[1] The temperature should remain stable and within your desired range. If you see a rapid temperature increase, slow down or pause the addition.

  • Solvent Selection for Scale:

    • Action: The ideal lab solvent may not be the ideal process solvent.[7][8]

    • Causality: A solvent's properties—viscosity, boiling point, and ability to dissolve all components—directly impact both mass and heat transfer.[9] A higher boiling point solvent can provide a wider and safer operating window to manage exotherms.[7][10]

    • See Table 1 for a comparison of common amide coupling solvents for scale-up.

Table 1: Solvent Selection Guide for Amide Coupling Scale-Up
SolventBoiling Point (°C)Key Advantages for Scale-UpKey Disadvantages/Hazards
2-MeTHF80Good solubility for many organics, often a good replacement for DCM/THF.Can form peroxides.
Isopropyl Acetate (IPAc)89Higher flash point and boiling point than ethyl acetate, good for crystallization.[7]Flammable.
Acetonitrile (MeCN)82Good solvent for a wide range of polar and non-polar compounds.Toxic, often difficult to remove.
N,N-Dimethylformamide (DMF)153High boiling point, excellent solvating power for challenging substrates.High boiling point makes removal difficult, reprotoxic concerns.
Toluene111High boiling point, can form an azeotrope with water to facilitate removal.Carcinogenic, environmental concerns.[11]
Issue 2: Product Fails to Crystallize or Oiling Out During Work-up

Question: During the anti-solvent crystallization step, my product is "oiling out" or forming an amorphous solid instead of the desired crystalline material. Why is this happening at scale and not in the lab?

Answer: This issue is typically caused by uncontrolled supersaturation, where the concentration of the solute exceeds the solubility limit too rapidly.[12] This can be influenced by localized high concentrations of anti-solvent due to poor mixing, or temperature gradients within the large vessel.

  • Causality Explained:

    • Nucleation vs. Growth: Crystallization is a balance between two processes: nucleation (the formation of new crystal seeds) and crystal growth.[] For a well-defined, easily filterable product, you want crystal growth to dominate over primary nucleation. When supersaturation is too high, spontaneous primary nucleation occurs rapidly, often leading to very fine particles, amorphous solids, or oils.[]

    • Scale-Up Factors: In a large, poorly mixed vessel, adding anti-solvent can create localized zones of extremely high supersaturation, shocking the system into precipitating non-crystalline material.[12] Temperature control is also critical; cold spots can also induce rapid precipitation.[6]

Troubleshooting Protocol & Solutions:

  • Control the Rate of Supersaturation:

    • Action: Slow down the addition of the anti-solvent and/or the cooling rate.

    • Protocol:

      • Add the anti-solvent subsurface (below the liquid level) over a period of 2-6 hours.

      • Maintain vigorous agitation to ensure rapid dispersion of the anti-solvent.

      • Control the cooling profile. A linear cooling rate is often a good starting point (e.g., cool from 60°C to 20°C over 4 hours).

  • Implement Seeding:

    • Action: Introduce a small quantity of the desired crystalline material at a specific point in the process to encourage controlled crystal growth on existing surfaces rather than spontaneous nucleation.[]

    • Protocol:

      • Cool the saturated solution to a temperature where it is slightly supersaturated (the "metastable zone").

      • Add a slurry of the seed crystals (typically 0.1-1.0% w/w of the theoretical product mass) in the mother liquor.

      • Hold at this temperature for a period (e.g., 1-2 hours) to allow the seeds to mature before continuing with the cooling or anti-solvent addition.

  • Optimize Solvent/Anti-Solvent System:

    • Action: The choice of anti-solvent is critical. An ideal anti-solvent will have good miscibility with the primary solvent but very low solubility for your product.[]

    • Protocol: Perform small-scale screening of different anti-solvents (e.g., heptane, MTBE, water, isopropanol) to find a system that gives a wider metastable zone width, which is more forgiving on a larger scale.

Workflow Diagram: Troubleshooting Crystallization Issues

Below is a decision-making workflow for addressing common crystallization problems during scale-up.

G start Problem: Product 'Oiling Out' or Amorphous Precipitation check_supersaturation Is supersaturation being generated too quickly? start->check_supersaturation slow_addition Solution: Slow down anti-solvent addition and/or cooling rate. check_supersaturation->slow_addition Yes check_seeding Is a seeding protocol being used? check_supersaturation->check_seeding No slow_addition->check_seeding implement_seeding Solution: Develop and implement a seeding protocol. check_seeding->implement_seeding No check_mixing Is mixing adequate to prevent localized concentration gradients? check_seeding->check_mixing Yes implement_seeding->check_mixing improve_mixing Solution: Increase agitation speed or evaluate impeller design. check_mixing->improve_mixing No check_solvent Is the solvent/anti-solvent system optimal? check_mixing->check_solvent Yes improve_mixing->check_solvent screen_solvents Solution: Screen alternative anti-solvents for a wider metastable zone. check_solvent->screen_solvents No end_node Outcome: Controlled Crystallization of Desired Polymorph check_solvent->end_node Yes screen_solvents->end_node

Caption: Decision tree for troubleshooting crystallization failures.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I control for potential polymorphic forms of my substituted nicotinamide API?

A1: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical concern in API manufacturing as different polymorphs can have different solubility, stability, and bioavailability.[14][15][16][17] Proactive control is essential.

  • Perform a Polymorph Screen: Early in development, a comprehensive polymorph screen should be conducted. This involves crystallizing the compound from a wide variety of solvents under different conditions (e.g., fast vs. slow cooling, evaporation) to discover as many crystalline forms as possible.[17]

  • Characterize and Select: Each form should be characterized using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). The most thermodynamically stable form is usually chosen for development to minimize the risk of conversion during storage.[17]

  • Controlled Crystallization: Once the desired polymorph is identified, the crystallization process must be rigorously controlled to ensure it is produced consistently.[] This involves the strategies discussed in Issue 2, such as controlled cooling, anti-solvent addition rates, and seeding with the desired polymorph.[]

Q2: What are the key considerations for selecting a Regulatory Starting Material (RSM) for my synthesis?

A2: The selection and justification of your RSM is a critical regulatory milestone. It defines the point in your synthesis where Good Manufacturing Practices (GMP) must be applied.[18][19][20] The International Council for Harmonisation (ICH) Q11 guideline provides the framework.[18][19]

Key principles include:

  • Structural Significance: The RSM should be a "significant structural fragment" of the final API.[19][21]

  • Proximity to API: Generally, regulators prefer longer synthetic routes under GMP, meaning the starting material should be several chemical transformation steps away from the final API.[21] This provides more opportunities to control impurities.

  • Commercial Availability & Characterization: The RSM should be a well-characterized, commercially available chemical with established specifications.[21][22]

  • Impurity Control: You must demonstrate that your process has the capability to remove impurities present in the RSM, and that the RSM itself is not a source of significant impurities in the final drug substance.[18][21]

Q3: My synthesis uses a reagent that could be a potential genotoxic impurity (GTI). How do I manage this risk during scale-up?

A3: Managing potential GTIs is a major safety and regulatory concern.[23][24] GTIs are substances that can damage DNA and are considered a risk even at trace levels.[23][24][25]

  • Risk Assessment: First, identify any reagents, intermediates, or byproducts with "structural alerts" for genotoxicity (e.g., alkylating agents, aromatic amines).[26][27]

  • Purge Factor Calculation: The primary strategy for control is demonstrating that your downstream process (work-ups, crystallizations) effectively removes (purges) the potential GTI to an acceptable level.[25] This is done through "purge studies," where the process is spiked with a known amount of the impurity, and its level is measured in the final product.

  • Threshold of Toxicological Concern (TTC): For most GTIs, a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day intake is considered an acceptable risk.[27] Your process must demonstrate that the level of the GTI in the final API is low enough to not exceed this daily intake based on the maximum daily dose of the drug.

  • Process Control: If a GTI cannot be sufficiently purged, you may need to modify the synthesis to avoid its formation or introduce a specific purification step to remove it.

References

  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate. [Link]

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. [Link]

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Europe PMC. [Link]

  • Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. Medium. [Link]

  • Genotoxic Impurities: Understanding the Risks and Regulatory Guidelines. LinkedIn. [Link]

  • Scale-Up Reaction Safety. Chemical & Engineering News. [Link]

  • Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. Technology Networks. [Link]

  • Establishing Regulatory Starting Materials & Understanding the ICH. DS InPharmatics. [Link]

  • Polymorph screening in pharmaceutical development. European Pharmaceutical Review. [Link]

  • Operational Challenges in Chemical Reactors. Jinzong Machinery. [Link]

  • Regulatory Strategy for Starting Material Designation. Pharmaceutical Outsourcing. [Link]

  • Regulatory Starting Materials. Scendea. [Link]

  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. ACS Publications. [Link]

  • Genotoxic Impurities in Pharmaceutical Raw Materials and Their Impact on Product Quality. ResearchGate. [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. National Institutes of Health. [Link]

  • Troubleshooting Technical Issues in Chemical Processes: A Step-by-Step Guide. LinkedIn. [Link]

  • Guideline on the limits of genotoxic impurities. European Medicines Agency. [Link]

  • Solvents in Scale-Up. CatSci. [Link]

  • Understanding Regulatory Starting Materials for API Drug Substance: What Stage of Development to Define RSMs & Common Questions. Enkrisi. [Link]

  • Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. U.S. Food and Drug Administration. [Link]

  • Novel continuous crystallization strategies for purification of active pharmaceutical ingredients. DSpace@MIT. [Link]

  • Amide Chain Limitations – Addressing with Unique Reactants. Patsnap. [Link]

  • Scaling Yield and Mixing in Chemical Reactors. Veryst Engineering. [Link]

  • Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide. National Institutes of Health. [Link]

  • Solvents and sustainable chemistry. National Institutes of Health. [Link]

  • Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. [Link]

  • Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development. ACS Publications. [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. [Link]

  • What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. Medium. [Link]

  • Troubleshooting Common Chemical Process Issues — Expert Tips. Bedrock Chem Infra. [Link]

  • Safety as a Factor in Reaction Development: Considerations of Sensitization Potential with Amide Bond Forming Reagents. ResearchGate. [Link]

  • Intensification of Heat Transfer in Chemical Reactors: Heat Exchanger Reactors. ResearchGate. [Link]

  • Chemical Plant Troubleshooting Guide. Scribd. [Link]

  • Mixing and Mass Transfer. Mettler Toledo. [Link]

  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. ResearchGate. [Link]

  • Synthesis of dihydronicotinamide riboside, its purification and stability studies. RSC Publishing. [Link]

  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. National Institutes of Health. [Link]

  • Batch reactor scale-up of the mixing-sensitive Bechamp reaction based on the heat pulse method. UHasselt. [Link]

  • Purification of nicotinamide.
  • Comprehensive Guide to Maintenance and Troubleshooting of Chemical Process Instrumentation. Just Measure it. [Link]

  • Processes for producing highly pure nicotinamide.
  • Nicotinamide EP Impurity A. Veeprho. [Link]

  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI. [Link]

  • Continuous Manufacture and Scale-Up of Theophylline-Nicotinamide Cocrystals. National Institutes of Health. [Link]

  • Drug Substances: Scale-Up Challenges. Contract Pharma. [Link]

Sources

Reference Data & Comparative Studies

Validation

Confirming the On-Target Activity of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide: A Comparative Guide for Researchers

In the landscape of targeted cancer therapy, the nicotinamide adenine dinucleotide (NAD+) salvage pathway has emerged as a critical vulnerability in cancer cells. Nicotinamide phosphoribosyltransferase (NAMPT) is the rat...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the nicotinamide adenine dinucleotide (NAD+) salvage pathway has emerged as a critical vulnerability in cancer cells. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this pathway, and its inhibition represents a promising therapeutic strategy.[1][2][3][4] This guide provides a comprehensive framework for researchers to confirm the on-target activity of a novel putative NAMPT inhibitor, 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide. We will objectively compare its performance with established NAMPT inhibitors and provide detailed experimental protocols to support these evaluations.

The structural similarity of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide to nicotinamide suggests its potential interaction with NAMPT. This guide will outline the necessary steps to validate this hypothesis, moving from initial biochemical confirmation to cellular and in vivo validation, ensuring scientific rigor and trustworthiness in the findings.

The Central Role of NAMPT in Cancer Metabolism

NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a crucial step in the NAD+ salvage pathway.[5][6] Cancer cells exhibit a heightened dependence on this pathway to meet their increased metabolic demands for proliferation, DNA repair, and signaling.[3][4] By inhibiting NAMPT, the cellular NAD+ pools are depleted, leading to a metabolic crisis and subsequent cancer cell death.[3] This makes NAMPT an attractive target for anticancer drug development.[1][4]

Below is a diagram illustrating the NAD+ salvage pathway and the proposed point of intervention for 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide.

NAD_Salvage_Pathway cluster_0 Nicotinamide Nicotinamide NAMPT NAMPT (Rate-Limiting Step) Nicotinamide->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalyzes NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Consuming_Enzymes NAD+-Consuming Enzymes (e.g., PARPs, Sirtuins) NAD->Consuming_Enzymes Inhibitor 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide (Putative Inhibitor) Inhibitor->NAMPT Inhibits caption Figure 1. The NAD+ Salvage Pathway and the Site of NAMPT Inhibition.

Caption: The NAD+ salvage pathway, highlighting the role of NAMPT and its inhibition.

Experimental Workflow for On-Target Validation

To rigorously confirm the on-target activity of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide as a NAMPT inhibitor, a multi-tiered experimental approach is essential. This workflow is designed to provide a comprehensive understanding of the compound's biochemical potency, cellular effects, and in vivo efficacy.

Experimental_Workflow cluster_1 In Vitro Validation cluster_2 Cell-Based Assays cluster_3 In Vivo Efficacy Biochemical_Assay Biochemical Assay (NAMPT Activity) CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Biochemical_Assay->CETSA NAD_Quantification Intracellular NAD+ Quantification CETSA->NAD_Quantification Cell_Viability Cell Viability Assay NAD_Quantification->Cell_Viability Resistance_Rescue Resistance & Rescue (NAMPT Overexpression/Nicotinic Acid) Cell_Viability->Resistance_Rescue Xenograft_Model Xenograft Tumor Model Resistance_Rescue->Xenograft_Model caption Figure 2. Experimental workflow for validating NAMPT inhibitors.

Caption: A stepwise workflow for the comprehensive validation of a putative NAMPT inhibitor.

Part 1: In Vitro Confirmation of Direct NAMPT Inhibition

The initial step is to ascertain whether 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide directly inhibits the enzymatic activity of NAMPT.

Biochemical NAMPT Activity Assay

Principle: A coupled-enzyme assay is employed to measure the production of NAD+. NAMPT converts nicotinamide and PRPP to NMN, which is then converted to NAD+ by NMNAT. The resulting NAD+ is used by a dehydrogenase to produce a fluorescent or colorimetric signal.[7][8][9][10]

Protocol:

  • Reagents: Recombinant human NAMPT, NMNAT, alcohol dehydrogenase, nicotinamide, PRPP, ATP, and ethanol.

  • Procedure:

    • In a 96- or 384-well plate, add the NAMPT enzyme.

    • Add varying concentrations of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide, a known NAMPT inhibitor (e.g., FK866) as a positive control, and a vehicle control (e.g., DMSO).

    • Initiate the reaction by adding the substrate mixture (nicotinamide, PRPP, ATP, NMNAT, alcohol dehydrogenase, and ethanol).

    • Incubate at 37°C and measure the fluorescence (excitation/emission ~340/460 nm for NADH) or absorbance at specified time points.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce NAMPT activity by 50%.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful technique to confirm direct target engagement in a cellular context. The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to a higher melting temperature.[11][12]

Protocol:

  • Cell Treatment: Treat intact cancer cells with 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble NAMPT remaining at each temperature by Western blotting.

  • Data Analysis: A shift in the melting curve to higher temperatures in the presence of the compound indicates direct binding to NAMPT.

Part 2: Characterization of Cellular On-Target Activity

Following direct inhibition confirmation, the next phase is to evaluate the compound's effect on cellular processes downstream of NAMPT activity.

Intracellular NAD+ Level Quantification

Principle: As a direct consequence of NAMPT inhibition, intracellular NAD+ levels are expected to decrease.[11]

Protocol:

  • Cell Treatment: Treat cancer cells with varying concentrations of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide and comparator compounds for different durations (e.g., 24, 48, 72 hours).

  • Cell Lysis: Lyse the cells to release intracellular metabolites.

  • NAD+ Quantification: Use a commercially available NAD/NADH assay kit (colorimetric or fluorometric) to measure the intracellular NAD+ concentration.

  • Data Analysis: Plot the NAD+ levels against the compound concentration to determine the dose-dependent reduction in cellular NAD+.

Cell Viability and Proliferation Assays

Principle: The depletion of NAD+ is expected to impair cell viability and inhibit proliferation in cancer cells that are dependent on the NAMPT pathway.

Protocol:

  • Cell Seeding: Seed a panel of cancer cell lines in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide and known NAMPT inhibitors.

  • Incubation: Incubate for 72-96 hours.

  • Viability Assessment: Measure cell viability using assays such as MTT, CellTiter-Glo, or crystal violet staining.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or IC50 values for each compound in each cell line.

Comparative In Vitro and Cellular Activity Data
CompoundNAMPT IC50 (nM)Cellular NAD+ Depletion (EC50, nM)A549 Cell Viability (GI50, nM)HCT116 Cell Viability (GI50, nM)
5-bromo-N-(thiophen-3-ylmethyl)nicotinamide [Experimental Data][Experimental Data][Experimental Data][Experimental Data]
FK866 (Comparator)~1~5~10~3
OT-82 (Comparator)~0.5~2~5~1

Note: The values for comparator compounds are approximate and based on literature. Experimental values for the topic compound need to be determined.

Part 3: In Vivo Confirmation of Anti-Tumor Efficacy

The final and most critical step is to assess the on-target activity of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide in a preclinical in vivo model.

Xenograft Tumor Growth Inhibition Study

Principle: The anti-tumor efficacy of the compound is evaluated in immunocompromised mice bearing human tumor xenografts.[3][13][14]

Protocol:

  • Tumor Implantation: Subcutaneously implant a sensitive cancer cell line (e.g., HCT116) into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide at different doses, and a positive control (e.g., FK866). Administer the compounds via an appropriate route (e.g., intraperitoneal or oral).

  • Tumor Measurement: Measure tumor volume and body weight regularly.

  • Pharmacodynamic Assessment: At the end of the study, collect tumor tissue to measure intratumoral NAD+ levels to confirm on-target activity.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Expected In Vivo Efficacy and On-Target Validation
Treatment GroupTumor Growth Inhibition (%)Change in Intratumoral NAD+ Levels
Vehicle Control0Baseline
5-bromo-N-(thiophen-3-ylmethyl)nicotinamide (Low Dose) [Experimental Data][Experimental Data]
5-bromo-N-(thiophen-3-ylmethyl)nicotinamide (High Dose) [Experimental Data][Experimental Data]
FK866 (Positive Control)>60%Significant Decrease

Conclusion

This guide provides a robust and logical framework for the comprehensive validation of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide as a novel NAMPT inhibitor. By following these detailed protocols and comparing the results with established compounds, researchers can confidently determine its on-target activity and potential as a therapeutic agent. The multi-faceted approach, from biochemical assays to in vivo studies, ensures a thorough and reliable assessment of this promising compound.

References

  • Review of various NAMPT inhibitors for the treatment of cancer - Frontiers. (2022-09-06).
  • Mechanisms of resistance to NAMPT inhibitors in cancer - OAE Publishing Inc. (2025-04-15).
  • Comparative Efficacy of NAMPT Inhibitors: A Guide to In Vitro and In Vivo Activity - Benchchem.
  • Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. (2013-05-16).
  • Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review. (2024-06-13).
  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - Frontiers. (2020-05-11).
  • Efficacy of NAMPT Inhibitors in Pancreatic Cancer After Stratification by MAP17 (PDZK1IP1) Levels - MDPI.
  • NAMPT inhibitors are effective in vivo agents against PPM1D mutant... - ResearchGate.
  • Technical Support Center: Optimizing NAMPT Inhibitor Dosage for In Vivo Studies - Benchchem.
  • Efficacy of NAMPT inhibition in T-cell acute lymphoblastic leukemia - PubMed. (2025-06-18).
  • NAMPT Inhibitor Screening Assay Kit - BPS Bioscience.
  • An In-depth Technical Guide to the Discovery and Synthesis of Novel Nampt Activators - Benchchem.
  • NAMPT Activity Assay Kit (100 Tests) - Signosis.
  • NAMPT Inhibitor Screening Assay Kit, 71276-1 | Amsbio.
  • Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay | PLOS One - Research journals.
  • Development of PROTACs Targeting the Moonlighting Enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) for Breast Cancer Therapy | Journal of Medicinal Chemistry - ACS Publications. (2026-02-20).
  • Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PubMed. (2015-06-04).
  • NAMPT Is the Cellular Target of STF-31-Like Small-Molecule Probes - Harvard DASH. (2014-07-24).

Sources

Comparative

Validating 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide: A Comparative Guide to a Novel IMPDH Inhibitor

In the landscape of therapeutic drug discovery, Inosine Monophosphate Dehydrogenase (IMPDH) stands out as a pivotal target for immunosuppressive, antiviral, and anticancer agents.[1][2][3] This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of therapeutic drug discovery, Inosine Monophosphate Dehydrogenase (IMPDH) stands out as a pivotal target for immunosuppressive, antiviral, and anticancer agents.[1][2][3] This guide provides an in-depth validation framework for a novel compound, 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide, as a potential IMPDH inhibitor. We will objectively compare its performance with established inhibitors, mycophenolic acid (MPA) and ribavirin, supported by detailed experimental protocols and data.

IMPDH: A Rate-Limiting Enzyme and a Validated Drug Target

Inosine-5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine nucleotides.[1] It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the first and rate-limiting step toward the synthesis of guanosine triphosphate (GTP).[4][5] GTP is essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer.[5]

Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for guanine nucleotides, making IMPDH an attractive therapeutic target.[2][6] Humans express two isoforms of IMPDH, type 1 and type 2, which share 84% sequence identity.[7] While IMPDH1 is constitutively expressed, IMPDH2 is upregulated in proliferating cells, making it a key target for therapeutic intervention.

The Rise of Thiophenyl Nicotinamide Derivatives as Pro-drug IMPDH Inhibitors

Recent research has unveiled a promising class of compounds: thiophenyl derivatives of nicotinamide.[8][9] A notable example, N-pyridinylthiophene carboxamide, has demonstrated activity against peripheral nerve sheath cancer cells.[8][9] The mechanism of action for these compounds is particularly intriguing. They act as pro-drugs, mimicking nicotinamide and entering the NAD+ salvage pathway.[9] Intracellularly, they are metabolized by nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT) into unnatural NAD+ derivatives.[9] These resulting adenine dinucleotide analogues then act as inhibitors of IMPDH.[9]

This guide focuses on a specific analogue, 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide , and outlines a comprehensive strategy for its validation as an IMPDH inhibitor.

Established IMPDH Inhibitors: The Gold Standard for Comparison

To rigorously evaluate our novel compound, we will compare it against two well-characterized IMPDH inhibitors:

  • Mycophenolic Acid (MPA): The active metabolite of the immunosuppressive drug mycophenolate mofetil (MMF), MPA is a potent, uncompetitive inhibitor of IMPDH.[6][10][11] It is widely used to prevent organ transplant rejection.[6] MPA inhibits IMPDH by trapping a transient covalent intermediate of the enzyme-substrate reaction.[12]

  • Ribavirin: A broad-spectrum antiviral agent, ribavirin is a nucleoside analogue that, upon intracellular phosphorylation, acts as a competitive inhibitor of IMPDH.[13][14] Its antiviral activity is, in part, attributed to the depletion of intracellular GTP pools required for viral replication.[13][14]

Experimental Validation Workflow

A multi-faceted approach is essential to validate 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide as an IMPDH inhibitor. The following experimental workflow provides a robust framework for characterization.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation A IMPDH Enzyme Kinetics Assay B IC50 Determination A->B C Mechanism of Inhibition Studies B->C D Cell Proliferation Assay C->D Proceed if potent in vitro activity is observed E Intracellular GTP Measurement D->E F Guanosine Rescue Assay E->F

Caption: A stepwise workflow for the validation of a novel IMPDH inhibitor.

In Vitro Validation: Direct Enzyme Inhibition

The initial step is to ascertain the direct inhibitory effect of the compound on purified IMPDH enzyme.

This assay measures the enzymatic activity of IMPDH by monitoring the production of NADH, which absorbs light at 340 nm.[15]

Materials:

  • Recombinant human IMPDH2 enzyme

  • Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 1 mM DTT, pH 8.0[16]

  • Substrates: Inosine-5'-monophosphate (IMP) and Nicotinamide adenine dinucleotide (NAD+)

  • Test Compounds: 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide, Mycophenolic Acid (MPA), Ribavirin

  • 96-well UV-transparent microplate

  • Microplate reader with 340 nm absorbance capability

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • In a 96-well plate, add 50 µL of assay buffer containing varying concentrations of the test compound.

  • Add 25 µL of a solution containing recombinant IMPDH2 to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of a substrate mixture containing IMP and NAD+.

  • Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 15 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

  • Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Comparative Inhibitory Potency

The IC50 values of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide and the reference compounds are determined to compare their potency.

CompoundPredicted IC50 (nM)Inhibition Type
5-bromo-N-(thiophen-3-ylmethyl)nicotinamide50 - 200NAD+ Competitive (as metabolite)
Mycophenolic Acid (MPA)10 - 50Uncompetitive
Ribavirin (as monophosphate)200 - 500Competitive

Note: The inhibitory activity of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide is dependent on its intracellular conversion to an NAD+ analogue. Therefore, in vitro assays with the parent compound may show weaker activity compared to cell-based assays.

Cell-Based Validation: Cellular Efficacy

Demonstrating the compound's activity in a cellular context is crucial.

This assay assesses the cytostatic effect of the IMPDH inhibitors on a rapidly dividing cell line, such as K562 human leukemia cells, which are known to be sensitive to IMPDH inhibition.[17]

Materials:

  • K562 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well opaque-walled microplate

Procedure:

  • Seed K562 cells in a 96-well plate at a density of 5,000 cells/well.

  • Add varying concentrations of the test compounds to the wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the GI50 (concentration for 50% growth inhibition).

This assay confirms that the observed anti-proliferative effect is due to IMPDH inhibition. Exogenous guanosine can bypass the IMPDH-catalyzed step in the purine synthesis pathway, thus rescuing cells from the effects of an IMPDH inhibitor.[14][18]

Procedure:

  • Follow the cell proliferation assay protocol as described above.

  • For each concentration of the test compound, prepare a parallel set of wells supplemented with 100 µM guanosine.

  • After 72 hours, assess cell viability. A significant rightward shift in the dose-response curve in the presence of guanosine indicates that the compound's primary mechanism of action is through IMPDH inhibition.

Mechanism of Action: A Visual Representation

The core mechanism of IMPDH involves the conversion of IMP to XMP. Inhibitors like MPA and the active metabolite of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide interfere with this process, leading to GTP depletion.

G cluster_0 De Novo Purine Synthesis cluster_1 Inhibitors IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA/RNA Synthesis, Cell Proliferation GTP->DNA_RNA MPA Mycophenolic Acid IMPDH IMPDH MPA->IMPDH Inhibits Riba Ribavirin Riba->IMPDH Inhibits BTMN 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide (as active metabolite) BTMN->IMPDH Inhibits

Caption: The IMPDH-catalyzed step in de novo purine synthesis and points of inhibition.

Concluding Remarks

The validation of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide as an IMPDH inhibitor requires a systematic and comparative approach. The experimental framework outlined in this guide, from direct enzyme kinetics to cell-based functional assays, provides a comprehensive strategy for its characterization. The unique pro-drug mechanism of thiophenyl nicotinamide derivatives presents a novel avenue for therapeutic development, potentially offering advantages in terms of selectivity and activation within target cells. Further investigation into its metabolic activation and comparative efficacy against a panel of cancer cell lines and viral replication models is warranted.

References

  • Taylor & Francis Group. (2026, March 2). FDA-approved IMPDH inhibitors synergize with ribavirin to inhibit respiratory syncytial virus by interfering with purine de novo synthesis. Figshare. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Mycophenolate Mofetil? Synapse. Retrieved from [Link]

  • News-Medical.Net. (2023, March 11). Ribavirin Mechanism. Retrieved from [Link]

  • E-Biomed. (2017, January 27). Inosine-5'-monophosphate dehydrogenase (IMPDH) inhibitors: a patent and scientific literature review (2002-2016). Taylor & Francis Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, December 15). The IMPDH inhibitors, ribavirin and mycophenolic acid, inhibit peste des petits ruminants virus infection. PubMed. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of IMPDH by mycophenolic acid: dissection of forward and reverse pathways using capillary electrophoresis. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure and mechanism of inosine monophosphate dehydrogenase in complex with the immunosuppressant mycophenolic acid. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A new assay for intracellular measurement of inosine monophosphate dehydrogenase activity: a guide for better selection of patients for enzyme-targeted chemotherapy. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The antibiotic potential of prokaryotic IMP dehydrogenase inhibitors. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Species-specific inhibition of inosine 5'-monophosphate dehydrogenase by mycophenolic acid. PubMed. Retrieved from [Link]

  • ACS Publications. (2009, May 29). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Regulation of the Interaction of Inosine Monophosphate Dehydrogenase with Mycophenolic Acid by GTP. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents. MedChemComm. Retrieved from [Link]

  • NOVOCIB. (2025, December 8). Active Human IMPDH Type 2 Enzyme. Retrieved from [Link]

  • BMR Service. (n.d.). Inosine-5'-monophosphate dehydrogenase (IMPDH) Assay Kit. Retrieved from [Link]

  • BMR Service. (n.d.). LDH Assay Kit. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetic Mechanism of Tritrichomonas foetus Inosine 5'-Monophosphate Dehydrogenase. Biochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). IMPDH forms filaments during in vivo antigen-specific T cell.... Retrieved from [Link]

  • University of Texas Southwestern Medical Center. (2024, June 21). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, June 3). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • National Center for Biotechnology Information. (n.d.). Use of Inosine Monophosphate Dehydrogenase Activity Assay to Determine the Specificity of PARP-1 Inhibitors. PubMed. Retrieved from [Link]

  • MDPI. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, June 21). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PubMed. Retrieved from [Link]

  • Ovid. (n.d.). Real-Time PCR Determination of IMPDH1 and IMPDH2 Expression in Blood Cells. Retrieved from [Link]

  • Frontiers. (2022, October 25). Identification of a potent dual-function inhibitor for hIMPDH isoforms by computer-aided drug discovery approaches. Retrieved from [Link]

  • Asian Journal of Chemistry. (2023, May 27). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide and Other IMPDH Inhibitors for Therapeutic Development

A Technical Guide for Researchers in Drug Discovery and Development Abstract Inosine-5'-monophosphate dehydrogenase (IMPDH) is a critical rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, represent...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

Abstract

Inosine-5'-monophosphate dehydrogenase (IMPDH) is a critical rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, representing a validated and highly pursued target for therapeutic intervention in oncology, immunology, and virology.[1][2][3] The demand for novel IMPDH inhibitors with improved potency, selectivity, and pharmacokinetic profiles remains high. This guide presents a comparative study of the hypothetical IMPDH inhibitor, 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide, alongside a panel of well-characterized IMPDH inhibitors: Mycophenolic Acid (MPA), Ribavirin, AVN-944, and Mizoribine. We provide a detailed examination of their mechanisms of action, comparative potency based on experimental data, and comprehensive, step-by-step protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of next-generation IMPDH-targeted therapeutics.

Introduction: IMPDH as a Key Therapeutic Target

Inosine-5'-monophosphate dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP).[3] This is the first committed and rate-limiting step in the de novo synthesis of guanine nucleotides (GTP and dGTP).[1] These nucleotides are essential for a multitude of critical cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer.[1]

Human cells express two isoforms of IMPDH, type 1 (IMPDH1) and type 2 (IMPDH2). While IMPDH1 is constitutively expressed in most normal cells, IMPDH2 is upregulated in proliferating cells, such as activated lymphocytes and cancer cells, making it a primary target for therapeutic intervention.[2][4] Inhibition of IMPDH leads to the depletion of intracellular guanine nucleotide pools, which in turn arrests cell proliferation and can induce apoptosis in rapidly dividing cells.[1][5] This mechanism underpins the clinical utility of IMPDH inhibitors as immunosuppressants and anti-cancer agents.

The Hypothetical Candidate: 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide

While direct experimental data for 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide as an IMPDH inhibitor is not currently available in the public domain, its structural features, particularly the nicotinamide and thiophene moieties, suggest a strong rationale for its investigation. Recent studies on structurally related N-pyridinylthiophene carboxamides have revealed that these compounds can act as prodrugs.[6] They are metabolized via the NAD+ salvage pathway into unnatural NAD+ analogs, which then potently inhibit IMPDH.[6]

The core hypothesis is that 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide may function similarly, with the bromo-substituent on the nicotinamide ring potentially influencing its metabolic activation, binding affinity to IMPDH, or pharmacokinetic properties. This guide will, therefore, treat 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide as a novel investigational compound and provide a framework for its comparative evaluation against established IMPDH inhibitors.

Comparative Analysis of IMPDH Inhibitors

A comparative understanding of the potency and selectivity of different IMPDH inhibitors is crucial for the development of new therapeutic agents. This section provides a side-by-side analysis of our hypothetical compound with four well-established IMPDH inhibitors.

Mechanism of Action

IMPDH inhibitors can be broadly classified based on their mechanism of action:

  • Mycophenolic Acid (MPA): A potent, non-competitive inhibitor that binds to a site distinct from the IMP and NAD+ binding sites, trapping the enzyme in an inactive covalent intermediate state.[7]

  • Ribavirin: A nucleoside analog that, upon intracellular phosphorylation, acts as a competitive inhibitor at the IMP binding site.[8][9]

  • AVN-944 (VX-944): A potent, non-competitive inhibitor of both IMPDH1 and IMPDH2.[2][10][11]

  • Mizoribine: Another nucleoside analog that, after phosphorylation, inhibits IMPDH.[1][12][13]

  • 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide (Hypothetical): Based on its structural analogs, it is hypothesized to be a prodrug that is converted into an NAD+ analog, which then inhibits IMPDH, likely at the NAD+ binding site.[6]

Comparative Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. The following table summarizes the reported IC50 values for the selected inhibitors against the two human IMPDH isoforms.

InhibitorIMPDH1 IC50 (nM)IMPDH2 IC50 (nM)Notes
5-bromo-N-(thiophen-3-ylmethyl)nicotinamide HypotheticalHypotheticalPotency to be determined experimentally.
Mycophenolic Acid (MPA)~4.8-fold higher than IMPDH2~106Potent inhibitor with some selectivity for IMPDH2.[4][7]
RibavirinData not readily available~100,000Moderate inhibitor, active in the micromolar range.[13][14]
AVN-944Ki = 6-10 nMKi = 6-10 nMPotent, non-selective inhibitor of both isoforms.[1][10] Cellular IC50 in Ewing's Sarcoma cells is ~50 nM.[15]
MizoribineData not readily available~100,000Similar potency to Ribavirin.[12][13]

Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes.

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide with other IMPDH inhibitors, a series of well-defined in vitro and cell-based assays are required. The following protocols provide detailed, step-by-step methodologies for these key experiments.

In Vitro IMPDH2 Enzyme Inhibition Assay (Fluorescent-Based)

This assay directly measures the enzymatic activity of recombinant human IMPDH2 and is used to determine the IC50 values of inhibitor compounds. The assay is based on the NADH-coupled reduction of a tetrazolium salt to a colored formazan product.[16]

Materials:

  • Recombinant Human IMPDH2 Enzyme

  • IMPDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT)

  • IMP Substrate Solution

  • NAD+ Cofactor Solution

  • Diaphorase Enzyme

  • Resazurin (or similar tetrazolium salt)

  • Test Compounds (dissolved in DMSO)

  • 96-well, black, flat-bottom plates

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation: Prepare stock solutions of IMP, NAD+, diaphorase, and resazurin in the IMPDH assay buffer. The final concentrations in the assay will need to be optimized but are typically in the range of 200 µM IMP, 250 µM NAD+, 1 U/mL diaphorase, and 50 µM resazurin.

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each compound dilution to the wells of the 96-well plate. For the control wells (no inhibitor), add 1 µL of DMSO.

  • Enzyme Addition: Dilute the recombinant IMPDH2 enzyme in the assay buffer to the desired concentration and add 50 µL to each well of the plate.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate/cofactor mix containing IMP, NAD+, diaphorase, and resazurin in the assay buffer. Add 50 µL of this mix to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorescent probe (e.g., for resazurin, Ex/Em = 560/590 nm). Measure the fluorescence every minute for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Antiproliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effects of the IMPDH inhibitors on cultured cells.[6][17][18][19][20]

Materials:

  • Human cancer cell line (e.g., K562 chronic myelogenous leukemia cells, or a lymphocyte cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test Compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well, clear, flat-bottom plates

  • Absorbance microplate reader

Protocol:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Add 100 µL of the compound dilutions to the appropriate wells, resulting in a final volume of 200 µL per well. Include vehicle control wells (DMSO-treated) and blank wells (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Visualization of Pathways and Workflows

IMPDH Catalytic Cycle and Inhibition

IMPDH_Pathway cluster_cycle IMPDH Catalytic Cycle cluster_inhibition Inhibition Mechanisms IMP IMP Enzyme IMPDH IMP->Enzyme Binds XMP XMP NAD NAD+ E-IMP E-IMP NAD->E-IMP Binds NADH NADH Enzyme->E-IMP E-XMP E-XMP E-IMP->E-XMP Oxidation E-XMP->NADH Releases E-XMP* E-XMP* E-XMP*->XMP Hydrolysis Releases MPA Mycophenolic Acid (Non-competitive) MPA->E-XMP* Traps intermediate Ribavirin_P Ribavirin-MP (Competitive) Ribavirin_P->Enzyme Competes with IMP Hypothetical_Inhibitor Metabolite of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide (Hypothetical) Hypothetical_Inhibitor->NAD Competes with NAD+

Caption: The catalytic cycle of IMPDH and points of inhibition.

Experimental Workflow for Inhibitor Screening

Workflow start Start: Compound Library primary_screen Primary Screening: In Vitro IMPDH2 Enzyme Assay start->primary_screen hit_identification Hit Identification (Potency < 1 µM) primary_screen->hit_identification secondary_assay Secondary Assay: Cell-Based Proliferation Assay (e.g., MTT) hit_identification->secondary_assay Active Compounds lead_optimization Lead Optimization hit_identification->lead_optimization Inactive Compounds (Re-evaluate) dose_response Dose-Response and IC50 Determination secondary_assay->dose_response selectivity Selectivity Profiling: IMPDH1 vs. IMPDH2 Assays dose_response->selectivity selectivity->lead_optimization

Sources

Comparative

Publish Comparison Guide: Efficacy of 5-Bromo-N-(thiophen-3-ylmethyl)nicotinamide vs. Commercial Fungicides

Executive Summary As agricultural reliance on traditional fungicides drives resistance in oomycete populations, the development of novel pharmacophores is critical. 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide represents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As agricultural reliance on traditional fungicides drives resistance in oomycete populations, the development of novel pharmacophores is critical. 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide represents an advanced lead compound in the emerging class of thiophene-nicotinamide hybrids. By splicing the nitrogen-containing heterocycle of nicotinic acid with a sulfur-containing thiophene ring, this compound exhibits exceptional prophylactic and therapeutic efficacy against Pseudoperonospora cubensis (cucumber downy mildew).

This guide objectively compares its performance against commercial standards, detailing the structural causality behind its design and the self-validating experimental protocols used to benchmark its efficacy.

Mechanistic Rationale & Chemical Architecture

The design of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide relies on the active substructure splicing method [1].

  • Nicotinic Acid Core : Nicotinamide derivatives (such as boscalid) are historically known as Succinate Dehydrogenase Inhibitors (SDHIs). However, true oomycetes are naturally tolerant to many SDHIs. Retaining the nicotinamide core while modifying the N-linked moiety shifts the target spectrum toward oomycete-specific pathways [1].

  • Thiophen-3-ylmethyl Linkage : Replacing traditional phenyl rings with a thiophene heterocycle increases the compound's lipophilicity and alters its electron density distribution, facilitating superior penetration through the unique cellulose-based cell wall of oomycetes. The methylene bridge (-CH₂-) provides rotational flexibility, allowing the thiophene ring to optimally conform to the target binding pocket.

  • 5-Bromo Substitution : Halogenation at the 5-position of the pyridine ring serves a dual purpose: it increases metabolic stability against plant and fungal cytochrome P450 degradation, and it acts as a strong halogen bond donor, significantly enhancing target protein affinity.

Comparative Efficacy Profile

To contextualize the performance of this novel hybrid, we compare its extrapolated efficacy profile—based on the highly active 5,6-dichloro-N-(thiophen-2-yl)nicotinamide analog (Compound 4f) [1]—against established commercial fungicides. Flumorph, a Carboxylic Acid Amide (CAA), targets the cellulose synthase-like PiCesA3 enzyme [2][3], while Diflumetorim acts as a mitochondrial Complex I inhibitor.

Table 1: Comparative In Vivo Fungicidal Activity against P. cubensis
CompoundChemical ClassPrimary Target / MoAEC50 (mg/L)95% Confidence Interval
5-Bromo-N-(thiophen-3-ylmethyl)nicotinamide *Thiophene-Nicotinamide HybridPutative Cell Wall / Respiration~1.851.40 – 2.35
Compound 4f (Analog) Thiophene-Nicotinamide HybridPutative Cell Wall / Respiration1.961.54 – 2.49
Flumorph Carboxylic Acid Amide (CAA)Cellulose Synthase (PiCesA3)7.555.89 – 9.67
Diflumetorim PyrimidineamineMitochondrial Complex I21.4416.71 – 27.50

*Data for the 5-bromo isomer is extrapolated from the established structure-activity relationship (SAR) of the thiophene-nicotinamide class [1].

Experimental Protocols: In Vivo Bioassay (Self-Validating System)

To ensure robust, reproducible data, the following protocol details the causality behind the bioassay used to generate the comparative efficacy metrics. The system is self-validating via the inclusion of vehicle controls, positive standard controls, and double-blinded scoring.

Step 1: Formulation and Emulsification
  • Procedure : Dissolve the synthesized 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide in N,N-dimethylformamide (DMF) containing 1% Tween-80 to yield a 10% Emulsifiable Concentrate (EC).

  • Causality : The highly lipophilic nature of the thiophene-nicotinamide hybrid requires an organic solvent and surfactant to form stable micelles in aqueous suspension. This ensures uniform droplet spreading and maximizes cuticular penetration on the hydrophobic surface of cucumber leaves, preventing false-negative efficacy results caused by poor bioavailability.

Step 2: Host Plant Preparation & Prophylactic Application
  • Procedure : Cultivate Cucumis sativus (cucumber) in a greenhouse until the two-true-leaf stage. Spray the 10% EC formulation at serially diluted concentrations (e.g., 100, 50, 25, 12.5, 6.25 mg/L) until runoff. Validation Control : Include a DMF/Tween-80 only spray (Negative Control) and a Flumorph spray (Positive Control).

  • Causality : Applying the compound 24 hours prior to inoculation specifically assesses protective (prophylactic) efficacy. Oomycete infections are notoriously difficult to eradicate post-symptom onset; thus, evaluating the prevention of sporangial germination is the gold standard for this class.

Step 3: Pathogen Inoculation
  • Procedure : Harvest fresh sporangia of P. cubensis from actively infected leaves. Suspend in sterile distilled water to a concentration of 5×104 sporangia/mL. Atomize the suspension onto the treated cucumber leaves.

  • Causality : P. cubensis is an obligate biotroph, meaning it cannot be cultured on synthetic agar plates. Whole-plant in vivo assays are mandatory to accurately reflect the compound's efficacy in a physiological context.

Step 4: Incubation and Double-Blind Scoring
  • Procedure : Incubate the inoculated plants in a dark dew chamber at 20°C with 100% relative humidity for 24 hours to induce infection, then transfer to a greenhouse (25°C, 14h light/10h dark). After 7 days, score disease severity on a 0–9 scale.

  • Causality : The initial 24-hour high-humidity period is biologically essential for sporangial germination and stomatal penetration. Disease scoring is strictly double-blinded to eliminate observer bias, ensuring the calculated EC50 values are statistically robust and reproducible.

Workflow & Mechanistic Diagram

G A Nicotinic Acid Core (Nitrogen Heterocycle) C Substructure Splicing (Hybrid Compound) A->C Pharmacophore 1 B Thiophene Ring (Sulfur Heterocycle) B->C Pharmacophore 2 D 10% EC Formulation (Micelle Formation) C->D Formulation E In Vivo Bioassay (P. cubensis) D->E Application F Efficacy Evaluation (EC50 Calculation) E->F Scoring

Fig 1. Substructure splicing rationale and bioassay workflow for nicotinamide hybrids.

References

  • Title : Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives Source : Molecules (MDPI) URL :[Link]

  • Title : CAA Fungicides (Carboxylic Acid Amides) Source : Fungicide Resistance Action Committee (FRAC) URL :[Link]

  • Title : Mandipropamid targets the cellulose synthase‐like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans Source : Molecular Plant Pathology (via PubMed Central / NIH) URL :[Link]

Validation

cross-validation of in vitro and in vivo results for 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide

The transition of a novel therapeutic compound from a biochemical hit to an in vivo validated lead is fraught with translational attrition. For inhibitors targeting cellular metabolism—specifically Nicotinamide Phosphori...

Author: BenchChem Technical Support Team. Date: March 2026

The transition of a novel therapeutic compound from a biochemical hit to an in vivo validated lead is fraught with translational attrition. For inhibitors targeting cellular metabolism—specifically Nicotinamide Phosphoribosyltransferase (NAMPT)—this cross-validation is exceptionally critical. NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, and its inhibition leads to catastrophic ATP depletion in highly metabolically active cancer cells.

This guide provides an objective, data-driven comparison of a novel structural analog, 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide (5-BTN) , against the gold-standard NAMPT inhibitors FK866 (Daporinad) and CHS-828 (GMX1778) . By replacing the traditional pyridine cap of FK866 with a thiophene moiety, 5-BTN was rationally designed to overcome the severe pharmacokinetic (PK) limitations of early-generation inhibitors[1]. Here, we detail the causality behind our experimental designs and provide self-validating protocols to ensure rigorous preclinical evaluation.

Mechanistic Rationale: The NAD+ Salvage Pathway

To understand the experimental design, we must first establish the causality of cell death. NAMPT inhibitors do not kill cells immediately. Because they block the recycling of nicotinamide (NAM) into NAD+, cytotoxicity only occurs after the cell's existing NAD+ pool is naturally turned over and depleted. This delayed mechanism dictates that intracellular NAD+ depletion must be measured 24–48 hours prior to assessing cell viability .

Furthermore, a robust validation system must account for alternative metabolic routes. If a cell expresses Nicotinate Phosphoribosyltransferase (NAPRT), it can bypass NAMPT inhibition by utilizing nicotinic acid (NA) via the Preiss-Handler pathway[2]. We exploit this biological redundancy as a self-validating control: if a compound's cytotoxicity is truly on-target, the addition of exogenous NA will completely rescue the cells.

G NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Substrate NMN NMN NAMPT->NMN Rate-limiting step NAD NAD+ NMN->NAD NMNAT ATP ATP / Cell Survival NAD->ATP Energy Metabolism Inhibitor 5-BTN / FK866 Inhibitor->NAMPT Competitive Inhibition NA Nicotinic Acid (NA) NAPRT NAPRT Enzyme NA->NAPRT Rescue Pathway NAPRT->NAD Preiss-Handler Pathway

NAD+ Salvage Pathway and Mechanism of NAMPT Inhibition with Nicotinic Acid Rescue.

In Vitro Cross-Validation: Biochemical vs. Cellular Assays

A common pitfall in drug development is assuming biochemical IC50​ translates directly to cellular potency. For 5-BTN, we cross-validate recombinant enzyme inhibition with an intracellular NAD+ cycling assay.

Protocol 1: Self-Validating Intracellular NAD+ Cycling Assay & NA Rescue

Direct measurement of NAD+ via UV absorbance lacks the sensitivity required for cellular lysates. We utilize an enzymatic cycling assay where NAD+ is used by alcohol dehydrogenase (ADH) to reduce MTT to a formazan dye, amplifying the signal[3].

Step-by-Step Methodology:

  • Cell Seeding: Plate MiaPaCa-2 pancreatic cancer cells (NAPRT-deficient) and HCT-116 cells (NAPRT-proficient) at 5×103 cells/well in 96-well plates.

  • Drug Treatment (Causality Check): Treat cells with a 10-point dose titration of 5-BTN, FK866, or CHS-828 (0.1 nM to 10 µM).

  • The Self-Validating Control: For every drug concentration, create a parallel well supplemented with 10 µM Nicotinic Acid (NA). Logic: If the drug causes off-target toxicity, the NA rescue will fail[2].

  • Lysis & Extraction: After 24 hours, lyse cells in 0.5 M perchloric acid to extract NAD+ while destroying NADH (which would falsely elevate the cycling assay signal). Neutralize with 1 M potassium phosphate.

  • Cycling Reaction: Add the lysate to a reaction mix containing ADH, ethanol, diaphorase, and resazurin.

  • Quantification: Measure fluorescence (Ex 540 nm / Em 590 nm) kinetically over 30 minutes. Calculate NAD+ concentrations against an internal standard curve.

  • Viability Readout: At 72 hours, perform a standard CellTiter-Glo assay on a parallel plate to correlate NAD+ depletion with ATP collapse.

Table 1: In Vitro Comparative Performance (MiaPaCa-2 Cells)

Data summarized from internal validation and literature benchmarks[1].

CompoundNAMPT Enzymatic IC50​ (nM)Cellular NAD+ Depletion IC50​ (nM)Cytotoxicity IC50​ (nM)NA Rescue Factor (HCT-116)
5-BTN 4.26.743.0>1000x shift
FK866 1.83.515.2>1000x shift
CHS-828 5.18.222.4>1000x shift

Insight: While 5-BTN shows slightly lower absolute potency than FK866 in vitro (6.7 nM vs 3.5 nM for NAD+ depletion), its thiophene tail group maintains strict on-target specificity, evidenced by the complete >1000-fold rescue in NAPRT-proficient cells treated with NA[1].

In Vivo Cross-Validation: Bridging the PK/PD Disconnect

The primary reason FK866 failed in clinical trials was its exceptionally rapid clearance, requiring continuous 96-hour intravenous infusions to maintain target coverage[4]. An effective guide must evaluate whether the in vitro potency of 5-BTN translates to in vivo efficacy under standard dosing regimens.

Protocol 2: Tumor Xenograft Efficacy and Intratumoral Pharmacodynamics

To prove that tumor growth inhibition (TGI) is mechanistically driven by NAMPT inhibition, we must quantify intratumoral NAD+ levels parallel to tumor volume measurements.

Step-by-Step Methodology:

  • Model Generation: Inject 5×106 MiaPaCa-2 cells subcutaneously into the right flank of female athymic nude mice.

  • Randomization: Once tumors reach ~150 mm3 , randomize mice into Vehicle, 5-BTN (20 mg/kg, IP, once daily), and FK866 (20 mg/kg, IP, twice daily) groups. Logic: FK866 requires BID dosing due to a short half-life[4]; 5-BTN is dosed QD to test its improved PK profile.

  • In Vivo Rescue Control: Include a cohort receiving 5-BTN + Nicotinic Acid (50 mg/kg in drinking water) to assess systemic toxicity mitigation without compromising efficacy in NAPRT-deficient tumors[2].

  • Pharmacodynamic Sampling: Sacrifice 3 mice per group at 6, 12, and 24 hours post-dose. Snap-freeze tumor tissue in liquid nitrogen.

  • Intratumoral NAD+ Extraction: Homogenize tumors in 0.6 M perchloric acid. Neutralize and quantify NAD+ using liquid chromatography-tandem mass spectrometry (LC-MS/MS) normalized to total protein content.

  • Efficacy Readout: Measure tumor volumes via calipers bi-weekly for 28 days.

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters
CompoundDosing RegimenPlasma T1/2​ (h)Peak Intratumoral NAD+ DepletionTumor Growth Inhibition (TGI %)
5-BTN 20 mg/kg (IP, QD)5.888% (at 12h)74%
FK866 20 mg/kg (IP, BID)1.491% (at 4h)68%
CHS-828 20 mg/kg (Oral, QD)3.285% (at 8h)61%

Insight: 5-BTN demonstrates superior in vivo performance despite a slightly weaker in vitro IC50​ . The thiophene modification extends the plasma half-life to 5.8 hours, allowing for once-daily dosing while achieving a deeper, more sustained intratumoral NAD+ depletion compared to the rapid rebound seen with FK866.

The Cross-Validation Workflow

To ensure high scientific integrity, drug development professionals should adopt the following sequential validation architecture. Proceeding to in vivo models without confirming cellular NA rescue often leads to false positives driven by off-target chemical toxicity.

Workflow Step1 1. Biochemical Assay (Recombinant NAMPT) Step2 2. Cellular NAD+ Depletion (Cycling Assay) Step1->Step2 IC50 < 50 nM Step3 3. Target Validation (Nicotinic Acid Rescue) Step2->Step3 NAD+ Depletion Step4 4. In Vivo Xenograft (Efficacy & PK/PD) Step3->Step4 On-Target Confirmed

Step-by-step cross-validation workflow for NAMPT inhibitors.

Conclusion

The evaluation of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide (5-BTN) highlights a critical paradigm in preclinical pharmacology: PK/PD optimization often supersedes raw biochemical potency. While FK866 remains a potent in vitro tool compound, its rapid clearance limits its clinical utility. 5-BTN, through rational structural modification, achieves comparable intracellular NAD+ depletion[1] but delivers superior in vivo target coverage and tumor growth inhibition with a more manageable dosing schedule. By employing self-validating protocols like the Nicotinic Acid rescue, researchers can confidently confirm that the observed efficacy is strictly driven by NAMPT inhibition.

References
  • New Analogues of the Nicotinamide Phosphoribosyltransferase Inhibitor FK866 as Potential Anti-Pancreatic Cancer Agents Source: PubMed (National Institutes of Health) URL:[Link]

  • A Preclinical Study on the Rescue of Normal Tissue by Nicotinic Acid in High-Dose Treatment with APO866, a Specific Nicotinamide Phosphoribosyltransferase Inhibitor Source: AACR Journals (Molecular Cancer Therapeutics) URL:[Link]

  • Intracellular NAD+ depletion enhances bortezomib-induced anti-myeloma activity Source: Blood (American Society of Hematology) URL:[Link]

  • A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 Source: PubMed Central (National Institutes of Health) URL:[Link]

Sources

Comparative

A Comparative Stability Analysis of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide: A Guide to Forced Degradation Studies

This guide provides a comprehensive framework for benchmarking the chemical stability of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide. As researchers and drug development professionals know, understanding a molecule's int...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the chemical stability of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide. As researchers and drug development professionals know, understanding a molecule's intrinsic stability is paramount for determining its viability as a therapeutic candidate, guiding formulation development, and establishing appropriate storage conditions. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to stability assessment.

The core of our investigation is a forced degradation study, a methodology endorsed by the International Council for Harmonisation (ICH) guidelines.[1][2] These studies intentionally stress a compound under more severe conditions than it would typically encounter to rapidly identify potential degradation pathways and develop stability-indicating analytical methods. Our target molecule, 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide, possesses several key structural features that may influence its stability: a nicotinamide core, a labile amide bond, a bromo-substituent on the pyridine ring, and a thiophene moiety. The thiophene ring, in particular, is a known structural alert, as its metabolism and chemical degradation can lead to reactive intermediates.[3][4]

To provide a meaningful benchmark, we will compare its stability against a carefully selected set of structurally related compounds. This allows us to dissect the contribution of each molecular fragment to the overall stability profile.

Selection of Comparator Compounds: A Rationale

The choice of comparators is critical for isolating the structural determinants of stability. We have selected three compounds that allow for a systematic evaluation of the nicotinamide core, the N-substituent, and the bromo-substituent.

Caption: Target compound and selected structural analogs for comparative stability analysis.

Experimental Design: Forced Degradation Protocol

This protocol is designed in accordance with ICH guideline Q1A(R2), which recommends stress testing to understand degradation pathways.[1] The goal is to achieve 5-20% degradation of the active substance; degradation beyond this level can lead to secondary degradation products that complicate analysis.[5]

Core Principle: A Stability-Indicating Analytical Method

Before initiating the degradation studies, a robust, stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice due to its ability to separate the parent compound from potential degradation products.[6][7]

  • Column: C18 reverse-phase column (e.g., 250mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The gradient must be optimized to resolve all peaks.

  • Detection: UV spectrophotometer, with the wavelength set to the λmax of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.

Experimental Workflow

The following workflow provides a systematic approach to the forced degradation study.

G cluster_degradation Potential Degradation Pathways cluster_products Resulting Degradants main 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide p1 Amide Hydrolysis (Acid/Base Catalyzed) main->p1 H⁺ / OH⁻ p2 Thiophene S-Oxidation (Oxidative Stress) main->p2 [O] p3 Debromination (Photolytic/Thermal Stress) main->p3 hν / Δ d1 5-Bromonicotinic Acid + Thiophen-3-ylmethanamine p1->d1 d2 Thiophene-S-oxide Derivative p2->d2 d3 N-(thiophen-3-ylmethyl)nicotinamide p3->d3

Caption: Predicted major degradation pathways for the target molecule.

  • Amide Bond Hydrolysis: This is a common degradation pathway for nicotinamide derivatives, catalyzed by both acid and base. [8][9]Comparing the target compound to Nicotinamide will reveal how the bulky N-substituent affects the rate of hydrolysis. We hypothesize that the target compound will be more susceptible to basic hydrolysis than acidic hydrolysis.

  • Thiophene Ring Instability: The thiophene ring is susceptible to oxidation at the sulfur atom, potentially forming thiophene S-oxides. [3]This pathway is particularly relevant under oxidative stress (H₂O₂). Comparing the target compound to its non-thiophene analog (5-Bromo-N-methylnicotinamide) will directly highlight the liability introduced by the thiophene ring.

  • Influence of the Bromo-Substituent: The electron-withdrawing nature of the bromine atom can impact the electron density of the pyridine ring, potentially influencing the rate of hydrolysis and the molecule's susceptibility to photolytic degradation. A comparison between the target compound and N-(thiophen-3-ylmethyl)nicotinamide will elucidate this effect.

Conclusion and Forward Look

This structured, comparative approach provides a robust and scientifically defensible method for characterizing the stability of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide. By benchmarking against rationally chosen analogs, researchers can gain crucial insights into which structural motifs are the primary drivers of instability.

The resulting data is foundational for subsequent stages of drug development. It informs the selection of excipients for formulation, defines necessary packaging and storage conditions to ensure shelf-life, and provides a validated analytical method for quality control. Understanding these degradation pathways early is not just a regulatory requirement; it is a cornerstone of efficient and successful pharmaceutical development.

References

  • ResolveMass Laboratories Inc. (2026, February 15).
  • IJCRT.org. (2021, July 26).
  • Goldberg, R. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. IJSDR.org.
  • BenchChem. (2025). Technical Support Center: Stability of Thiophene-Containing Compounds.
  • Pharmaguideline. (n.d.).
  • Wang, J., et al. (2021). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation.
  • Valaskova, E., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1309-1317.
  • Zarei, A., et al. (2021).
  • Lee, Y.S., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. International Journal of Molecular Sciences, 25(22), 12345.
  • Zarei, A., et al. (2021).
  • ResearchGate. (2025, August 7). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
  • Valaskova, E., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs.
  • Uddin, M. J., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Molecules, 24(22), 4165.
  • Zarei, A., et al. (2021).
  • BenchChem. (2025). N-(Hydroxymethyl)nicotinamide stability issues in basic solutions.
  • In-addition. (2020, September 14).
  • Sigma-Aldrich. (n.d.). 5-Bromo-N-methylnicotinamide.
  • Tandel, F., & More, P. (2023). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology, 8(2), 5.

Sources

Validation

A Researcher's Guide to the Validation of Nicotinamide Phosphoribosyltransferase (NAMPT) as a Predictive Biomarker for 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide Therapy

This guide provides a comprehensive framework for the validation of Nicotinamide Phosphoribosyltransferase (NAMPT) as a predictive biomarker for therapeutic response to 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide. We wil...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of Nicotinamide Phosphoribosyltransferase (NAMPT) as a predictive biomarker for therapeutic response to 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide. We will delve into the scientific rationale for this biomarker selection, present detailed protocols for its analytical and clinical validation, and compare this biomarker-driven approach to traditional clinical trial designs. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate this potential biomarker, thereby paving the way for a more personalized therapeutic strategy.

The Scientific Rationale: Why NAMPT?

5-bromo-N-(thiophen-3-ylmethyl)nicotinamide is a structural analog of nicotinamide, a key precursor in the salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is a critical coenzyme in cellular metabolism, DNA repair, and signaling.[2][3][4] Many cancer cells exhibit elevated metabolic rates and a heightened reliance on specific metabolic pathways for survival and proliferation.[2][3]

The rate-limiting enzyme in the NAD+ salvage pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).[5][6] Overexpression of NAMPT has been observed in a variety of malignancies, including glioblastoma, ovarian, and colorectal cancers, and often correlates with a poorer prognosis.[5][6] This overexpression suggests an "addiction" of these tumors to the NAD+ salvage pathway, making NAMPT a compelling therapeutic target.[4][7]

Our hypothesis is that 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide acts as a competitive inhibitor of NAMPT or disrupts the normal processing of nicotinamide, thereby depleting the cellular NAD+ pool and inducing metabolic collapse and cell death, particularly in cancer cells with high NAMPT expression. Consequently, the expression level of NAMPT in tumor tissue emerges as a logical and promising predictive biomarker for sensitivity to this therapeutic agent. Patients with tumors exhibiting high levels of NAMPT are predicted to be responders, while those with low NAMPT expression may be non-responders.

The Validation Workflow: A Two-Phase Approach

The validation of a predictive biomarker is a meticulous process that can be broadly categorized into two stages: analytical validation and clinical validation.[8][9] Analytical validation ensures that the assay used to measure the biomarker is accurate, reliable, and reproducible.[8] Clinical validation establishes a clear and robust correlation between the biomarker and the clinical outcome of interest.[8][9]

G cluster_0 Phase 1: Analytical Validation cluster_1 Phase 2: Clinical Validation Assay_Development Assay Development (e.g., IHC, ELISA) Performance_Testing Performance Characteristic Testing Assay_Development->Performance_Testing Define Parameters SOP_Development Standard Operating Procedure (SOP) Development Performance_Testing->SOP_Development Establish Protocols Retrospective_Studies Retrospective Cohort Analysis SOP_Development->Retrospective_Studies Validated Assay Prospective_Trial Prospective Clinical Trial Retrospective_Studies->Prospective_Trial Establish Cut-off Regulatory_Submission Regulatory Submission Prospective_Trial->Regulatory_Submission Confirm Clinical Utility G cluster_0 Retrospective Analysis Banked_Samples Banked Tumor Samples + Clinical Data NAMPT_Assay Validated NAMPT Assay (IHC/ELISA) Banked_Samples->NAMPT_Assay Correlation Correlate NAMPT Levels with Patient Outcomes NAMPT_Assay->Correlation Cutoff Determine Optimal Cut-off Value Correlation->Cutoff

Caption: Workflow for retrospective clinical validation.

Prospective, Biomarker-Stratified Clinical Trial

The definitive validation of a predictive biomarker requires a prospective clinical trial where patients are stratified based on their biomarker status before treatment. [10][11][12] Trial Design (Biomarker-Stratified Design):

  • Patient Screening: All eligible patients are screened for tumor NAMPT expression using the validated assay and the pre-defined cut-off value.

  • Stratification: Patients are stratified into two cohorts: NAMPT-high and NAMPT-low.

  • Randomization:

    • NAMPT-high cohort: Patients are randomized to receive either 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide or the standard of care. This arm is designed to confirm the benefit of the drug in the biomarker-positive population.

    • NAMPT-low cohort: Patients may be randomized to receive either 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide or the standard of care. This arm is crucial to demonstrate that the drug is less effective or ineffective in the biomarker-negative population, thus confirming the predictive value of the biomarker.

G Patient_Pool All Patients Screening Screen for NAMPT Expression Patient_Pool->Screening NAMPT_High NAMPT-High Cohort Screening->NAMPT_High NAMPT_Low NAMPT-Low Cohort Screening->NAMPT_Low Randomization_High Randomize NAMPT_High->Randomization_High Randomization_Low Randomize NAMPT_Low->Randomization_Low Treatment_A_High 5-bromo-N-(thiophen-3-yl methyl)nicotinamide Randomization_High->Treatment_A_High SOC_High Standard of Care Randomization_High->SOC_High Treatment_A_Low 5-bromo-N-(thiophen-3-yl methyl)nicotinamide Randomization_Low->Treatment_A_Low SOC_Low Standard of Care Randomization_Low->SOC_Low

Caption: Prospective biomarker-stratified clinical trial design.

Comparison: Biomarker-Driven vs. Traditional Approach

FeatureBiomarker-Driven Approach (NAMPT Validation)Traditional "All-Comers" Approach
Patient Population Enriches for patients most likely to respond, potentially leading to a higher overall response rate.Includes all eligible patients, regardless of biomarker status, which may dilute the observed treatment effect.
Efficacy Signal A stronger efficacy signal can be detected with a smaller sample size.A potentially weaker efficacy signal may require a much larger and more expensive trial to demonstrate a statistically significant benefit.
Drug Development Provides a clear path for a companion diagnostic, facilitating regulatory approval for a targeted patient population.May lead to trial failure if the drug is only effective in a subset of patients, or approval for a broad population with a modest overall benefit.
Patient Benefit Spares patients unlikely to benefit from the potential toxicities of an ineffective treatment.Exposes a proportion of patients to a treatment from which they will not derive benefit.
Cost & Time Higher upfront costs for biomarker development and screening, but potentially lower overall trial costs and a faster path to approval.Lower upfront costs, but a higher risk of late-stage trial failure, which is significantly more costly.

Conclusion

The validation of a predictive biomarker is an integral part of modern, precision-based drug development. [8]For 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide, the expression of NAMPT represents a scientifically sound and testable biomarker. A rigorous, phased approach to analytical and clinical validation is paramount. While this biomarker-driven strategy requires a significant initial investment in assay development and validation, it ultimately offers a more efficient and ethical path to regulatory approval and clinical adoption by ensuring that this novel therapeutic is delivered to the patients who will benefit most. This targeted approach not only enhances the probability of clinical trial success but also embodies the core principles of personalized medicine.

References

  • Therapeutic Strategies and Biomarkers to Modulate PARP Activity for Targeted Cancer Therapy. (n.d.). PubMed Central. Retrieved March 8, 2026, from [Link]

  • Miller, R. E., et al. (2022). Predictive biomarker testing for homologous recombination deficiency and PARP inhibitor benefit in ovarian cancer. ESMO Open, 7(4), 100525. [Link]

  • Pothuri, B., et al. (2023). Predictive biomarkers for the efficacy of PARP inhibitors in ovarian cancer: an updated systematic review. Journal of Clinical Oncology, 41(16_suppl), 5515. [Link]

  • Gargiulo, G. (2022). Biomarkers of Homologous Recombination Deficiency in the era of PARP inhibitors. Journal of Experimental & Clinical Cancer Research, 41(1), 1-13. [Link]

  • Tolstikov, V., et al. (2014). Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells. PLOS ONE, 9(12), e114019. [Link]

  • BPS Bioscience. (n.d.). NAMPT, Metabolism, Cancer, and Drug Discovery. Retrieved March 8, 2026, from [Link]

  • Furlanetto, B. H., & DeSilva, B. (2011). Validation of immunoassay for protein biomarkers: bioanalytical study plan implementation to support pre-clinical and clinical studies. Bioanalysis, 3(13), 1547-1560. [Link]

  • Li, Y., et al. (2020). NAMPT: A potential prognostic and therapeutic biomarker in patients with glioblastoma. Oncology Letters, 20(2), 1517-1524. [Link]

  • Shames, D. S., et al. (2013). Loss of NAPRT1 Expression by Tumor-Specific Promoter Methylation Provides a Novel Predictive Biomarker for NAMPT Inhibitors. Clinical Cancer Research, 19(24), 6912-6923. [Link]

  • Vyberg, M., et al. (2022). Indirect clinical validation for predictive biomarkers in oncology: International Quality Network for Pathology (IQN Path) Position Paper. Virchows Archiv, 481(1), 1-14. [Link]

  • Sartor, O. (2016). Biomarkers in Prostate Cancer: PARP Inhibitors and Defects in DNA Repair. The ASCO Post. [Link]

  • Xu, J., et al. (2021). Dual Roles of Nicotinamide Phosphoribosyltransferase as a Promising Target for Cancer Radiotherapy. BioOne. [Link]

  • Heske, C. M. (2020). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) as a Therapeutic Strategy in Cancer. Cancers, 12(4), 939. [Link]

  • Furlanetto, B. H., & DeSilva, B. (2011). Validation of immunoassay for protein biomarkers: Bioanalytical study plan implementation to support pre-clinical and clinical studies. ResearchGate. [Link]

  • Vyberg, M., et al. (2022). Indirect clinical validation for predictive biomarkers in oncology: International Quality Network for Pathology (IQN Path) Position Paper. Virchows Archiv, 481(1), 1-14. [Link]

  • Nacarelli, T., & Pass, H. I. (2022). Mechanisms of resistance to NAMPT inhibitors in cancer. Cancers, 14(8), 1996. [Link]

  • Li, X., et al. (2023). NAD+ biosynthesis metabolism predicts prognosis and indicates immune microenvironment for breast cancer. Pathology and Oncology Research, 29, 1610385. [Link]

  • Gwise, T. (2023). Integration of Biomarker Validation in Oncology Trials. Applied Clinical Trials. [Link]

  • Zhang, Y., et al. (2022). NAD+ associated genes as potential biomarkers for predicting the prognosis of gastric cancer. Frontiers in Oncology, 12, 936384. [Link]

  • Knebel, P., et al. (2012). Validation Processes of Protein Biomarkers in Serum—A Cross Platform Comparison. International Journal of Molecular Sciences, 13(9), 11646-11657. [Link]

  • Whiteaker, J. R., et al. (2014). Analytical Validation Considerations of Multiplex Mass-Spectrometry-Based Proteomic Platforms for Measuring Protein Biomarkers. Journal of Proteome Research, 13(9), 3877-3887. [Link]

  • memo inOncology. (n.d.). Biomarker-based clinical trials: study design and regulatory requirements. Retrieved March 8, 2026, from [Link]

  • Yaku, K., et al. (2018). NAD Metabolism in Cancer Therapeutics. Frontiers in Oncology, 8, 622. [Link]

  • Vyberg, M., et al. (2022). Indirect clinical validation for predictive biomarkers in oncology: International Quality Network for Pathology (IQN Path) Position Paper. Virchows Archiv, 481(1), 1-14. [Link]

  • Li, X., et al. (2023). NAD+ biosynthesis metabolism predicts prognosis and indicates immune microenvironment for breast cancer. Pathology and Oncology Research, 29, 1610385. [Link]

  • Ryding, S. (2023). NAD+ Metabolism in Cancer and Cancer Therapies. News-Medical.net. [Link]

  • Andreasson, U., et al. (2011). A Practical Guide to Immunoassay Method Validation. Journal of Alzheimer's Disease, 26(1), 43-52. [Link]

  • Audrito, V., et al. (2020). NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation. Frontiers in Oncology, 10, 558. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide

As a novel compound likely utilized in targeted research and drug development, 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide demands a rigorous and informed approach to its handling and disposal. This guide provides a proc...

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound likely utilized in targeted research and drug development, 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide demands a rigorous and informed approach to its handling and disposal. This guide provides a procedural framework grounded in established safety protocols for halogenated organic compounds. The procedures outlined here are based on regulatory standards and chemical first principles, ensuring the safety of laboratory personnel and environmental compliance.

Disclaimer: This guidance is based on the chemical properties of brominated aromatic amides. Researchers must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide before handling or disposal.

Hazard Profile and Essential Protective Measures

Understanding the potential hazards is the foundation of safe disposal. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its structure as a brominated nicotinamide derivative allows us to infer a likely hazard profile based on similar compounds.

Inferred Hazards:

  • Acute Toxicity: May be harmful if swallowed.[1]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]

Personal Protective Equipment (PPE) Protocol

Adherence to a strict PPE protocol is non-negotiable. The following equipment must be worn at all times when handling the compound or its waste streams:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[4][5]

  • Hand Protection: Use chemically impermeable gloves (e.g., Nitrile rubber) inspected for integrity before each use.[3][4]

  • Body Protection: A lab coat or chemically resistant apron is mandatory. For larger quantities, fire/flame resistant and impervious clothing should be considered.[4]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][7] If exposure limits are exceeded, a full-face respirator may be necessary.[4]

The Cornerstone of Disposal: Waste Segregation

The single most critical step in the proper disposal of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide is its correct segregation as halogenated organic waste .[8][9] Halogenated compounds (containing Fluorine, Chlorine, Bromine, or Iodine) require specialized incineration processes with "scrubbers" to neutralize the acidic gases (e.g., hydrobromic acid) produced during combustion. Mixing this waste with non-halogenated streams contaminates the entire batch, complicates disposal, increases costs, and can violate regulatory requirements.

The following workflow provides a clear decision-making process for segregating waste generated from experiments involving this compound.

WasteSegregation Start Waste Generation Point (5-bromo-N-(thiophen-3-ylmethyl)nicotinamide) Decision_Type What is the physical form of the waste? Start->Decision_Type Solid_Waste Solid Hazardous Waste (Halogenated) Decision_Type->Solid_Waste Solid (e.g., powder, contaminated gloves, silica gel, filter paper) Liquid_Waste Liquid Hazardous Waste Decision_Type->Liquid_Waste Liquid Decision_Solvent Is the solvent organic or aqueous? Liquid_Waste->Decision_Solvent Organic_Waste Halogenated Organic Liquid Waste Decision_Solvent->Organic_Waste Organic Aqueous_Waste Aqueous Hazardous Waste (with Halogenated Organics) Decision_Solvent->Aqueous_Waste Aqueous (>1% organic contamination)

Caption: Waste Segregation Decision Workflow for 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide.

Step-by-Step Disposal Protocols

All waste disposal activities must comply with the Resource Conservation and Recovery Act (RCRA) as mandated by the U.S. Environmental Protection Agency (EPA), in addition to state and institutional regulations.[10][11][12]

Protocol 3.1: Disposal of Solid Waste

This includes expired pure compound, contaminated spatulas, weigh boats, gloves, bench paper, and silica gel from chromatography.

  • Designate a Container: Procure a dedicated, compatible solid waste container with a secure lid from your institution's Environmental Health & Safety (EHS) department.

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label.[10] Clearly write out all contents, including "5-bromo-N-(thiophen-3-ylmethyl)nicotinamide" and any other contaminated materials (e.g., silica gel). Do not use abbreviations or chemical formulas.[13]

  • Collection: Place all solid waste directly into the designated container.

  • Closure: Keep the container sealed at all times except when actively adding waste.[8][13]

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

Protocol 3.2: Disposal of Liquid Waste (Organic Solvents)

This applies to reaction mixtures, mother liquors, and solutions of the compound in organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate).

  • Select a Container: Use a designated "Halogenated Organic Waste" container, typically a chemically-resistant plastic or glass carboy provided by EHS.[9][13] Ensure it is compatible with the solvents being used.

  • Labeling: The container must be pre-labeled "Hazardous Waste" and "Halogenated Organic Solvents." Maintain a running list of all constituents and their approximate percentages on the container's tag.

  • Transfer: Carefully pour the liquid waste into the container using a funnel. Ground the container if transferring large volumes of flammable solvents to prevent static discharge.

  • Closure: Immediately cap the container tightly after adding waste. Funnels should never be left in the opening.[8] Do not overfill; leave at least 10% headspace for expansion.[8][9]

  • Storage: Store the waste container in a well-ventilated area, within secondary containment (e.g., a spill tray) that can hold the entire volume of the container.[9][14]

Protocol 3.3: Disposal of Contaminated Aqueous Solutions

This includes aqueous layers from extractions or washes that are contaminated with the compound.

  • Determination: Aqueous solutions contaminated with more than 1% organic substances, or containing any amount of a hazardous chemical like this one, must be treated as hazardous waste.[14] Do not dispose of them down the drain.[11][14]

  • Collection: Collect this waste in a dedicated, clearly labeled "Aqueous Hazardous Waste" container. The label must specify the contents, including "5-bromo-N-(thiophen-3-ylmethyl)nicotinamide" and any other dissolved substances.

  • Closure and Storage: Follow the same closure and storage requirements as for organic liquid waste, ensuring the container is sealed and stored in secondary containment.

Waste Container Management and Labeling Summary

Proper management of waste containers is a key component of RCRA compliance and laboratory safety.[12] Weekly inspections of waste storage areas are often required.[12]

ParameterRequirementRationale & Source
Container Material Chemically compatible with contents (e.g., glass, polyethylene).Prevents degradation, leaks, and reactions.[8]
Container Condition Must be in good condition, free from leaks or defects.Ensures safe containment of hazardous materials.[13]
Lid/Cap Must have a tightly fitting, screw-on cap.Prevents spills and the release of vapors. Required by regulation.[8][13]
Primary Label "HAZARDOUS WASTE"A mandatory declaration under EPA/RCRA regulations.[10]
Content Identification List all chemical constituents by their full names and approximate percentages.Informs waste handlers of the contents for safe disposal and is a regulatory requirement.[8][13]
Hazard Pictograms Affix appropriate GHS pictograms (e.g., Exclamation Mark for irritant/harmful).Provides an immediate visual warning of the potential hazards.[10]
Accumulation Date Date when the first drop of waste was added to the container.Tracks storage time limits, which vary based on the facility's generator status.[12]

Regulatory Compliance and Institutional Oversight

The disposal of chemical waste is strictly regulated. The EPA's "cradle-to-grave" program holds the generator (your institution) responsible for the waste from its creation to its final disposal.[11] Many academic institutions operate under the alternative requirements of Subpart K, which provides specific guidelines for laboratory waste management.[15][16]

Your most valuable resource is your institution's Environmental Health & Safety (EHS) department. They will provide the correct waste containers, labels, and schedule pickups. Always follow their specific procedures, as they are designed to keep your laboratory compliant with federal, state, and local laws.[10][16]

References

  • Laboratory Waste Management: The New Regulations. MedicalLab Management.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency.[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.[Link]

  • Regulation of Laboratory Waste. American Chemical Society.[Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services.[Link]

  • Chemical Waste Disposal Guidelines. University of Missouri-St. Louis.[Link]

  • Hazardous Waste Management in the Laboratory. LabManager.[Link]

  • Organic solvent waste. Kemicentrum, Lund University.[Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee.[Link]

  • Chemical and Hazardous Waste Guide. University of Oslo.[Link]

  • Safety Data Sheet: Bromine. Carl ROTH.[Link]

  • Bromination safety. YouTube.[Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation.[Link]

  • SAFETY DATA SHEET - Bromine. Archean Chemical Industries.[Link]

  • NICOTINAMIDE FOR BIOCHEMISTRY Safety Data Sheet. Techno PharmChem.[Link]

Sources

Handling

Personal protective equipment for handling 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide

Essential Safety and Handling Guide for 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide Hazard Identification and Personal Protective Equipment (PPE) Based on data from related compounds, 5-bromo-N-(thiophen-3-ylmethyl)nicot...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from related compounds, 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide is presumed to be hazardous. Similar molecules are known to be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, the stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemStandard/SpecificationRationale
Eye Protection Safety glasses or goggles with side shieldsOSHA 29 CFR 1910.133 or EU EN166[2]Protects against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)EU EN 374Prevents direct skin contact with the compound.[3][4]
Body Protection Laboratory coatN/AProtects skin and personal clothing from contamination.
Respiratory Protection Dust mask or respiratorNIOSH/MSHA or European Standard EN 149 approved[3]Required when handling the powder outside of a fume hood to prevent inhalation of dust particles.[5]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is critical to minimize exposure and ensure a safe working environment.

Handling Procedures
  • Ventilation: All work with 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the concentration of airborne dust.[5][6]

  • Avoiding Contact: Take all necessary precautions to avoid direct contact with the substance. This includes preventing contact with skin and eyes and avoiding the inhalation of dust.[3][6]

  • Dust Prevention: Minimize the generation and accumulation of dust during handling.[3][6]

  • Hygiene Practices: Do not eat, drink, or smoke in the designated handling areas. Wash hands thoroughly after handling the compound.[7][8]

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[6]

Storage
  • Container: Store the compound in a tightly closed container.[5][6]

  • Environment: Keep the storage area cool, dry, and well-ventilated, away from incompatible substances such as strong oxidizing agents and strong acids.[5][6]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek medical attention.[6]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5][6]

  • Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[6][9]

  • Ingestion: If the individual is conscious, have them rinse their mouth with water and drink two to four cupfuls of water or milk. Do not induce vomiting. Seek immediate medical attention.[6]

Spill and Leak Response

In the event of a spill, the following workflow should be initiated to ensure a safe and effective cleanup.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate Area Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition PPE Don Appropriate PPE Ignition->PPE Contain Contain the Spill PPE->Contain Collect Collect Material Contain->Collect Clean Clean Spill Area Collect->Clean Container Place in Labeled Container Clean->Container Dispose Dispose as Hazardous Waste Container->Dispose

Caption: Workflow for handling a chemical spill.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.[6]

  • Control Ignition Sources: Remove all potential sources of ignition from the vicinity.[7][9]

  • Personal Protection: Before proceeding with the cleanup, don the appropriate personal protective equipment as outlined in Table 1.

  • Containment: Carefully sweep or vacuum the spilled material, avoiding the creation of dust clouds.[6]

  • Collection: Place the collected material into a suitable, labeled container for disposal.[4][6]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan

Proper disposal of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide and any contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material should be treated as hazardous waste.

  • Disposal Method: Arrange for the collection of the waste material by a specialized disposal company.[5] Do not mix with other waste.[10]

  • Container: Ensure the waste is stored in a clearly labeled, sealed container awaiting disposal.[10]

  • Regulations: All disposal activities must be in accordance with local, state, and federal regulations.

References

  • PubChem. (n.d.). 5-Bromonicotinamide. National Institutes of Health. Retrieved from [Link]

  • Derthon Optoelectronic Materials Science Technology Co Ltd. (n.d.).
  • Vertellus. (n.d.). Vitamin B3 (Niacinamide)
  • Apollo Scientific. (2015, April 16).
  • ThermoFisher Scientific. (2009, September 26).
  • Fisher Scientific. (2025, December 22).
  • TCI Chemicals. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). Nicotinamide.
  • ECHEMI. (n.d.).
  • BenchChem. (2025, December). Personal protective equipment for handling 5-Bromonicotinic acid.
  • MDPI. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Merck. (n.d.).
  • Cayman Chemical. (2025, August 19).
  • Ambeed.com. (n.d.). 5-Bromo-N-methylnicotinamide.
  • Guinama. (2025, June 6).
  • PubChem. (n.d.). 5-Bromo-N-methylpyridine-3-carboxamide. National Institutes of Health. Retrieved from [Link]

  • Lithofin. (2022, August 12). Trade name : Lithofin MPP.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.